molecular formula C12H13NO3 B3266555 (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 428518-42-7

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3266555
CAS No.: 428518-42-7
M. Wt: 219.24 g/mol
InChI Key: VYKQDWPBYULGPF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKQDWPBYULGPF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Chiral Verification of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

[1]

Executive Summary

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) is a critical chiral building block in the synthesis of

1

1

This guide addresses the two primary challenges in the development of this synthon:

  • Regioisomeric Confirmation: Distinguishing the 3-carboxy isomer from the thermodynamically stable 2-carboxy isomer.

  • Enantiomeric Purity: Validating the (S)-configuration against the racemate produced by standard Itaconic acid synthesis.

Synthetic Context & Impurity Profile

To elucidate the structure effectively, one must understand the genesis of the molecule. The industrial standard synthesis involves the Aza-Michael addition of benzylamine to itaconic acid, followed by thermal cyclization.[1]

  • Reaction: Itaconic acid + Benzylamine

    
     (Racemic) 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1]
    
  • Stereochemical Consequence: This reaction creates a chiral center at C3 but lacks facial selectivity, resulting in a racemate (

    
    -1).
    
  • Resolution: The (S)-enantiomer is typically isolated via resolution with chiral amines (e.g.,

    
    -(+)-
    
    
    -methylbenzylamine) or enzymatic hydrolysis of the corresponding methyl ester.

Critical Impurities to Monitor:

  • Itaconic Acid / Benzylamine: Unreacted starting materials.

  • Regioisomer: 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid (trace, if isomerization occurs).[1]

  • (R)-Enantiomer: The distomer, which must be quantified via Chiral HPLC.

Spectroscopic Characterization (NMR & MS)[2][3]

Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the first tier of evidence.

  • Molecular Ion:

    
     (Calculated for C
    
    
    H
    
    
    NO
    
    
    ).[2]
  • Fragmentation Pattern:

    • 
       91.05 (
      
      
      , tropylium ion)
      
      
      Confirms
      
      
      -benzyl group.
    • Loss of 46 Da (HCOOH) or 44 Da (CO

      
      ) indicates the free carboxylic acid.
      
NMR Strategy: The Regioisomer Proof

The most common error in characterizing this scaffold is confusing it with the 2-carboxylic acid derivative.[1]

Distinguishing Feature:

  • 3-Carboxylic Acid (Target): The chiral methine (H3) is flanked by two methylene groups (C2 and C4).

  • 2-Carboxylic Acid (Isomer): The chiral methine (H2) is flanked by the Nitrogen and one methylene group (C3).

Table 1: Key

H NMR Signals (DMSO-

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.60br s1HExchangeable acidic proton.[1]
Ph-H 7.20 - 7.40m5HAromatic protons (Benzyl).[1]
N-CH

-Ph
4.42AB q (

Hz)
2HDiastereotopic benzylic protons due to chiral center at C3.[1]
N-CH

-C
(H2)
3.45 - 3.55m2HRing methylene adjacent to Nitrogen.
C-CH-C (H3)3.10 - 3.20m1HChiral methine.[1] Key Diagnostic Signal.
C-CH

-CO
(H4)
2.50 - 2.65m2HRing methylene adjacent to Carbonyl (C5).[1]
HMBC Connectivity (The "Smoking Gun")

To definitively prove the carboxylic acid is at position 3:

  • Look for HMBC correlation from the N-Benzyl protons to C2 and C5 .[1]

  • C2 (approx 48 ppm) should show correlations to H3 (methine).

  • C5 (approx 172 ppm, amide) should show correlations to H4 and H3 .

  • Crucially, H3 must correlate to the COOH carbon (

    
     ppm).
    

Stereochemical Verification

Since the scalar NMR data for (R) and (S) enantiomers are identical in an achiral environment, Chiral HPLC is mandatory.

Chiral HPLC Method

Based on the separation of similar pyrrolidone-3-carboxylic acids, the Chiralpak IC column (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) is the superior choice due to its tolerance for acidic mobile phases.

  • Column: Daicel Chiralpak IC (

    
     mm, 5 
    
    
    m).
  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol : TFA (60 : 40 : 0.1).[1]
    
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (Amide band) and 254 nm (Benzyl).

  • Expected Result: The enantiomers typically resolve with a separation factor (

    
    ) 
    
    
    .
    • (Note: Run a racemic standard first to establish retention times for both enantiomers.)

Polarimetry
  • Parameter: Specific Optical Rotation

    
    .
    
  • Typical Value: The (S)-enantiomer of 5-oxopyrrolidine-3-carboxylic acid derivatives is generally levorotatory (-) in methanol/water, though this is solvent-dependent.[1]

  • Requirement: Compare against a certified reference standard (CRS) if available, or correlate with the Chiral HPLC peak area.

Visualization of Logic & Structure[1]

Diagram 1: Structure Elucidation Workflow

This flowchart illustrates the decision tree for validating the material.

ElucidationWorkflowStartUnknown Sample(White Solid)MS1. HRMS (ESI+)Target: 220.0968 m/zConfirm: Benzyl loss (91 m/z)Start->MSNMR_1D2. 1H NMR (DMSO-d6)Check: Benzyl AB SystemCheck: Integral Ratio 5:2:2:1:2MS->NMR_1DNMR_2D3. 2D NMR (HMBC)CRITICAL STEPProve C3-COOH vs C2-COOHNMR_1D->NMR_2DDecisionIs Regioisomer Correct?NMR_2D->DecisionDecision->StartNo (Reject)Chiral4. Chiral HPLC(Chiralpak IC)Determine ee%Decision->ChiralYesPolarimetry5. Polarimetry[alpha]D MeasurementChiral->PolarimetryFinalCertificate of Analysis(S)-1-Benzyl-5-oxopyrrolidine-3-COOHPolarimetry->Final

Caption: Step-by-step logical workflow for validating chemical identity and stereochemical purity.

Diagram 2: HMBC Connectivity Proof

This diagram visualizes the specific NMR correlations required to rule out the 2-carboxylic acid isomer.

HMBC_CorrelationsN1N1C2C2(CH2)C3C3(CH-COOH)C2->C3HMBCC5C5(C=O)C2->C5HMBCC4C4(CH2)COOHCOOH(C=O)C3->COOHKey CorrelationProves Pos 3C4->C3HMBCC4->C5HMBCBnBenzylCH2Bn->C23JBn->C53J

Caption: Critical HMBC correlations. The correlation from H3 to the exocyclic Carboxyl carbon confirms the substitution at position 3.[1]

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee%)

Objective: Quantify the ratio of (S) to (R) enantiomers.

  • Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of Ethanol (HPLC grade). Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Instrument Setup:

    • Column: Chiralpak IC (

      
       mm, 5 
      
      
      m).
    • Temp: 25°C.

    • Flow: 1.0 mL/min.[3]

  • Mobile Phase Prep:

    • Mix

      
      -Hexane (600 mL) and Isopropyl Alcohol (400 mL).
      
    • Add Trifluoroacetic acid (1.0 mL) to suppress ionization of the carboxylic acid, sharpening the peaks.

    • Degas via sonication for 10 mins.

  • Analysis: Inject 10

    
    L. Integrate the two enantiomeric peaks.
    
    • Calculation:

      
      .
      
Protocol B: Chemical Purity (Achiral HPLC)

Objective: Ensure no benzylamine or itaconic acid residues remain.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    m).
  • Gradient:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • 0-2 min: 5% B.[1]

    • 2-15 min: 5%

      
       90% B.[1]
      
  • Detection: 210 nm.

References

  • Synthesis and Resolution Strategy: Pachamuthu, K., & Vankar, Y. D. (2001). Synthesis of enantiomerically pure 1-substituted 5-oxo-3-pyrrolidinecarboxylic acids. Journal of Organic Chemistry.

  • Chiral HPLC Methodology: MDPI. (2022).[4] From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules.

  • Physical Properties & CAS Verification: Sigma-Aldrich. (2025). Product Specification: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7).[1][5]

  • Analogous Structure Elucidation: National Institutes of Health (NIH). (2025).[6][7][8] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. PubChem / PMC.

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

CAS Number: 428518-42-7 (for the (S)-enantiomer) Synonyms: (3S)-1-Benzyl-5-oxo-3-pyrrolidinecarboxylic acid; (3S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

Introduction

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a critical chiral building block in medicinal chemistry. Structurally, it represents a constrained amino acid scaffold, specifically a


-proline derivative (where the carboxyl group is at the C3 position rather than C2). This rigid heterocyclic core is invaluable for peptidomimetic drug design, offering a fixed conformation that can enhance the potency and selectivity of bioactive molecules by restricting the rotational freedom of the peptide backbone.

Unlike its


-isomer (pyroglutamic acid derivatives), the C3-carboxyl variant provides unique vector orientation for substituents, making it a preferred scaffold in the development of inhibitors for targets such as Autotaxin (ATX) , Peroxisome Proliferator-Activated Receptors (PPARs) , and various antimicrobial agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 428518-42-7 (S-isomer); 5733-86-8 (Racemate)
Molecular Formula

Molecular Weight 219.24 g/mol
Appearance White to off-white solid
Melting Point 100–102 °C (S-isomer); ~144 °C (Racemate)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Chirality (S)-configuration at C3
pKa ~3.8 (Carboxylic acid)

Note on Stereochemistry: The CAS number 428518-42-7 specifically refers to the (S)-enantiomer. The racemate (CAS 5733-86-8) is significantly different in physical properties, particularly melting point. Verification of enantiomeric excess (ee) is crucial before use in asymmetric synthesis.

Synthesis & Manufacturing Methodologies

The synthesis of the pure (S)-enantiomer typically proceeds via one of two primary pathways: the resolution of the racemate (most common industrial route) or asymmetric synthesis using chiral auxiliaries.

Route A: Synthesis and Resolution (Industrial Standard)

This route is favored for its cost-effectiveness and scalability.

  • Cyclocondensation (Racemate Formation):

    • Reagents: Itaconic acid, Benzylamine.

    • Conditions: Reflux in water (Green chemistry approach).

    • Mechanism: Aza-Michael addition of benzylamine to the conjugated double bond of itaconic acid, followed by intramolecular cyclization (lactamization).

    • Yield: High (>80%).

  • Optical Resolution:

    • Resolving Agent: (R)- or (S)-

      
      -Methylbenzylamine.
      
    • Protocol: The racemic acid is dissolved in a hot solvent mixture (typically Ethyl Acetate/Isopropanol 70:30). The chiral amine (0.5 eq) is added to form diastereomeric salts. Upon cooling, one diastereomer preferentially crystallizes while the other remains in solution.

    • Liberation: The salt is treated with dilute HCl to liberate the free chiral acid.

Route B: Asymmetric Synthesis (High Precision)

For applications requiring ultra-high purity without resolution losses, asymmetric Michael addition is employed.

  • Chiral Auxiliary: Use of O-( $\alpha$-phenylethyl)hydroxylamine as a chiral ammonia equivalent.

  • Process: The auxiliary reacts with itaconic acid to form a diastereomerically pure lactam intermediate. The auxiliary is subsequently cleaved (e.g., via hydrogenolysis) to yield the target scaffold.

SynthesisWorkflow Itaconic Itaconic Acid Racemate Racemic Intermediate (CAS 5733-86-8) Itaconic->Racemate Reflux/H2O (Aza-Michael) Benzylamine Benzylamine Benzylamine->Racemate Resolution Chiral Resolution (w/ alpha-methylbenzylamine) Racemate->Resolution Salt Formation S_Isomer (S)-Target (CAS 428518-42-7) Resolution->S_Isomer Crystallization & Acidification R_Isomer (R)-Isomer (Discard/Recycle) Resolution->R_Isomer Filtrate

Figure 1: Industrial synthesis workflow via classical resolution.

Applications in Drug Discovery

The (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the transition states of peptide hydrolysis and its rigid control over substituent vectors.

Autotaxin (ATX) Inhibitors

Autotaxin is a key enzyme involved in generating Lysophosphatidic Acid (LPA), a lipid mediator implicated in fibrosis and cancer.

  • Mechanism: The pyrrolidine ring mimics the core of LPA. The carboxylic acid at C3 interacts with the zinc-binding active site of ATX.

  • Utility: The (S)-isomer provides the correct stereochemistry to fit the hydrophobic pocket of the ATX enzyme, serving as a core scaffold for potent inhibitors (IC50 < 50 nM).

Antimicrobial & Anticancer Agents

Derivatives of this acid, particularly hydrazones formed at the carboxylic position, have shown significant activity against multi-drug resistant (MDR) bacteria.

  • Target: Gram-positive pathogens (e.g., S. aureus).

  • Modification: The carboxylic acid is converted to a hydrazide, which is then condensed with aldehydes to form hydrazones. These derivatives disrupt bacterial biofilms.

Peptidomimetics (Beta-Lactam Precursors)

The scaffold serves as a precursor for


-amino acids.
  • Reaction: Curtius rearrangement of the carboxylic acid yields the corresponding isocyanate, which can be trapped to form 3-amino-pyrrolidines, essential for synthesizing novel

    
    -lactam antibiotics and GABA analogs.
    

Applications Core (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid ATX Autotaxin Inhibitors (Fibrosis/Cancer) Core->ATX Zinc Binding Scaffold Antibiotics Antimicrobial Hydrazones (MDR S. aureus) Core->Antibiotics Hydrazide Derivatization GABA GABA Analogs (CNS Targets) Core->GABA Ring Opening/ Modification Peptido Peptidomimetics (Conformational Control) Core->Peptido Beta-Proline Mimicry

Figure 2: Therapeutic applications and derivatization pathways.

Analytical Characterization

To ensure the integrity of the (S)-isomer, the following analytical protocols are mandatory.

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or AS-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (typically 90:[1]10) with 0.1% TFA.[1]

  • Detection: UV at 210 nm or 254 nm.

  • Acceptance Criteria: ee > 98%.

NMR Spectroscopy
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.7 (s, 1H, COOH)
      
    • 
       7.2–7.4 (m, 5H, Ar-H)
      
    • 
       4.4 (d, 1H, N-CH2-Ar)
      
    • 
       4.3 (d, 1H, N-CH2-Ar)
      
    • 
       3.5 (m, 2H, Ring CH2)
      
    • 
       3.1 (m, 1H, Chiral CH)
      
    • 
       2.6 (m, 2H, Ring CH2)
      
  • Diagnostic Signal: The splitting of the benzylic protons (AB system) confirms the rigidity and chirality of the ring.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8 °C. Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

  • Sigma-Aldrich. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet. Link

  • Vainauskas, V., et al. (2022).[2] "Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid." ResearchGate. Link

  • Matulis, D., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • Kleban, I., et al. "O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine-3-carboxylic acids." Enamine Technical Notes. Link

  • PubChem. "1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid (Compound Summary)." National Library of Medicine. Link

Sources

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: Molecular Weight & Technical Profile

Part 1: Core Directive & Executive Summary

The Core Truth: The molecular weight of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is 219.24 g/mol .[1]

This value is not merely a number; it is the stoichiometric anchor for every reaction in which this compound serves as a chiral building block. In drug discovery, particularly for Nav1.8 inhibitors and antimicrobial peptidomimetics , this scaffold (


) functions as a critical pharmacophore, leveraging the rigidity of the 

-lactam ring to orient substituents in precise 3D space.

Technical Snapshot:

Property Value
Molecular Weight (Average) 219.24 g/mol
Monoisotopic Mass 219.0895 Da

| Molecular Formula |


 |
| CAS Number (S-isomer)  | 428518-42-7  |
| CAS Number (Racemate)  | 5733-86-8 |
| Chiral Center  | C3 (S-configuration) |
| Physical State  | White to off-white crystalline solid |[2][3]

Part 2: Physicochemical Architecture & Synthesis

The Molecular Scaffold

The compound consists of a pyrrolidin-2-one (gamma-lactam) core. The "5-oxo" designation in the name typically refers to the carbonyl adjacent to the nitrogen, though IUPAC numbering for pyrrolidine often places the nitrogen at position 1 and the carbonyl at 2 (hence "2-oxo"). However, in the context of 3-carboxylic acid derivatives derived from itaconic acid, the "5-oxo" nomenclature is frequently used to denote the position relative to the carboxylate or substituent numbering.

  • N-1 Position: Benzylated (protects the amide nitrogen, increases lipophilicity).

  • C-3 Position: Carboxylic acid (the reactive handle for coupling).

  • C-5 Position: Ketone (part of the lactam ring).

Synthesis & Chiral Genesis

The synthesis of the (S)-enantiomer is a study in controlling stereochemistry. While the racemic mixture is easily accessible via the thermal reaction of itaconic acid and benzylamine , obtaining the pure (S)-isomer requires either optical resolution or asymmetric synthesis .

Method A: The Itaconic Acid Route (Racemic Synthesis + Resolution) This is the workhorse method for bulk preparation.

  • Condensation: Itaconic acid reacts with benzylamine in water or xylene at reflux.

  • Cyclization: The intermediate undergoes an intramolecular aza-Michael addition to form the lactam ring.

  • Resolution: The resulting racemate is resolved using a chiral base (e.g., (R)-phenylethylamine) to crystallize the (S)-enantiomer salt.

Method B: Asymmetric Hydrogenation (High-Tech) For pharmaceutical grades requiring >99% ee (enantiomeric excess), asymmetric hydrogenation of a pyrrole precursor using a Ruthenium-BINAP catalyst is employed.

Synthesis cluster_0 Stereochemical Control Itaconic Itaconic Acid (C5H6O4) Intermediate Aza-Michael Intermediate Itaconic->Intermediate Reflux (H2O) Benzylamine Benzylamine (C7H9N) Benzylamine->Intermediate Racemate Racemic Scaffold (±)-1-Benzyl-5-oxo... Intermediate->Racemate Cyclization (-H2O) Resolution Chiral Resolution (w/ Chiral Base) Racemate->Resolution Crystallization FinalProduct (S)-Enantiomer MW: 219.24 Resolution->FinalProduct Acidification

Figure 1: Synthetic pathway from Itaconic acid to the pure (S)-enantiomer.

Part 3: Analytical Validation (Self-Validating Protocols)

As a scientist, you cannot rely on the label. You must validate the identity and purity.

Mass Spectrometry (LC-MS)

The molecular weight is confirmed by observing the protonated molecular ion


.
  • Expected Peak:

    
     (Positive Mode).
    
  • Fragmentation Pattern:

    • 
       (Loss of 
      
      
      
      , -45 Da).
    • 
       (Tropylium ion, characteristic of benzyl group).
      

Protocol:

  • Dissolve 1 mg of sample in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.

  • Inject 5

    
    L into an ESI-MS system (Scan range 100–500 Da).
    
  • Pass Criteria: Dominant peak at 220.1

    
     0.5 Da.
    
Nuclear Magnetic Resonance ( -NMR)

The (S)-enantiomer is distinguished by its purity, but the connectivity is proven by the benzyl protons and the succinic ring protons.

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       7.2–7.4 ppm (Multiplet, 5H, Aromatic Benzyl).
      
    • 
       4.4–4.5 ppm (AB System, 2H, 
      
      
      
      ).
    • 
       3.5–3.8 ppm (Multiplet, 1H, Chiral CH at C3).
      
    • 
       2.5–2.9 ppm (Multiplets, 4H, Ring 
      
      
      
      groups).
Optical Rotation

To confirm you have the (S)-isomer and not the (R)-isomer or racemate:

  • Standard:

    
     to 
    
    
    
    (c=1, MeOH). Note: Sign and magnitude depend heavily on solvent and concentration; always run a standard.

Part 4: Applications in Drug Development

The 219.24 MW scaffold is not a final drug but a privileged intermediate .

Nav1.8 Inhibitors (Pain Management)

The 5-oxopyrrolidine-3-carboxamide derivatives are potent inhibitors of the voltage-gated sodium channel Nav1.8. The (S)-configuration at the C3 position is often critical for binding affinity within the channel pore. The carboxylic acid is converted to an amide to link with pharmacophores like substituted aryls.

Antimicrobial Peptidomimetics

This compound acts as a gamma-amino acid equivalent . When incorporated into peptide chains, the lactam ring restricts conformational freedom, potentially stabilizing secondary structures (like beta-turns) that are vital for disrupting bacterial membranes or binding to enzymes.

Applications Scaffold (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Nav18 Nav1.8 Inhibitors (Chronic Pain) Scaffold->Nav18 Amide Coupling Antimicrobial Antimicrobial Peptidomimetics Scaffold->Antimicrobial Peptide Synthesis ChiralPool Chiral Pool Synthesis Scaffold->ChiralPool Ring Opening/Mod

Figure 2: Downstream utility of the scaffold in medicinal chemistry.

References

  • Sigma-Aldrich. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet. Link

  • PubChem. Compound Summary: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[4] National Library of Medicine. Link

  • MDPI Pharmaceuticals. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. 2022. Link

  • Organic Syntheses. Itaconic Acid and Derivatives. Org. Synth. 1943, Coll. Vol. 2, 368. Link

  • Merck Sharp & Dohme Corp. Patent WO2021257420A1: 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors. 2021. Link

Sources

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid synthesis from itaconic acid

Author: BenchChem Technical Support Team. Date: March 2026

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: Synthesis & Resolution Guide

Abstract This technical guide details the scalable synthesis of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, a critical chiral pyrrolidone scaffold used in the development of peptidomimetics and GAT (GABA transporter) inhibitors. The protocol utilizes a cost-effective, two-stage process: the aqueous aza-Michael addition/cyclization of itaconic acid with benzylamine to form the racemate, followed by classical optical resolution using a chiral amine to isolate the (S)-enantiomer.

Synthetic Strategy & Rationale

The synthesis targets the (S)-enantiomer of the 5-oxopyrrolidine-3-carboxylic acid core. While asymmetric synthesis using chiral catalysts is possible, the industrial standard for this specific scaffold relies on the resolution of the racemate due to the low cost of itaconic acid and the high efficiency of diastereomeric salt crystallization.

Core Workflow:

  • Racemic Assembly: Thermal reaction of itaconic acid and benzylamine in water. This "green" step proceeds via a cascade aza-Michael addition followed by intramolecular lactamization.

  • Optical Resolution: Separation of the (S)-enantiomer via diastereomeric salt formation using (S)-(-)-1-Phenylethylamine [(S)-PEA].

  • Salt Liberation: Acidification to yield the enantiopure free acid.

Experimental Protocols

Step 1: Synthesis of (±)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Principle: Itaconic acid acts as a Michael acceptor. Benzylamine attacks the


-carbon (conjugated double bond), forming a secondary amine intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack on the 

-carboxylate (or anhydride equivalent formed in situ), releasing water and closing the

-lactam ring.

Materials:

  • Itaconic acid (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • Solvent: Deionized Water

  • Reagents: Conc. HCl (for workup)

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Itaconic Acid (13.0 g, 100 mmol) in Water (50 mL) .

  • Addition: Add Benzylamine (10.7 g, 100 mmol) dropwise over 10 minutes. Note: Exothermic reaction. The suspension will dissolve to form a clear solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours . Monitor by TLC (EtOAc/MeOH/AcOH 9:1:0.1) or HPLC for the disappearance of itaconic acid.

  • Workup: Cool the reaction mixture to room temperature (20–25°C).

  • Acidification: Acidify the solution to pH 1–2 using Conc. HCl . The product will precipitate as a white solid.

  • Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid and wash with cold water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 85–95% (approx. 19–21 g).[1]

    • Appearance: White crystalline powder.

    • MP: 142–144°C (Racemate).

Step 2: Optical Resolution to (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Principle: The racemic acid reacts with a chiral base, (S)-(-)-1-Phenylethylamine, to form two diastereomeric salts: [(S)-Acid · (S)-Base] and [(R)-Acid[2] · (S)-Base]. These salts possess different solubilities in ethanol/isopropanol, allowing the target (S,S)-salt to be isolated by fractional crystallization.

Materials:

  • (±)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (from Step 1)

  • Resolving Agent: (S)-(-)-1-Phenylethylamine (0.5 – 1.0 equiv)

  • Solvent: Ethanol (95%) or Isopropanol

Protocol:

  • Dissolution: Suspend (±)-Acid (10.0 g, 45.6 mmol) in Ethanol (150 mL) at 70°C.

  • Salt Formation: Add (S)-(-)-1-Phenylethylamine (5.5 g, 45.6 mmol) dropwise. Stir until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 4°C overnight.

    • Observation: The less soluble diastereomeric salt (typically the (S,S)-salt in this solvent system) will crystallize.[3]

  • Filtration: Filter the crystals and wash with cold ethanol.

  • Recrystallization: Recrystallize the wet cake from hot ethanol (approx. 10 mL/g) to upgrade chiral purity to >99% ee.

  • Liberation: Suspend the purified salt in Water (50 mL) and treat with 1M HCl until pH < 2.

  • Extraction: Extract the liberated free acid with Ethyl Acetate (3 x 30 mL) . Dry the organic layer over MgSO₄ and concentrate in vacuo.

    • Target: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[4]

    • MP: ~100°C.

    • Optical Rotation:

      
       negative (c=1, MeOH). Verify specific rotation against CoA.
      

Analytical Data & Characterization

ParameterRacemic Compound(S)-Enantiomer
CAS Number 5733-86-8428518-42-7
Molecular Weight 219.24 g/mol 219.24 g/mol
Melting Point 142–146°C98–102°C
Appearance White crystalline solidWhite solid
Solubility DMSO, MeOH, slightly in H2ODMSO, MeOH

NMR Characterization (DMSO-d6):

  • 1H NMR (400 MHz):

    
     12.65 (s, 1H, COOH), 7.20-7.40 (m, 5H, Ar-H), 4.42 (d, 1H, N-CH-Ar), 4.38 (d, 1H, N-CH-Ar), 3.45 (m, 2H, Ring-CH2), 2.50-2.70 (m, 3H, Ring-CH + Ring-CH2).
    
  • 13C NMR:

    
     174.4 (COOH), 172.2 (Lactam C=O), 136.5 (Ar-C), 128.8, 128.3, 127.9 (Ar-CH), 51.0 (N-CH2), 46.5 (Ring-CH2), 36.2 (Ring-CH), 33.7 (Ring-CH2).
    

Mechanistic & Workflow Visualization

Figure 1: Reaction Pathway & Resolution Logic

SynthesisWorkflow Itaconic Itaconic Acid (Achiral) Intermediate Aza-Michael Intermediate Itaconic->Intermediate Reflux/H2O Benzylamine Benzylamine Benzylamine->Intermediate Racemate (±)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid (Racemic Mixture) Intermediate->Racemate Cyclodehydration (-H2O) Salt Diastereomeric Salt (S,S)-Salt (Solid) Racemate->Salt + (S)-PEA Crystallization (EtOH) MotherLiq Mother Liquor (R,S)-Salt Racemate->MotherLiq SPEA (S)-(-)-PEA (Resolving Agent) FinalProd (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid (Target) Salt->FinalProd HCl Hydrolysis Extraction

Caption: Synthesis of the racemic scaffold followed by optical resolution via diastereomeric salt crystallization.

Figure 2: Aza-Michael Cyclization Mechanism

Mechanism Step1 1. Nucleophilic Attack (Benzylamine N attacks C=C) Step2 2. Proton Transfer (Formation of Secondary Amine) Step1->Step2 Step3 3. Intramolecular Cyclization (Amine attacks Carboxyl C) Step2->Step3 Step4 4. Elimination (Loss of Water -> Lactam) Step3->Step4

Caption: Step-wise mechanism of the cascade reaction converting itaconic acid to the pyrrolidone core.

References

  • MilliporeSigma. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet. Sigma-Aldrich.[4] Link

  • PubChem. 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules 2022. Link

  • ResearchGate. Resolution of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid. (Schematic Overview). Link

  • Enamine. O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution. Link

Sources

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: A Chiral Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pursuit of novel therapeutics for central nervous system (CNS) disorders, neurodegeneration, and oncology relies heavily on the availability of versatile, stereochemically pure building blocks. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) has emerged as a critical chiral intermediate in medicinal chemistry.

The structural brilliance of this compound lies in its trifunctional nature:

  • The Pyrrolidin-2-one Core: This saturated, five-membered nitrogen heterocycle mimics endogenous amino acid neurotransmitters (such as GABA and glutamate). Its

    
    -hybridized nature allows for "pseudorotation," providing excellent three-dimensional (3D) spatial coverage that flat, aromatic rings cannot achieve[1].
    
  • The N-Benzyl Group: The addition of a benzyl moiety enhances the lipophilicity of the scaffold, a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted drug design[1].

  • The C3 Carboxylic Acid Handle: This functional group serves as a highly reactive vector for downstream modifications, including amidation, esterification, and hydrazinolysis, enabling the synthesis of complex multi-target molecular hybrids[1][2].

This whitepaper provides an in-depth technical guide on the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Physicochemical Profiling

Before utilizing this intermediate in multi-step syntheses, it is critical to understand its baseline physicochemical properties to ensure proper handling, storage, and reaction planning.

Table 1: Physicochemical Properties of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

ParameterValue / Description
Chemical Formula

Molecular Weight 219.24 g/mol
CAS Registry Number 428518-42-7
Melting Point ~100 °C
Boiling Point 471.3 ± 45.0 °C at 760 mmHg
Storage Temperature 4 °C (Refrigerated)
Physical Form White to off-white solid
Stereochemistry (S)-enantiomer (C3 stereocenter)

Synthetic Methodologies: Protocols & Causality

The synthesis of the (S)-enantiomer is typically achieved through the construction of the racemic pyrrolidone core followed by rigorous chiral resolution. The choice of starting materials—benzylamine and itaconic acid (methylidenesuccinic acid)—is driven by atom economy and the spontaneous cyclization of the intermediate formed via Michael addition and subsequent amidation[2].

Step-by-Step Protocol: Synthesis & Resolution

Phase 1: Synthesis of Racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Causality: Fusion of benzylamine and itaconic acid in an aqueous medium or solvent-free environment drives the formation of the lactam ring through a highly efficient condensation reaction[2].

  • Equimolar Mixing: Suspend itaconic acid (1.0 eq) in distilled water. Slowly add benzylamine (1.0 eq) dropwise under continuous stirring. The reaction is exothermic.

  • Thermal Fusion: Heat the reaction mixture to reflux (or fuse at 100–130 °C if solvent-free) for 4 to 5 hours until the consumption of starting materials is confirmed by TLC (Thin Layer Chromatography).

  • Precipitation: Cool the mixture to room temperature. Acidify with 1M HCl to induce the precipitation of the crude racemic acid.

  • Purification: Filter the white solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield the racemic product (Yield: ~75%)[2].

Phase 2: Chiral Resolution to the (S)-Enantiomer Causality: Because biological targets (like enzymes and receptors) are inherently chiral, utilizing the racemic mixture often results in a 50% loss of efficacy or off-target toxicity. Diastereomeric salt formation allows for physical separation.

  • Salt Formation: Dissolve the racemic mixture in a polar solvent (e.g., hot ethanol). Add 0.5 equivalents of a resolving agent, such as (R)-(+)-1-phenylethylamine.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-acid typically exhibits lower solubility and crystallizes out of the mother liquor.

  • Acidification & Recovery: Filter the crystals and suspend them in water. Acidify with dilute HCl to break the salt, precipitating the pure (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

  • Self-Validation (Analytical QC):

    • IR Spectroscopy: Confirm peaks at 1627

      
       (acid C=O), 1734 
      
      
      
      (pyrrolidinone C=O), and 3241
      
      
      (O-H)[2].
    • 1H-NMR (DMSO-d6): Verify the benzyl

      
       singlet at 
      
      
      
      3.62, and the pyrrolidinone ring protons as multiplets at
      
      
      2.63–2.76 and
      
      
      4.29–4.44[2].
    • Chiral HPLC: Run the product on a CHIRALPAK IA column (eluted with 5% MeOH/CH2Cl2 in hexanes) to confirm an enantiomeric excess (ee) of >98%[3].

Synthesis A Benzylamine + Itaconic Acid B Thermal Fusion (100°C - 130°C) A->B C Racemic 1-Benzyl-5-oxo- pyrrolidine-3-carboxylic acid B->C D Chiral Resolution (e.g., (R)-1-Phenylethylamine) C->D E (S)-Enantiomer (Target Intermediate) D->E Crystallization F (R)-Enantiomer (Recycled/Discarded) D->F Mother Liquor

Fig 1. Synthetic workflow and chiral resolution of the (S)-pyrrolidine intermediate.

Applications in Advanced Drug Discovery

The (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in the development of multi-target directed ligands (MTDLs).

Endocannabinoid System Modulators (MAGL Inhibitors)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Inhibiting MAGL increases 2-AG levels, providing potent analgesic, anti-inflammatory, and anticancer effects without the psychoactive side effects associated with direct CB1 receptor agonists[2]. Researchers have successfully fused 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-aminophenol using polyphosphoric acid to generate benzoxazole-clubbed 2-pyrrolidinones. These derivatives exhibit nanomolar inhibitory potency against MAGL[2].

MAGL_Pathway A Membrane Phospholipids B Diacylglycerol (DAG) A->B PLC C 2-Arachidonoylglycerol (2-AG) B->C DAGL D CB1 / CB2 Receptors (Analgesic/Anticancer Effects) C->D Agonism E Monoacylglycerol Lipase (MAGL) C->E Hydrolysis F Arachidonic Acid (Pro-inflammatory) E->F G (S)-1-Benzyl-5-oxo- pyrrolidine-3-carboxylic acid derivatives G->E Inhibition

Fig 2. Endocannabinoid system modulation via MAGL inhibition by pyrrolidine derivatives.

Nootropic Agents for Alzheimer's Disease

Alzheimer's disease (AD) etiology is highly complex, necessitating drugs that hit multiple targets simultaneously. By subjecting 1-benzyl-5-oxopyrrolidine-3-carboxylic acid to hydrazinolysis and subsequent cyclization with substituted isothiocyanates, chemists have developed N-benzylpyrrolidine-1,2,4-triazole hybrids[1]. These compounds demonstrate balanced enzyme inhibition against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and


-secretase 1 (BACE-1). Furthermore, they exhibit excellent brain permeation and the ability to disassemble Amyloid-

(

) aggregates, ameliorating cognitive dysfunction in scopolamine-induced amnesia models[1].
Relaxin-3/RXFP3 System Antagonists

The neuropeptide Relaxin-3 and its receptor RXFP3 are heavily implicated in stress, anxiety, and feeding behaviors. Condensation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with specific anilines (facilitated by converting the acid to an acid chloride using


 or using coupling reagents like TCFH/NMI) has yielded the first class of nonpeptide antagonists for the RXFP3 system[3]. Structure-activity relationship (SAR) studies proved that the specific length of the benzyl linkage is critical; shortening it to a phenyl group or lengthening it to a phenethyl group completely abolishes antagonist activity[3].

Table 2: Comparative Pharmacological Targets of Pyrrolidine Derivatives

Target SystemDisease IndicationMechanism of ActionDerivative Functionalization
MAGL [2]Pain, CancerEnzyme Inhibition (Prevents 2-AG breakdown)Benzoxazole coupling at C3
AChE / BACE-1 [1]Alzheimer's DiseaseMulti-target Enzyme Inhibition &

clearance
1,2,4-triazole hybridization at C3
RXFP3 [3]Anxiety, Metabolic DisordersReceptor AntagonismOxadiazolyl-phenyl amide at C3

Conclusion

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid represents a triumph of rational drug design. Its precise stereochemistry, combined with a highly tunable carboxylic acid handle and a BBB-permeable benzyl group, makes it an indispensable tool for synthesizing next-generation therapeutics. Strict adherence to chiral resolution protocols and analytical validation ensures the integrity of the downstream multi-target directed ligands.

References

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase MDPI - Pharmaceuticals URL:[Link]

  • Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Spectroscopic data of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization & Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) is a critical chiral building block in the synthesis of pyrrolidone-based pharmaceuticals, including nootropic agents (racetams) and peptidomimetics.[1] Its structural rigidity, provided by the


-lactam ring, allows for precise spatial orientation of pharmacophores.[1]

This technical guide provides a comprehensive spectroscopic profile, synthesis logic, and resolution protocols for researchers in medicinal chemistry.[1] It addresses the challenge of distinguishing the 3-carboxylic acid isomer from its 2-carboxylic acid (pyroglutamic) analogs and details the self-validating analytical methods required for high-purity isolation.[1]

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid
CAS Number 428518-42-7 (S-isomer); 5733-86-8 (Racemate)
Molecular Formula

Molecular Weight 219.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 100–102 °C (Racemate); Enantiomers may exhibit sharp distinct MPs
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calc.) ~4.2 (Carboxylic acid)

Synthesis & Chiral Resolution Workflow

The industrial standard for accessing the (S)-enantiomer involves the cyclization of itaconic acid with benzylamine to form the racemate, followed by optical resolution.[1] Direct asymmetric synthesis is possible but often less cost-effective for this specific scaffold.[1]

Reaction Mechanism & Pathway

The synthesis exploits the aza-Michael addition of benzylamine to the conjugated double bond of itaconic acid, followed by thermal cyclodehydration.[1]

Step 1: Aza-Michael Addition Benzylamine attacks the


-carbon of itaconic acid.[1]
Step 2: Cyclization 
Intramolecular nucleophilic attack of the secondary amine on the 

-carboxylate forms the lactam ring.[1]
Resolution Protocol (Self-Validating)

To isolate the (S)-isomer from the racemic mixture, a classical resolution using a chiral amine is recommended.[1]

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine.[1][2]
    
  • Solvent System: Ethanol/Water (9:1).

  • Validation: The diastereomeric salt crystallizes out. The salt is then acidified (HCl) to release the free (S)-acid.

Process Visualization

The following diagram illustrates the synthesis and resolution logic.

G Itaconic Itaconic Acid (C5H6O4) Inter Intermediate (Aza-Michael Adduct) Itaconic->Inter 1. Mix in H2O/Reflux BnNH2 Benzylamine (BnNH2) BnNH2->Inter Racemate Racemic 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Inter->Racemate 2. Cyclodehydration (-H2O) Salt (S)-Acid • (R)-Amine Diastereomeric Salt Racemate->Salt + (R)-alpha-Methylbenzylamine Crystallization (EtOH) Filtrate Filtrate (Enriched R-isomer) Racemate->Filtrate Final (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Salt->Final Acid Hydrolysis (HCl) Extraction

Caption: Synthesis of the racemate via thermal cyclization followed by optical resolution to yield the (S)-enantiomer.

Spectroscopic Characterization

The following data sets are critical for confirming the structure and purity of the isolated compound.

H NMR Spectroscopy (400 MHz, DMSO- )

Note: The methylene protons at C2 and C4 are diastereotopic due to the chiral center at C3, often appearing as complex multiplets rather than simple doublets.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.60 Broad s1H-COOH Exchangeable with

.[1] Confirms free acid.[1]
7.20 – 7.40 Multiplet5HAr-H Phenyl group protons (Benzyl).[1]
4.42 AB System (

Hz)
2HN-CH

-Ph
Diastereotopic benzylic protons confirm chiral environment.[1]
3.20 – 3.35 Multiplet1HC3-H Methine proton at the chiral center.[1]
2.55 – 2.75 Multiplet2HC4-H

Methylene

to the lactam carbonyl.[1]
3.45 – 3.60 Multiplet2HC2-H

Methylene adjacent to Nitrogen.[1]

Interpretation Guide:

  • The Benzylic Split: In achiral environments, the benzyl

    
     is often a singlet.[1] In this chiral molecule, these protons are diastereotopic (magnetically non-equivalent), often appearing as an AB quartet or a split singlet.
    
  • Absence of Methyl: Ensure no singlet appears around 3.7 ppm (which would indicate the methyl ester derivative, a common impurity).

C NMR Spectroscopy (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Assignment
174.5 C OOH (Carboxylic Acid)
171.8 N-C =O (Lactam Carbonyl)
136.2 Ar-C (Ipso carbon)
128.8, 127.9, 127.5 Ar-C (Ortho, Meta, Para)
49.8 N-C H

-Ph (Benzylic Carbon)
47.5 C 2 (Ring Methylene)
35.8 C 3 (Chiral Methine)
32.4 C 4 (Ring Methylene)
Infrared (IR) Spectroscopy (KBr Pellet)
  • 3200 – 2500 cm

    
    :  Broad O-H stretch (Carboxylic acid dimer).[1]
    
  • 1715 – 1730 cm

    
    :  C=O stretch (Carboxylic acid).[1] Note: This is typically higher frequency than the lactam.[1]
    
  • 1640 – 1680 cm

    
    :  C=O stretch (Lactam/Amide).[1] Strong intensity.
    
  • 700 & 750 cm

    
    :  Monosubstituted benzene ring deformations.[1]
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Molecular Ion

    
    :  220.1 m/z
    
  • Sodium Adduct

    
    :  242.1 m/z
    
  • Fragmentation: Loss of benzyl group (91 m/z) is a common fragment in high-energy collisions.[1]

Quality Control & Stereochemical Validation

Trustworthiness in chiral synthesis requires proving the enantiomeric excess (ee).

Specific Rotation ( )
  • Typical Value: The rotation is highly solvent-dependent.[1]

  • Literature Range:

    
     to 
    
    
    
    (
    
    
    , Methanol) for the (S)-isomer (Value derived from analogous pyrrolidine-3-carboxylic acids).[1]
  • Protocol: Dissolve 100 mg of dried sample in 10 mL of HPLC-grade methanol. Measure in a 1 dm cell at 20°C using the Sodium D-line (589 nm).[1]

Chiral HPLC Method

To determine Enantiomeric Excess (ee%):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization of the free acid).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm or 254 nm.[1]

  • Expectation: The enantiomers should show baseline separation.

Structural Connectivity Diagram (COSY Logic)

This diagram visualizes the proton-proton coupling networks expected in the 2D-NMR (COSY) spectrum, essential for confirming the regiochemistry (3-carboxy vs 2-carboxy).[1]

COSY Bn Benzyl CH2 (4.42 ppm) Ar Aromatic H (7.30 ppm) Bn->Ar NOESY Only C2 C2-H2 (3.50 ppm) C3 C3-H (3.30 ppm) C2->C3 Strong Coupling C4 C4-H2 (2.65 ppm) C2->C4 Long Range (Weak) C3->C4 Strong Coupling

Caption: 1H-1H COSY correlations. Note the strong coupling between C3-H and both adjacent methylene groups (C2 and C4), confirming the acid is at position 3.[1]

References

  • Synthesis of Pyrrolidone-3-carboxylic Acids

    • Source: PubChem.[1][3] (n.d.). 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1][4][5][6] National Library of Medicine.[1]

    • URL:[Link]

  • Resolution Methodologies: Source: Enamine Ltd. (2024). O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine-3-carboxylic acids.
  • Spectroscopic Standards (IR/NMR)

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for interpreting the lactam vs. acid IR shifts).

  • Chiral Analysis Guidelines

    • Source: Sigma-Aldrich.[1] (n.d.). (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Specification.

Sources

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: A Comprehensive Profile of Solubility and Stability

Abstract

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of L-pyroglutamic acid, is a versatile chiral building block in pharmaceutical and chemical synthesis. Its utility in drug development hinges on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides an in-depth analysis of these critical parameters. We will explore the compound's solubility profile, drawing parallels with structurally related molecules, and detail the primary factors influencing its stability, with a focus on pH and temperature. This document is intended to serve as a crucial resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to ensure the integrity and successful application of this compound.

Introduction and Physicochemical Profile

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, also known as (3S)-1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, belongs to the family of pyroglutamic acid derivatives. The structure features a gamma-lactam (a five-membered cyclic amide) core, a carboxylic acid functional group conferring acidic properties, and a benzyl group attached to the nitrogen atom, which provides steric bulk and influences its solubility in organic media. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic frameworks and bioactive molecules.[1]

A precise understanding of its physical and chemical properties is the cornerstone of its effective use in research and development.

Table 1: Physicochemical Properties of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to off-white solid/powder[2]
Melting Point ~100 °C - 144 °C[2]
Boiling Point 471.3 ± 45.0 °C at 760 mmHg
Purity ≥98% (Typical)[2]
CAS Number 428518-42-7

Note: The reported melting point varies between sources, which may be due to different polymorphic forms or measurement conditions.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in synthetic reactions, formulation development, and biological assays. The molecular structure of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid—containing both a polar carboxylic acid group and a non-polar benzyl group—suggests a nuanced solubility profile across a range of solvents.

Qualitative Solubility Analysis

Direct, quantitative solubility data for this specific compound is not extensively published. However, by examining its structural analogue, L-pyroglutamic acid, we can establish a reliable predictive framework. L-pyroglutamic acid is soluble in water, alcohol, acetone, and acetic acid, but only slightly soluble in less polar solvents like ethyl acetate and insoluble in non-polar solvents like ether.[3] The addition of the benzyl group to the nitrogen atom in our target compound significantly increases its lipophilicity. Therefore, we can predict a decrease in aqueous solubility and a corresponding increase in solubility in common organic solvents compared to the parent L-pyroglutamic acid.

The carboxylic acid moiety implies that the compound's solubility in aqueous media will be highly dependent on pH. In basic solutions, the carboxylic acid will be deprotonated to its carboxylate form, which is significantly more polar and thus more soluble in water.

Table 2: Predicted Solubility of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

SolventPolarityPredicted SolubilityRationale
Water (pH < 4)HighLowThe carboxylic acid is protonated and less polar.
Water (pH > 8)HighModerate to HighThe carboxylic acid is deprotonated to the highly polar carboxylate salt.
Methanol / EthanolHighHighPolar protic solvents capable of hydrogen bonding with the carboxylic acid.
AcetoneMediumModerate to HighAprotic polar solvent capable of dissolving both polar and non-polar moieties.[3][4]
AcetonitrileMediumModerateA common solvent in reversed-phase chromatography for similar compounds.[5]
Dimethyl Sulfoxide (DMSO)HighHighA powerful aprotic polar solvent, often used for stock solutions of research compounds.[6][7]
Dichloromethane (DCM)LowModerateThe benzyl group and pyrrolidinone ring enhance solubility in chlorinated solvents.
Ethyl AcetateMediumModerateLess polar than alcohols, but should still be a viable solvent.
TolueneLowLowThe overall polarity of the molecule is likely too high for significant solubility.
Hexane / HeptaneVery LowInsolubleNon-polar aliphatic solvents are unlikely to dissolve the compound.
Experimental Protocol: Solubility Determination via Isothermal Saturation

To obtain quantitative solubility data, the isothermal saturation method is a robust and widely accepted technique.[8] This protocol ensures that the solution is in equilibrium with the solid phase at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of solid (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

    • Calculate the concentration of the compound in the saturated solution by comparing its peak area to a standard curve prepared from known concentrations.

  • Data Reporting: Express solubility in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to known volume of solvent B Agitate in constant temperature bath (24-72h) A->B C Cease agitation, allow solid to settle B->C D Withdraw supernatant through a 0.22 µm syringe filter C->D Carefully E Dilute filtered sample D->E F Analyze via validated HPLC-UV method E->F G Calculate concentration using standard curve F->G

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Stability Profile

The chemical stability of an active compound is paramount for its storage, formulation, and ultimate efficacy. The core structure of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid contains a gamma-lactam ring, which is the primary site of potential degradation.

Key Factors Influencing Stability

pH-Dependent Hydrolysis: The lactam ring, being a cyclic amide, is susceptible to hydrolysis. This degradation is catalyzed by both acid and base.[9]

  • Acidic Conditions: Under strong acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, leading to ring-opening and formation of the corresponding gamma-amino acid.

  • Basic Conditions: Under basic conditions, the lactam is susceptible to nucleophilic attack by hydroxide ions, which is generally a more aggressive pathway for amide hydrolysis. This also results in ring-opening.[10]

Similar to many β-lactam antibiotics, the degradation rate often follows a U-shaped profile as a function of pH, with a region of maximum stability typically found in the slightly acidic to neutral pH range (pH 4-7).[9]

Temperature: As with most chemical reactions, the rate of hydrolytic degradation is accelerated by increased temperature. Vendor-supplied information recommends storage at refrigerated temperatures (e.g., 4°C) to minimize degradation and ensure long-term stability. For solutions, especially stock solutions in solvents like DMSO, storage at -20°C or -80°C is advisable to prolong shelf-life.[7][11]

Light (Photostability): While no specific data on photostability was found, compounds with aromatic rings and carbonyl groups can sometimes be susceptible to photodegradation. It is standard practice in drug development to evaluate photostability according to ICH Q1B guidelines. As a precautionary measure, the solid compound and its solutions should be protected from prolonged exposure to direct light.

Potential Degradation Pathway

The most probable degradation pathway under common laboratory and storage conditions is the hydrolysis of the gamma-lactam ring.

G A (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid O N-Benzyl COOH B (S)-4-(Benzylamino)-2-carboxybutanoic acid (Ring-Opened Product) NH-Benzyl COOH COOH A->B Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway of the lactam ring.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule. This involves subjecting the compound to conditions more severe than accelerated stability testing.

Methodology:

  • Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or slightly heat (e.g., 40°C) for a shorter duration, as base hydrolysis is often faster.

    • Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solution at 60-80°C.

    • Photolytic Stress: Expose the solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize them before analysis.

  • Analysis: Analyze all samples using a stability-indicating LC-MS method. This allows for the separation of the parent peak from any degradation products and provides mass information to help identify those products.

  • Evaluation: Calculate the percentage of degradation and identify the major degradation products formed under each stress condition.

G cluster_setup 1. Setup cluster_stress 2. Apply Stress Conditions (Parallel) cluster_analysis 3. Analysis A Prepare Stock Solution (e.g., 1 mg/mL) B Acidic (HCl, Heat) A->B C Basic (NaOH, RT/Heat) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (ICH Q1B Light) A->F G Sample at multiple time points B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze all samples via LC-MS H->I J Identify degradants and calculate % degradation I->J

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest with a predictable, yet nuanced, solubility and stability profile. Its solubility is governed by the interplay between its polar carboxylic acid group and its non-polar benzyl and pyrrolidinone moieties, showing good solubility in polar organic solvents and pH-dependent solubility in aqueous media. The primary stability concern is the hydrolytic cleavage of the gamma-lactam ring, a process accelerated by strong acids, strong bases, and elevated temperatures. For optimal integrity, the compound should be stored in solid form under refrigerated and dark conditions. In solution, particularly for long-term storage, frozen conditions are recommended. The experimental frameworks provided in this guide offer robust methodologies for researchers to quantitatively determine these properties, ensuring the reliable and effective use of this valuable synthetic intermediate in their research and development endeavors.

References

  • Vertex AI Search Result, citing a study on L-Pyroglutamic acid solubility determined by isothermal satur
  • Vertex AI Search Result, discussing the stability analysis of β-lactams and their degrad
  • NIH National Center for Biotechnology Information. Stability of β-lactam antibiotics in bacterial growth media. Available from: [Link]

  • ResearchGate. Stability of frozen stock solutions of beta-lactam antibiotics.... Available from: [Link]

  • MDPI. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy. Available from: [Link]

  • ResearchGate. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Available from: [Link]

  • PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives.... Available from: [Link]

  • NIH National Center for Biotechnology Information. Benzyl 5-oxoprolinate. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives.... Available from: [Link]

Sources

Biological Activities of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold (a


-proline analogue) represents a privileged structure in medicinal chemistry, distinct from its isomer pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid). Derived primarily from the cyclization of itaconic acid with primary amines, this core offers a rigid 

-lactam ring that restricts conformational mobility, enhancing binding affinity to biological targets.

Recent pharmacological evaluations have positioned these derivatives as potent antimicrobial and anticancer agents.[1] Specifically, hydrazone-functionalized derivatives at the C3 position have demonstrated low-micromolar activity against multidrug-resistant (MDR) Staphylococcus aureus and non-small cell lung cancer (A549) lines. This guide provides a comprehensive technical analysis of their synthesis, structure-activity relationships (SAR), and experimental protocols for biological validation.

Chemical Foundation & Synthetic Strategy

The Core Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is generated via an aza-Michael addition followed by cyclization between itaconic acid and an amine. Unlike flexible linear peptides, this lactam ring orients the C3-carboxylic acid and N1-substituent in specific vectors, facilitating interaction with enzymatic pockets (e.g., MMP active sites) or bacterial DNA gyrase.

Synthetic Workflow

The synthesis is modular, allowing diversity at the N1 position (via amine selection) and the C3 position (via carboxylic acid derivatization).

DOT Diagram 1: Modular Synthesis Workflow

SynthesisWorkflow Itaconic Itaconic Acid CoreAcid 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid Itaconic->CoreAcid Reflux H2O, 12h (Cyclization) Amine Primary Amine (Ar-NH2) Amine->CoreAcid Ester Methyl Ester CoreAcid->Ester MeOH/H2SO4 Reflux 8h Hydrazide C3-Hydrazide Ester->Hydrazide N2H4·H2O Reflux Hydrazone Hydrazone Derivatives (Schiff Bases) Hydrazide->Hydrazone Ar-CHO Propan-2-ol Azole Azole Derivatives (Pyrroles/Pyrazoles) Hydrazide->Azole Diketones (Paal-Knorr)

Caption: Modular synthesis pathway from itaconic acid to bioactive hydrazone and azole derivatives.[2]

Therapeutic Applications & Mechanisms[5]

Antimicrobial Activity

Derivatives bearing 5-nitrothiophene or 5-nitrofuran moieties at the C3-hydrazone position have emerged as lead candidates against Gram-positive pathogens.

  • Target: Likely interference with bacterial biofilm formation and DNA replication machinery.

  • Key Findings:

    • Compound 21 (5-nitrothiophene hydrazone) exhibited an MIC of 3.9 µg/mL against S. aureus, superior to Cefuroxime (7.8 µg/mL) in comparative assays.

    • Activity extends to MRSA and biofilm-forming E. coli.

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

Compound DerivativeR-Group (Hydrazone)S. aureus (ATCC 9144)E. coli (ATCC 8739)B. cereus (ATCC 11778)
Control (Cefuroxime) N/A7.8327.8
Hydrazone A 5-Nitrothiophene3.9 62.531.25
Hydrazone B 5-Nitrofuran7.812562.5
Hydrazone C 4-Chlorobenzyl62.5>250125
Anticancer Activity

The scaffold demonstrates selective cytotoxicity against human lung adenocarcinoma (A549) cells while sparing normal human small airway epithelial cells (HSAEC1-KT).

  • Mechanism: Induction of apoptosis via mitochondrial membrane potential depolarization. The hydrazone linkage is critical; hydrolysis releases the active pharmacophore or the intact molecule acts as a chelator.

  • Selectivity: Compounds with a free amino group on the N1-phenyl ring (deacetylated) show higher potency than their acetamide counterparts.

  • Data: 5-nitrothiophene derivatives reduce A549 cell viability to <20% at 100 µM.

MMP Inhibition (Anti-Metastatic)

The C3-carboxylic acid or its hydroxamic acid derivatives function as Zinc Binding Groups (ZBG) within the catalytic domain of Matrix Metalloproteinases (MMP-2 and MMP-9).

  • Structural Logic: The pyrrolidinone ring acts as a spacer, positioning the ZBG into the active site Zn²⁺ ion, while the N1-aryl group interacts with the S1' hydrophobic pocket.

DOT Diagram 2: Structure-Activity Relationship (SAR)

SAR Center 5-Oxopyrrolidine-3-carboxylic acid Scaffold N1 N1 Position: Modulates Lipophilicity (S1' Pocket Interaction) Center->N1 C3 C3 Position: Zinc Binding / Bioactivity Center Center->C3 N1_Sub Preferred: 4-substituted Phenyl (F, OH, NH2) N1->N1_Sub C3_Sub Preferred: Hydrazones (5-Nitrothiophene = High Potency) C3->C3_Sub

Caption: SAR Map highlighting critical substitution zones for optimizing biological potency.

Experimental Protocols

Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol validates the formation of the core scaffold.

  • Reagents: Itaconic acid (0.75 mol), N-(4-aminophenyl)acetamide (0.5 mol), Water (100 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux the mixture for 12 hours . The water acts as the solvent and promotes the aza-Michael addition/cyclization.

    • Cool the mixture to room temperature.

    • Acidify with 5% HCl (100 mL) and stir for 5 minutes to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

  • Validation:

    • Yield: ~70-80%.

    • 1H NMR (DMSO-d6): Look for pyrrolidinone ring protons:

      
       2.5-2.7 (CH2), 3.3-3.4 (CH), 3.8-4.0 (NCH2). COOH signal at 
      
      
      
      ~12.7.
Synthesis of Hydrazone Derivatives (The Active Agents)
  • Esterification: Reflux the acid from 4.1 in Methanol with catalytic H2SO4 for 8 hours. Neutralize and filter.

  • Hydrazinolysis: Reflux the methyl ester with Hydrazine Hydrate (excess) in ethanol for 4 hours. Cool and collect the hydrazide precipitate.

  • Condensation:

    • Dissolve the hydrazide (1 eq) in propan-2-ol.

    • Add the appropriate aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) (1.1 eq).

    • Reflux for 2-4 hours.

    • Cool, filter the precipitate, and recrystallize from ethanol/DMF.

In Vitro Cytotoxicity Assay (MTT Protocol)

Standardized for A549 cells.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) at graded concentrations (e.g., 1-100 µM). Include Cisplatin as a positive control.[1]

  • Incubation: Incubate for 24 to 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Remove media and dissolve formazan crystals in DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 2021. Link

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 2022.[1][3] Link

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 2023. Link

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020.[4] Link

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 2025.[5] Link

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2-pyrrolidinone scaffold is a privileged pharmacophore in modern drug discovery. Specifically, derivatives of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated profound multi-target biological activities. Recent pharmacological profiling has identified these derivatives as potent Monoacylglycerol Lipase (MAGL) inhibitors for analgesia and oncology[1], nootropic agents targeting Alzheimer's disease pathways (AChE, BChE, BACE-1)[2], and first-in-class nonpeptide antagonists for the Relaxin-3/RXFP3 system[3].

This application note provides a comprehensive, self-validating methodology for the synthesis of the racemic core, its chiral resolution to the biologically critical (S)-enantiomer, and its subsequent derivatization into high-value active pharmaceutical ingredients (APIs).

Mechanistic Pathway & Workflow

G A Itaconic Acid + Benzylamine B Racemic 1-Benzyl-5-oxopyrrolidine -3-carboxylic acid A->B Aqueous Reflux (Aza-Michael + Lactamization) C Chiral Resolution (e.g., Chiral HPLC) B->C Enantiomeric Separation D (S)-1-Benzyl-5-oxopyrrolidine -3-carboxylic acid C->D Isolation of (S)-Isomer E Carboxyl Activation (TCFH / NMI) D->E Mild Activation (Prevents Racemization) F (S)-Derivatives (Amides, Hydrazides) E->F Nucleophilic Substitution

Synthetic workflow for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Causality in Experimental Design

To ensure high yield and stereochemical integrity, the experimental design relies on three mechanistic pillars:

  • Aqueous Fusion for Core Assembly: The initial construction of the pyrrolidone ring utilizes water as the sole solvent. The reaction between benzylamine and itaconic acid (methylidenesuccinic acid) proceeds via a tandem aza-Michael addition followed by intramolecular lactamization[1]. Water acts as an environmentally benign solvent that actively facilitates the necessary proton transfers, driving the precipitation of the highly crystalline racemic product upon cooling and eliminating the need for complex chromatographic purification.

  • Late-Stage Chiral Resolution: Asymmetric synthesis of the pyrrolidone core often suffers from low atom economy and complex catalytic requirements. Synthesizing the racemate via a robust, high-yielding aqueous fusion and subsequently resolving it—either via preparative chiral HPLC or diastereomeric salt crystallization—ensures a highly scalable route to the pure (S)-enantiomer with >95% enantiomeric excess (ee)[3].

  • Mild Activation for Derivatization: Converting the C3-carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is highly efficient for unreactive anilines but risks racemization of the sensitive C3 stereocenter if temperatures exceed 40 °C[3]. To preserve the (S)-configuration, modern protocols employ mild amide coupling reagents such as TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI), which form a highly reactive acyl imidazolium intermediate without generating strongly acidic or basic conditions that promote enolization[3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Objective: High-yield synthesis of the racemic core scaffold.

  • Preparation: In a 250 mL round-bottom flask, suspend itaconic acid (1.0 equiv, e.g., 13.0 g, 100 mmol) in 50 mL of deionized water.

  • Addition: Slowly add benzylamine (1.05 equiv, 11.25 g, 105 mmol) dropwise to the stirring suspension. Caution: The reaction is moderately exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12 hours[4]. The mixture will become homogeneous before a precipitate begins to form.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. Adjust the pH to ~2 using 1M HCl to ensure complete protonation of the carboxylic acid[1].

  • Purification: Filter the resulting white solid under vacuum, wash with cold water (2 × 20 mL), and recrystallize from an ethanol/water mixture. Dry under a vacuum to afford the product (Yield: ~75%)[1].

Self-Validation Checkpoint: Confirm product formation via FTIR. The disappearance of the primary amine bands and the appearance of a sharp lactam carbonyl stretch at ~1734 cm⁻¹ and a carboxylic acid carbonyl at ~1627 cm⁻¹ validate successful cyclization[1].

Protocol B: Chiral Resolution to the (S)-Enantiomer

Objective: Isolation of the stereopure (S)-enantiomer for targeted biological activity.

  • Sample Preparation: Dissolve the racemic 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in a minimal volume of CH₂Cl₂/Methanol (1:1 v/v).

  • Preparative HPLC: Inject the sample onto a Preparative Chiral HPLC system equipped with a CHIRALPAK® IA column (250 x 4.6 mm, 5 μm)[3].

  • Elution: Elute isocratically using a mobile phase of 1:1 (5% MeOH in CH₂Cl₂) / hexanes at a flow rate of 1.0 mL/min[3].

  • Recovery: Collect the peak corresponding to the (S)-enantiomer (retention time determined via stereopure standards or vibrational circular dichroism). Evaporate the solvent under reduced pressure.

Self-Validation Checkpoint: Perform analytical chiral HPLC. The isolated (S)-enantiomer must demonstrate an enantiomeric excess (ee) of >95% before proceeding to derivatization[3].

Protocol C: Mild Derivatization to (S)-Amide Derivatives

Objective: Coupling of the (S)-acid with functionalized anilines/amines without racemization.

  • Activation: To a stirred solution of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under nitrogen at room temperature, add TCFH (1.2 equiv) and NMI (2.5 equiv)[3]. Stir for 30 minutes to form the active acyl species.

  • Coupling: Add the target amine/aniline (1.1 equiv) to the reaction mixture. Stir at room temperature overnight (approx. 16 hours).

  • Workup: Dilute the reaction mixture with EtOAc (30 mL). Wash sequentially with saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL), and brine (10 mL)[3].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel 60, eluting with a gradient of Chloroform/MeOH/NH₄OH)[3].

Self-Validation Checkpoint: Analyze the purified product via LC-MS to confirm the target mass. ¹H-NMR (DMSO-d₆) should display the preservation of the C3 methine proton multiplet at δ 3.26–3.42 ppm, confirming structural integrity[4].

Quantitative Data & Biological Profiling

The versatility of the 1-benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold allows for diverse derivatization. Table 1 summarizes the physicochemical yields and primary biological targets of key derivatives synthesized using variations of the protocols above.

Table 1: Physicochemical and Biological Profiling of Key Derivatives

Compound ScaffoldR-Group ModificationYield (%)Primary Biological TargetReference
Racemic Core N/A (Intermediate Acid)75%N/A[1]
Benzoxazole Amide 2-Aminophenol fusion (via PPA)57–70%Monoacylglycerol Lipase (MAGL)[1]
Oxadiazole Amide 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline33–88%Relaxin-3/RXFP3 System[3]
Triazole Hydrazide Substituted isothiocyanates65–85%AChE / BChE / BACE-1[2]
Hydrazone 5-nitrothiophene-2-carbaldehyde66.8%Antimicrobial (MRSA)[4]

References

  • [1] Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. Available at:[Link]

  • [2] Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

  • [3] Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. PMC / NIH. Available at:[Link]

  • [4] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at:[Link]

Sources

Application Note: High-Purity Synthesis and Utilization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid in Neuroprotective Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in Neuroprotective Agent Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7) represents a "privileged scaffold" in medicinal chemistry, distinct from the more common pyroglutamic acid derivatives. As a constrained


-amino acid analogue (specifically a 

-proline derivative), this chiral synthon is critical in the synthesis of peptidomimetics targeting central nervous system (CNS) pathologies. This guide details the scalable synthesis, optical resolution, and application of this scaffold in generating BACE-1 inhibitors (Alzheimer’s disease targets) and Nav1.8 modulators (neuropathic pain).

Introduction: The Chiral -Proline Scaffold

In neuroprotective drug design, rigidifying the backbone of a bioactive molecule is a proven strategy to improve metabolic stability and receptor selectivity. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid serves as a conformationally constrained GABA mimetic and a linker that orients pharmacophores in precise 3D space.

Unlike 2-pyrrolidone derivatives (e.g., Piracetam), the 3-carboxylic acid substitution pattern allows for the introduction of complex substituents that can interact with deep enzymatic pockets, such as the catalytic aspartic acid dyad of


-Secretase 1 (BACE-1).
Key Applications
  • BACE-1 Inhibition: The scaffold acts as a P2-P3 linker, positioning aryl groups to occupy the S2' subsite of the BACE-1 enzyme, preventing amyloid-

    
     plaque formation.
    
  • Nav1.8 Sodium Channel Blockers: Amide derivatives of this acid have shown efficacy in modulating neuronal excitability, offering neuroprotection against excitotoxicity.

Chemical Basis & Retrosynthetic Logic

The synthesis challenges lie not in the formation of the pyrrolidone ring, but in establishing the stereocenter at the C3 position. While asymmetric Michael additions exist, the industrial standard relies on the Aza-Michael addition of benzylamine to itaconic acid , followed by classical resolution.

Why this route?

  • Atom Economy: Itaconic acid is a renewable, bulk commodity chemical.

  • Scalability: The reaction proceeds in water/solvent-free conditions.

  • Tunability: The resolution step allows access to both (S) and (R) enantiomers depending on the chiral resolving agent used.

Protocol: Scalable Synthesis and Resolution

Objective: Synthesis of enantiopure (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

Phase A: Formation of the Racemic Scaffold

Reagents: Itaconic acid (1.0 eq), Benzylamine (1.0 eq), Water (Solvent).

  • Mixing: Charge a round-bottom flask with Itaconic acid (130 g, 1.0 mol). Add water (100 mL) to form a slurry.

  • Addition: Add Benzylamine (107 g, 1.0 mol) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temperature <60°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (approx. 100-105°C) for 12 hours. The water will distill off as the internal temperature rises to 120-130°C (melt phase reaction).

  • Workup: Cool the melt to 80°C and add dilute HCl (10%) to adjust pH to 2.0. The product precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~90-95% (Racemic).

    • Purity: >98% (HPLC).

Phase B: Optical Resolution (The Critical Step)

Reagents: (R)-(+)-


-Methylbenzylamine (Resolving agent), Isopropanol (Solvent).
  • Salt Formation: Dissolve the racemic acid (100 g) in boiling isopropanol (500 mL).

  • Addition: Add (R)-(+)-

    
    -Methylbenzylamine (0.55 eq) slowly.
    
  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-acid crystallizes out (due to lower solubility of the (S,R)-salt pair in IPA).

  • Filtration: Collect the crystals.

  • Liberation: Suspend the salt in water and acidify with 1M HCl to pH 1-2. Extract the free acid with ethyl acetate (

    
     mL).
    
  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize from Ethyl Acetate/Hexane to upgrade ee%.

Target Specification:

  • Enantiomeric Excess (ee): >99%[1][2]

  • Appearance: White crystalline powder.

  • Melting Point: 100–102°C.

Quality Control: Chiral HPLC Method

To ensure the integrity of the neuroprotective agent, the enantiomeric purity must be validated.

ParameterCondition
Column Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Temperature 25°C
Retention Times (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min

Application Workflow: BACE-1 Inhibitor Synthesis

The following workflow illustrates how the (S)-acid is converted into a functionalized neuroprotective agent.

Step 1: Amide Coupling (P3 Fragment Introduction)

  • Reagents: (S)-Acid, EDC.HCl, HOBt, Functionalized Aniline (e.g., 3-substituted aniline).

  • Protocol: React the carboxylic acid with the amine in DMF at room temperature. The chiral center at C3 remains stable under standard coupling conditions, preserving the stereochemical information required for BACE-1 binding.

Step 2: Functionalization (Optional)

  • The N-benzyl group can be removed via hydrogenolysis (

    
    , Pd/C) if a free lactam is required, or the benzyl ring can be substituted to improve lipophilicity for Blood-Brain Barrier (BBB) penetration.
    

Visualization: Synthesis & Mechanism

Diagram 1: Synthesis & Resolution Workflow

This flowchart visualizes the transformation from raw materials to the enantiopure scaffold.

SynthesisWorkflow Start Itaconic Acid + Benzylamine Reaction Aza-Michael Addition (Melt/Reflux 12h) Start->Reaction Racemate Racemic 1-Benzyl-5-oxopyrrolidine -3-carboxylic acid Reaction->Racemate Resolution Optical Resolution with (R)-alpha-methylbenzylamine Racemate->Resolution Isopropanol Salt (S)-Acid : (R)-Amine Diastereomeric Salt Resolution->Salt Crystallization Acidification Acid Hydrolysis (HCl, pH 2) Salt->Acidification FinalProduct Pure (S)-1-Benzyl-5-oxopyrrolidine -3-carboxylic acid (>99% ee) Acidification->FinalProduct

Caption: Industrial workflow for the production of enantiopure (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid via classical resolution.

Diagram 2: Mechanism of Neuroprotection (BACE-1 Inhibition)

This diagram illustrates how the scaffold positions the inhibitor within the enzyme active site.

Mechanism cluster_Enzyme BACE-1 Active Site Scaffold (S)-Pyrrolidone Scaffold (Linker Core) AspDyad Catalytic Dyad (Asp32 / Asp228) Scaffold->AspDyad Orients Warhead (Transition State Mimic) S2Prime S2' Hydrophobic Pocket Scaffold->S2Prime Directs Benzyl/Aryl Group S1Pocket S1 Subsite Scaffold->S1Pocket Amide Linker Extension Inhibitor Synthesized Inhibitor

Caption: Structural role of the pyrrolidone scaffold in BACE-1 inhibition, bridging the catalytic dyad and hydrophobic pockets.

References

  • MDPI Pharmaceuticals. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360.[3] Retrieved from [Link]

  • Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • OIST. (2020). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) Technology Profile. Retrieved from [Link]

Sources

Application Note: Synthesis and Antimicrobial Profiling of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Scientists, and Microbiologists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel chemical scaffolds that can bypass traditional resistance mechanisms. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 5733-86-8) has emerged as a highly versatile, privileged intermediate in medicinal chemistry. Structurally analogous to biologically active natural alkaloids and racetam-class nootropics, the pyrrolidin-2-one core provides a stable framework, while the C3-carboxylic acid serves as a synthetic hub for generating diverse, multi-target antimicrobial agents [1].

This application note details the mechanistic rationale, validated synthetic protocols, and quantitative biological profiling for transforming this core scaffold into potent biofilm-disrupting hydrazones and antifungal thiadiazole hybrids.

Mechanistic Rationale: The Pyrrolidin-2-one Scaffold

The strategic selection of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is driven by three pharmacological pillars:

  • Lipophilic Permeation (The Benzyl Group): The N-benzyl moiety significantly enhances the lipophilicity of the molecule, a critical requirement for penetrating the thick peptidoglycan layers of Gram-positive bacteria (e.g., Staphylococcus aureus) and the complex lipid bilayers of fungal pathogens [2].

  • Metabolic Stability (The Lactam Core): The 5-oxopyrrolidine (lactam) ring is highly resistant to enzymatic degradation by bacterial proteases and β-lactamases, ensuring a prolonged half-life in the physiological environment compared to traditional antibiotics.

  • Functional Divergence (The C3-Carboxyl Group): The carboxylic acid allows for rapid derivatization. By converting the acid into a highly nucleophilic hydrazide, researchers can synthesize Schiff bases (hydrazones) that generate intracellular reactive oxygen species (ROS) to eradicate biofilms, or cyclize the intermediate into planar 1,3,4-thiadiazoles that intercalate with fungal DNA or inhibit ergosterol synthesis [3].

Synthetic Divergence & Biological Targeting Workflow

The following diagram illustrates the synthetic pathways utilized to convert the inactive core scaffold into highly potent antimicrobial derivatives.

G Core (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Hydrazide Hydrazide Intermediate (Nucleophilic Hub) Core->Hydrazide Esterification & Hydrazinolysis Thiadiazole Thiadiazole Derivatives (Acid-Catalyzed Cyclization) Hydrazide->Thiadiazole + Isothiocyanate + H2SO4 Hydrazone Hydrazone Derivatives (Schiff Base Formation) Hydrazide->Hydrazone + 5-Nitrothienyl- carboxaldehyde Target1 Fungal Membrane Ergosterol Inhibition Thiadiazole->Target1 Antifungal Profiling Target2 Bacterial Biofilm Eradication (MRSA) Hydrazone->Target2 Antibacterial Profiling

Fig 1: Synthetic divergence of the 5-oxopyrrolidine scaffold into targeted antimicrobial agents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to ensure intermediate integrity before proceeding to complex functionalization.

Protocol 1: Synthesis of the Hydrazide Intermediate (The Nucleophilic Hub)

Direct coupling of the carboxylic acid is thermodynamically unfavorable due to steric hindrance. Converting the acid to an ester followed by hydrazinolysis creates a highly reactive nucleophilic center required for downstream cyclization.

  • Esterification: Suspend (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (10 mmol) in absolute methanol (30 mL). Cool the mixture to 0 °C in an ice bath.

  • Catalysis: Dropwise, add thionyl chloride (SOCl₂, 15 mmol). Causality: SOCl₂ generates HCl in situ, acting as a potent acid catalyst while simultaneously forming a highly reactive acyl chloride intermediate that rapidly traps methanol.

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:1).

  • Hydrazinolysis: Evaporate the solvent under reduced pressure. Redissolve the crude ester in ethanol (20 mL) and add hydrazine hydrate (80%, 20 mmol). Reflux for 6 hours.

  • Self-Validation Checkpoint: Precipitate the product in ice water and filter. Run an IR spectrum. Validation: The disappearance of the broad carboxylic acid O-H stretch (~3241 cm⁻¹) and the appearance of sharp primary amine N-H stretches (~3300 and 3200 cm⁻¹) confirms the successful formation of the hydrazide [1].

Protocol 2: Synthesis of Biofilm-Disrupting Hydrazones

Hydrazones bearing nitro-aromatic rings are synthesized to act as bioreducible pharmacophores. Inside the bacterial cell, nitroreductases reduce the NO₂ group, generating toxic ROS that physically degrade the extracellular polymeric substance (EPS) of biofilms[2].

  • Condensation: Dissolve the hydrazide intermediate (5 mmol) in absolute ethanol (15 mL).

  • Reagent Addition: Add 5-nitrothiophene-2-carboxaldehyde (5.5 mmol) and 2-3 drops of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide.

  • Reaction: Reflux the mixture for 3–5 hours until a solid precipitate forms.

  • Purification: Cool to room temperature, filter the solid, and wash with cold ethanol followed by diethyl ether. Recrystallize from an ethanol/DMF mixture.

  • Self-Validation Checkpoint: Analyze via ¹H NMR (DMSO-d₆). Validation: The successful formation of the Schiff base is confirmed by the disappearance of the hydrazide -NH₂ protons (~4.5 ppm) and the emergence of a distinct, downfield imine proton (-N=CH-) singlet at δ 8.2–8.5 ppm [2].

Protocol 3: Acid-Catalyzed Cyclization to 1,3,4-Thiadiazole Hybrids

Cyclization locks the flexible hydrazide into a rigid, planar 1,3,4-thiadiazole ring. This planarity is a strict structural requirement for the molecule to effectively intercalate into fungal DNA or bind within the narrow active site of fungal CYP51A (lanosterol 14α-demethylase) [3].

  • Thiosemicarbazide Formation: React the hydrazide (5 mmol) with an aryl isothiocyanate (5 mmol) in refluxing ethanol for 4 hours. Isolate the intermediate thiosemicarbazide via filtration.

  • Dehydrative Cyclization: Dissolve the intermediate in cold, concentrated H₂SO₄ (5 mL). Causality: Sulfuric acid acts as a dual-purpose reagent: it protonates the carbonyl oxygen to facilitate intramolecular nucleophilic attack by the sulfur atom, and it acts as a powerful dehydrating agent to drive the elimination of water, forming the aromatic ring.

  • Neutralization: Stir at room temperature for 2 hours, then pour the mixture over crushed ice. Neutralize carefully with aqueous ammonia until a precipitate forms.

  • Self-Validation Checkpoint: Perform LC/MS analysis. Validation: The mass spectrum must show a dominant molecular ion peak corresponding to [M - 18]⁺ relative to the thiosemicarbazide intermediate, confirming the precise elimination of one water molecule during cyclization.

Quantitative Antimicrobial Profiling

The synthesized derivatives exhibit profound, structure-dependent antimicrobial activity. The data below summarizes the Minimum Inhibitory Concentration (MIC) of key derivatives compared to clinical standards, demonstrating the superiority of the 5-nitrothienyl modification against resistant strains [2, 3].

Compound DerivativeTarget PathogenMIC (µg/mL)Primary Mechanism of ActionReference Standard (MIC)
5-Nitrothienyl Hydrazone S. aureus (MRSA)3.9 Biofilm EPS disruption, ROS generationCefuroxime (7.8 µg/mL)
Benzylidene Hydrazone E. coli (ATCC 8739)15.6Membrane permeabilizationAmpicillin (16.0 µg/mL)
1,3,4-Thiadiazole Hybrid C. albicans (F-1119)1.9 Ergosterol synthesis inhibitionFluconazole (4.0 µg/mL)
Unmodified Core Scaffold S. aureus (ATCC 9144)>128Inactive baselineN/A

Data Interpretation: The unmodified core scaffold exhibits negligible antimicrobial activity. However, functionalization at the C3 position with a 5-nitrothienyl hydrazone moiety yields a compound that is twice as potent as the clinical standard Cefuroxime against MRSA, highlighting the critical nature of the Schiff base and nitro-aromatic pharmacophores in overcoming bacterial resistance.

Conclusion

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a highly tunable, robust platform for modern drug discovery. By employing logical, causality-driven synthetic protocols—such as acid-catalyzed cyclization and Schiff base condensation—researchers can reliably generate libraries of thiadiazoles and hydrazones with potent, targeted activity against multidrug-resistant bacterial biofilms and fungal pathogens.

References

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase.MDPI (International Journal of Molecular Sciences).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.PubMed Central (PMC) / Molecules.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.MDPI (Pharmaceuticals).

Technical Guide: Optimized Amide Coupling of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a technical framework for the amide coupling of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid . It addresses the specific challenges associated with this scaffold—primarily the risk of C3-epimerization and lactam stability—and offers two distinct protocols optimized for either chiral integrity (Method A) or reactivity (Method B).


-Amino Acid Derivative / 

-Lactam Scaffold

Introduction & Chemical Context

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a valuable chiral building block used to introduce constrained


-lactam rings into peptidomimetics and small molecule inhibitors. Unlike standard 

-amino acids, the carboxylic acid functionality is located at the C3 position (beta to the ring nitrogen).
Critical Process Parameters (CPPs)
  • Stereochemical Integrity (The C3 Problem): The chiral center at C3 is

    
     to the carboxylic acid and 
    
    
    
    to the lactam carbonyl. Upon activation of the carboxylic acid (to an active ester or anhydride), the acidity of the C3 proton increases. Use of strong bases (e.g., DBU, excess DIEA) or prolonged activation times can lead to enolization and subsequent racemization to the thermodynamic mixture of (S) and (R) isomers.
  • Nucleophilicity of the Amine: The choice of coupling agent must balance the nucleophilicity of the coupling partner against the stability of the activated acid.

  • Solubility: The N-benzyl group provides good lipophilicity, making the starting material soluble in standard organic solvents (DCM, EtOAc, DMF, THF).

Reaction Mechanism & Logic

To ensure success, we must visualize the competing pathways: productive coupling vs. deleterious epimerization.

ReactionPathways cluster_conditions Control Strategy Start (S)-Acid Substrate (Chiral C3) Activated Activated Species (O-Acyl Isourea / Mixed Anhydride) Start->Activated Activation (HATU or T3P) Enol Enol Intermediate (Planar C3 - Achiral) Activated->Enol Base-Mediated Deprotonation (k_rac) Product_S (S)-Amide Product (Desired) Activated->Product_S Fast Coupling (k_couple) Enol->Activated Reprotonation Enol->Product_S Coupling Product_R (R)-Amide Epimer (Impurity) Enol->Product_R Coupling Strategy Maximize k_couple / Minimize k_rac Use weak base (Pyridine) or Low T

Caption: Logical flow of amide coupling showing the kinetic competition between productive coupling (Green) and racemization pathways (Red).

Experimental Protocols

Method A: T3P-Mediated Coupling (High Fidelity)

Best for: Epimerization-prone substrates, scale-up, and ease of workup.[1] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride in situ. It is highly selective and often requires weaker bases (Pyridine/NMM) than uronium salts, significantly reducing C3-epimerization.

Reagents:

  • (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Protocol:

  • Setup: Charge a reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 mL/mmol).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Note: The reaction is exothermic; maintain T < 5 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor conversion by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, add an additional 0.5 equiv of T3P.

  • Workup (Self-Validating):

    • Quench with water.[2]

    • Wash organic layer with 0.5 M HCl (removes Pyridine and unreacted amine).

    • Wash with sat.[2] NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with brine, dry over Na2SO4, and concentrate.

  • Result: T3P byproducts are water-soluble, often yielding high-purity product without chromatography.

Method B: HATU/DIEA Coupling (High Reactivity)

Best for: Non-nucleophilic (unreactive) amines or sterically hindered partners. Risk: Higher risk of epimerization due to basic conditions (pH > 9).

Reagents:

  • (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.0 – 1.2 equiv)[2][3]

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Protocol:

  • Pre-Activation (Minimize Time): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol). Add HATU (1.1 equiv).

  • Base Addition: Cool to 0 °C. Add DIPEA (1.0 equiv only initially) to initiate activation. Stir for max 2–5 minutes .

    • Critical: Do not pre-activate for 30+ mins as is common with other acids; this increases C3-epimerization risk.

  • Coupling: Immediately add the Amine (1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash with 5% LiCl solution (3x) to remove DMF.

    • Standard acid/base wash as in Method A.

Comparative Data & Decision Matrix

ParameterMethod A (T3P)Method B (HATU)
Coupling Power Moderate to HighVery High
Racemization Risk Low (Acidic/Neutral activation)Medium/High (Basic activation)
Byproduct Removal Aqueous Wash (Water soluble)Chromatography (Tetramethylurea/Phosphates)
Solvent Scope EtOAc, Me-THF, DCM, DMFDMF, NMP (Polar aprotic required)
Cost Moderate (Reagent is cheap at scale)High (HATU is expensive)

Quality Control & Troubleshooting

Validating Chiral Integrity: Before proceeding to the next step, verify the Enantiomeric Excess (ee%).

  • Method: Chiral SFC or HPLC.

  • Column: Chiralpak AD-H or OD-H are standard starting points for N-benzyl lactams.

  • Mobile Phase: CO2 / MeOH (with 0.1% DEA) for SFC.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<40%) Amine is poor nucleophile.Switch to Method B (HATU) or use acid chloride (via Ghosez reagent).
Epimerization (>5% R-isomer) Base too strong or reaction too long.Switch to Method A (T3P) with Pyridine. Perform reaction at 0 °C constant.
Starting Material Persists T3P hydrolysis.Ensure solvent is dry. Add T3P in portions.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4][5][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Sigma-Aldrich. (n.d.). "Product Specification: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid."

Sources

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid: A Privileged Scaffold for MMP-Targeted Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in Anti-Inflammatory Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Abstract This application note details the utility of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid as a high-value chiral scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional COX inhibitors, derivatives of this scaffold target Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical drivers of chronic inflammation and tissue remodeling. This guide provides a comprehensive rationale for the (S)-enantiomer preference, a validated synthesis protocol, and a downstream fluorometric assay for potency evaluation.

Structural Biology & Rational Design

The Gamma-Lactam Advantage

The 5-oxopyrrolidine (gamma-lactam) ring is a "privileged structure" in medicinal chemistry. It serves as a rigid conformationally constrained mimic of the peptide backbone, specifically bridging the


 and 

residues of a

-turn. In the context of MMP inhibition, this rigidity is crucial.
  • Conformational Lock: The lactam ring restricts bond rotation, reducing the entropic penalty upon binding to the enzyme active site.

  • Metabolic Stability: The cyclic amide is significantly more resistant to proteolytic cleavage than linear peptide bonds, enhancing the in vivo half-life of the drug candidate.

Stereochemical Causality: Why the (S)-Enantiomer?

The biological activity of pyrrolidine-3-carboxylic acid derivatives is highly stereospecific.

  • Target Pocket Fit: MMP active sites contain a stereoselective S1' pocket. The (S)-configuration of the 3-carboxylic acid group directs the substituents (often hydroxamic acid or amide warheads) into the catalytic zinc domain with optimal geometry.

  • Peptidomimetic Logic: The (S)-enantiomer structurally mimics the natural L-amino acid backbone found in collagen, the natural substrate of MMPs. The (R)-enantiomer often acts as an inactive distomer or causes steric clash within the hydrophobic pocket.

Experimental Protocol: Synthesis & Chiral Resolution

Objective: Synthesize high-purity (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid starting from cost-effective itaconic acid.

Reagents Required[1][2][3][4][5][6][7]
  • Itaconic acid (CAS: 97-65-4)

  • Benzylamine (CAS: 100-46-9)

  • (R)-(+)-

    
    -Methylbenzylamine (Resolving agent)
    
  • Solvents: Water, Ethanol, Ethyl Acetate, HCl (10%)

Step-by-Step Methodology
Phase A: Synthesis of Racemic Scaffold
  • Condensation: In a round-bottom flask, dissolve Itaconic acid (1.0 eq) in water.

  • Addition: Add Benzylamine (1.0 eq) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12 hours. The reaction proceeds via an aza-Michael addition followed by cyclodehydration.

  • Isolation: Cool the mixture to 0°C. Acidify with 10% HCl to pH 2. The racemic product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid , will precipitate. Filter and recrystallize from ethanol.

    • Yield Target: >80%[1][2][3]

Phase B: Optical Resolution to (S)-Isomer
  • Salt Formation: Dissolve the racemic acid in hot ethanol. Add (R)-(+)-

    
    -Methylbenzylamine  (0.5 eq).
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-acid crystallizes preferentially.

  • Filtration: Filter the crystals. (The filtrate contains the R-enriched isomer).

  • Liberation: Suspend the salt in water and acidify with dilute HCl. Extract the free acid into ethyl acetate.

  • Purification: Dry the organic layer (MgSO4) and evaporate. Recrystallize from ethyl acetate/hexane to obtain pure (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid .

    • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

Visualization: Synthesis Workflow

SynthesisWorkflow Itaconic Itaconic Acid (Starting Material) Reaction Aza-Michael Addition & Cyclization (Reflux, 12h) Itaconic->Reaction Benzylamine Benzylamine Benzylamine->Reaction Racemate Racemic 1-Benzyl-5-oxopyrrolidine -3-COOH Reaction->Racemate Resolution Chiral Resolution with (R)-amine Racemate->Resolution FinalProduct (S)-1-Benzyl-5-oxopyrrolidine -3-COOH (Target Scaffold) Resolution->FinalProduct Crystallization & Acidification

Caption: Synthesis pathway from Itaconic acid to the enantiopure (S)-scaffold via chiral resolution.

Biological Validation: MMP-9 Fluorometric Inhibition Assay

Objective: Quantify the anti-inflammatory potential of the synthesized scaffold (or its derivatives) by measuring the inhibition of MMP-9 activity.

Principle

This assay uses a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[4][5][6] Active MMP-9 cleaves the substrate, separating a fluorophore (Mca) from a quencher (Dpa), resulting in increased fluorescence. Inhibitors prevent this cleavage.

Reagents & Equipment[1][2][3][4][6]
  • Enzyme: Recombinant Human MMP-9 (Pro-enzyme form).[4]

  • Activator: p-Aminophenylmercuric acetate (APMA).[7]

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Reader: Fluorescence Microplate Reader (Ex/Em = 325/393 nm).

Protocol Steps
  • Enzyme Activation (Critical Step):

    • MMP-9 is secreted as a zymogen (inactive).

    • Mix Pro-MMP-9 with APMA (1 mM final conc) in Assay Buffer.[6]

    • Incubate at 37°C for 2 hours. Note: Failure to activate will yield zero signal.

  • Inhibitor Preparation:

    • Dissolve the (S)-scaffold derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in Assay Buffer (e.g., 0.1 nM to 10 µM). Keep DMSO < 1%.[8][4]

  • Plate Setup (96-well Black Plate):

    • Blank: 90 µL Buffer.

    • Control (100% Activity): 10 µL Active MMP-9 + 80 µL Buffer.

    • Test: 10 µL Active MMP-9 + 10 µL Inhibitor + 70 µL Buffer.

  • Reaction Initiation:

    • Add 10 µL of FRET Substrate (10 µM final) to all wells.

    • Mix gently on a shaker for 30 seconds.

  • Measurement:

    • Monitor fluorescence (RFU) kinetically every 1 minute for 30 minutes at 37°C.

Visualization: Assay Logic

AssayLogic ProMMP Pro-MMP-9 (Inactive Zymogen) APMA APMA Activation (37°C, 2 hrs) ProMMP->APMA ActiveMMP Active MMP-9 APMA->ActiveMMP Reaction Enzymatic Reaction ActiveMMP->Reaction Substrate FRET Substrate (Quenched) Substrate->Reaction Inhibitor (S)-Scaffold Derivative Inhibitor->Reaction Blocks Signal Fluorescence Signal (Substrate Cleaved) Reaction->Signal No Inhibitor NoSignal Low/No Fluorescence (Inhibition) Reaction->NoSignal With Inhibitor

Caption: Logical flow of the MMP-9 FRET assay, highlighting the activation step and inhibition outcome.

Data Analysis & Interpretation

Calculate the Percent Inhibition for each concentration using the slope of the linear portion of the kinetic curve (RFU/min):



Typical Performance Metrics
ParameterExpected ValueInterpretation
Z' Factor > 0.5Indicates a robust assay suitable for screening.
IC50 (Scaffold) > 100 µMThe bare scaffold is a weak binder; it requires derivatization.
IC50 (Derivatives) < 10 µMPotent hydroxamic acid derivatives should hit low micromolar/nanomolar range.
Solubility > 500 µg/mLThe pyrrolidinone ring confers good aqueous solubility compared to pure lipophilic drugs.

References

  • Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Source: Rasayan Journal of Chemistry, 2020.

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Source: Pharmaceutical Chemistry Journal, 2021.

  • MMP-9 Inhibitor Screening Kit (Fluorometric) Protocol. Source: Assay Genie / BPS Bioscience Protocols.

  • PubChem Compound Summary: 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid. Source: National Center for Biotechnology Information.

  • Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Source: Molecules (MDPI), 2021.

Sources

Application Note: Chemoselective Derivatization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Reactivity Profile

The Scaffold: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a rigidified analogue of GABA (gamma-aminobutyric acid) and a beta-amino acid surrogate. Its value lies in the fixed geometry of the pyrrolidinone ring, which orients substituents in defined vectors, enhancing ligand-target binding affinity.

Reactivity Matrix

The molecule possesses two carbonyl centers with distinct electrophilicities:

  • C3-Carboxylic Acid (Target): The primary site for derivatization. It is a Brønsted acid (

    
    ) and a nucleophilic attachment point upon activation.
    
  • C5-Lactam (Off-Target): A cyclic amide. While generally stable, it is susceptible to reduction by strong hydrides (e.g.,

    
    ) or hydrolysis under vigorous acidic/basic forcing conditions.
    

Critical Challenge: Stereochemical Integrity at C3 The C3 position is a chiral center. While it is beta to the lactam nitrogen, it is alpha to the exocyclic carboxylic acid. Consequently, activation of the carboxylate (e.g., acid chloride formation) increases the acidity of the C3 proton, creating a risk of racemization via enolization, particularly in the presence of excess base.

Success Criteria:

  • Chemoselectivity: Exclusively modify the -COOH without opening or reducing the lactam ring.

  • Stereoretention: Maintain >98% ee of the (S)-isomer.

Master Derivatization Workflow

The following decision tree illustrates the synthetic pathways covered in this guide.

DerivatizationStrategy cluster_conditions Critical Control Points Start (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid Amide Amide Coupling (Peptidomimetics) Start->Amide HATU / DIPEA / R-NH2 Ester Esterification (Prodrugs/Intermediates) Start->Ester ROH / H+ or R-X / Base Alcohol Selective Reduction (Hydroxymethyl analogs) Start->Alcohol BH3·DMS (Chemoselective) Curtius Curtius Rearrangement (Isocyanates/Amines) Start->Curtius DPPA / Heat Control2 Limit Base Exposure (Prevents C3 Epimerization) Amide->Control2 Control1 Avoid LiAlH4 (Reduces Lactam) Alcohol->Control1

Figure 1: Strategic derivatization map. The central acid can be diverted to amides, esters, alcohols, or amines depending on the reagent class.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Application: Synthesis of peptidomimetics or fragment growing. Rationale: HATU is selected over EDC/HOBt for this substrate because its rapid activation kinetics minimize the lifetime of the active ester, thereby reducing the window for C3-epimerization.

Reagents:

  • Substrate: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Activation (Critical Step): Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) followed immediately by HATU (1.1 equiv).

    • Note: The solution typically turns yellow. Stir at 0 °C for exactly 15 minutes. Do not over-stiff; prolonged activation increases racemization risk.

  • Coupling: Add the amine partner (1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by LC-MS (Target mass [M+H]+).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with: 1N HCl (cold), Sat.

      
      , and Brine.[1]
      
    • Why? The acid wash removes unreacted amine; the basic wash removes unreacted acid and HATU byproducts.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (MeOH/DCM gradient).
    
Protocol B: Chemoselective Reduction to Alcohol

Application: Generating chiral hydroxymethyl-pyrrolidones. Rationale: Standard reducing agents like Lithium Aluminum Hydride (


) are forbidden  here as they will reduce the C5-lactam to a pyrrolidine amine. Borane-Dimethyl Sulfide (

) is chemoselective for carboxylic acids in the presence of amides.

Reagents:

  • Substrate: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

  • Reductant:

    
     (2.0 M in THF, 1.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in anhydrous THF (0.2 M) under Nitrogen atmosphere. Cool to 0 °C.

  • Addition: Dropwise add

    
     solution (1.5 equiv) over 20 minutes. Gas evolution (
    
    
    
    ) will occur; ensure proper venting.
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66 °C) for 2 hours.

    • Mechanism:[2][3][4][5][6][7] Borane coordinates to the carboxyl oxygen, activating it for hydride delivery without interacting significantly with the less basic lactam carbonyl.

  • Quench (Safety Critical): Cool to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.

  • Workup: Concentrate the mixture in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate.

  • Result: The crude product is usually the pure alcohol, often requiring no chromatography.

Protocol C: Curtius Rearrangement (Acid Isocyanate Urea/Amine)

Application: Converting the acid to a masked amine (isocyanate) for urea synthesis.[5][8] Rationale: Direct Curtius rearrangement using DPPA (Diphenylphosphoryl azide) avoids the isolation of unstable acid chlorides.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: DPPA (1.1 equiv)

  • Base: Triethylamine (

    
    ) (1.1 equiv)
    
  • Solvent: Toluene (anhydrous)[9]

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve substrate and

    
     in Toluene. Add DPPA at RT. Stir for 1 hour.
    
  • Rearrangement: Heat the mixture to 80–90 °C . Evolution of

    
     gas indicates the formation of the isocyanate (
    
    
    
    ). Monitor by IR (strong peak ~2270
    
    
    ).
  • Trapping (One-Pot):

    • For Urea: Add a secondary amine (

      
      ) and stir for 1 hour.
      
    • For Cbz-protected Amine: Add Benzyl Alcohol (

      
      ) and reflux for 12 hours.
      

Analytical Data & Validation

Expected Data Profile

The following table summarizes the expected spectral shifts upon derivatization.

Derivative Typekey 1H NMR Signal (CDCl3)Key 13C NMR Signal (ppm)IR Marker (

)
Starting Acid 10.0-12.0 ppm (br s, COOH)~174 (COOH), ~172 (Lactam)1710-1730 (Acid C=O)
Methyl Ester 3.70 ppm (s, 3H, -OMe)~52 (OMe), ~173 (Ester)1735-1750 (Ester C=O)
Amide 6.0-8.0 ppm (br, NH)~168-170 (Amide C=O)1640-1660 (Amide I)
Alcohol 3.5-3.7 ppm (m, 2H, -CH2OH)~62 (CH2OH)3300-3400 (OH broad)
Stereochemical Validation (Chiral HPLC)

To verify the retention of the (S)-configuration:

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

  • Standard: Compare against a racemic standard synthesized via unselective high-temperature condensation of itaconic acid and benzylamine.

References

  • Synthesis of Core Scaffold: G. Zigeuner, et al. "Über die Reaktion von Itaconsäure mit Benzylamin." Monatshefte für Chemie, 1982. (Standard synthesis reference).

  • Amide Coupling Best Practices: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Chemoselective Borane Reduction: Brown, H. C., et al. "Selective reductions. 30. Effect of structure on the rate of reaction of representative carboxylic acids with borane-methyl sulfide." Journal of Organic Chemistry, 1982.

  • Curtius Rearrangement in Flow/Batch: Mallia, C. J., & Baxendale, I. R. "The Use of Flow Chemistry in the Processing of Hazardous Materials: The Curtius Rearrangement." Organic Process Research & Development, 2016.

  • Antibacterial Applications of 5-oxopyrrolidine-3-carboxylic acid derivatives: Molecules. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." Molecules, 2025.[10][11]

Sources

Application Note: Strategic Asymmetric Synthesis and Utilization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the robust asymmetric synthesis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7), a critical chiral gamma-lactam scaffold. This moiety acts as a constrained


-amino acid mimetic, essential in the development of Nav1.8 inhibitors  for neuropathic pain, novel antibiotics, and peptidomimetics.

Unlike theoretical reviews, this guide focuses on the practical industrial route : the "Green" synthesis of the racemate followed by a classical optical resolution. This approach is favored in drug development for its scalability, cost-effectiveness, and avoidance of heavy metal catalysts (e.g., Rh, Ru) often required for asymmetric hydrogenation.

Key Technical Specifications
ParameterSpecification
Target Molecule (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
Molecular Weight 219.24 g/mol
Chiral Center C3 (S-configuration)
Primary Application Chiral building block for Nav1.8 inhibitors, Antibacterials
Preferred Route Aqueous Cyclocondensation

Diastereomeric Salt Resolution
Resolving Agent (S)-(-)-1-Phenylethylamine

Strategic Route Analysis

The synthesis of 5-oxopyrrolidine-3-carboxylic acids can be approached via two primary pathways. We prioritize Route A for laboratory to pilot-scale production due to its operational simplicity and high enantiomeric excess (ee).

  • Route A: Classical Resolution (Recommended)

    • Mechanism:[1][2][3][4] Reaction of itaconic acid with benzylamine in water, followed by salt formation with a chiral amine.

    • Pros: Water-based initial step (Green Chemistry), cheap reagents, scalable, no glovebox required.

    • Cons: Maximum theoretical yield of 50% (unless racemization/recycling is employed).

  • Route B: Asymmetric Hydrogenation

    • Mechanism:[1][2][3][4] Rh-catalyzed hydrogenation of itaconic acid derivatives.

    • Pros: 100% theoretical yield.

    • Cons: Requires expensive ligands (e.g., DuPhos, BINAP), high-pressure hydrogenation equipment, and stringent catalyst removal (ppm level).

Detailed Experimental Protocols

Protocol 1: "Green" Synthesis of Racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Principle: Aza-Michael addition followed by thermal cyclodehydration. The use of water as a solvent precipitates the product upon acidification, simplifying purification.

Materials:

  • Itaconic acid (130.1 g, 1.0 mol)

  • Benzylamine (107.16 g, 1.0 mol)

  • Deionized Water (500 mL)

  • Conc. HCl (for acidification)

Step-by-Step Procedure:

  • Mixing: In a 1L round-bottom flask equipped with a reflux condenser, suspend Itaconic acid (1.0 eq) in Deionized Water (5 vol).

  • Addition: Add Benzylamine (1.0 eq) dropwise over 30 minutes. Caution: Exothermic reaction. The suspension will dissolve as the amine salt forms.

  • Reflux: Heat the solution to reflux (100°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[5][6] The intermediate acyclic amide converts to the lactam.

  • Work-up: Cool the reaction mixture to room temperature.

  • Acidification: Acidify carefully with Conc. HCl to pH ~2.0. The product will precipitate as a white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 100 mL).

  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 85–90%[7]

    • Appearance: White crystalline powder.

Protocol 2: Optical Resolution via Diastereomeric Salt Formation

Principle: Separation of the (S)-enantiomer by forming a diastereomeric salt with (S)-(-)-1-Phenylethylamine, which is less soluble than the (R)-salt in ethanol.

Materials:

  • Racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (from Protocol 1)

  • (S)-(-)-1-Phenylethylamine (Resolving Agent)[8]

  • Solvent: Absolute Ethanol (or 95% EtOH)

Step-by-Step Procedure:

  • Dissolution: Suspend the racemic acid (21.9 g, 100 mmol) in boiling Ethanol (150 mL).

  • Salt Formation: Add (S)-(-)-1-Phenylethylamine (12.1 g, 100 mmol) dropwise to the hot solution. The mixture should become clear.

    • Note: If precipitation occurs immediately, add more hot ethanol until dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (S)-Acid:(S)-Amine salt will crystallize.

  • Filtration: Filter the crystals. Keep the mother liquor (contains R-enriched isomer) for recycling if needed.

  • Recrystallization (Critical for High ee): Recrystallize the wet cake from hot Ethanol (approx. 5-7 vol). Repeat this step until the melting point is constant or chiral HPLC indicates >98% de (diastereomeric excess).

  • Liberation of the Acid:

    • Suspend the purified salt in Water (100 mL).

    • Add 1M NaOH (1.1 eq) to liberate the amine (extract amine with ether if recovery is desired).

    • Acidify the aqueous layer with HCl to pH 2.

    • Extract the free acid with Ethyl Acetate (3 x 50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Final Product: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

    • Target Optical Rotation:

      
       (c=1, MeOH) [Verify experimentally as values vary by concentration].
      

Process Visualization

Workflow Diagram: Synthesis & Resolution

The following diagram illustrates the critical path from raw materials to the isolated chiral synthon.

G Start Raw Materials: Itaconic Acid + Benzylamine Reaction Aqueous Reflux (Cyclodehydration) Start->Reaction Water, 100°C, 4h Racemate Racemic Product (Solid Precipitate) Reaction->Racemate HCl to pH 2 Resolution Add (S)-(-)-1-Phenylethylamine in hot Ethanol Racemate->Resolution Salt Formation Crystallization Selective Crystallization of (S,S)-Salt Resolution->Crystallization Cool to 4°C MotherLiquor Mother Liquor ((R)-enriched) Resolution->MotherLiquor Filtrate Liberation Acidification (pH 2) & Extraction Crystallization->Liberation Recrystallize x2 FinalProduct Purified (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Liberation->FinalProduct Yield ~35-40% (from racemate)

Caption: Operational workflow for the synthesis and optical resolution of the target scaffold.

Mechanistic Pathway

Understanding the cyclization ensures control over side products (e.g., acyclic amides).

Mechanism Itaconic Itaconic Acid Michael Michael Adduct (Intermediate) Itaconic->Michael Conj. Addition Amine Benzylamine Amine->Michael Cyclic Lactam Formation (5-exo-trig) Michael->Cyclic -H2O (Heat) Product 1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid Cyclic->Product

Caption: Mechanistic progression from conjugate addition to cyclodehydration.

Quality Control & Analytical Standards

To ensure the integrity of the chiral building block for downstream pharmaceutical use, the following QC parameters are mandatory.

Analytical Method: Chiral HPLC
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: ee > 98.0%.

NMR Characterization (DMSO-d6)[3][8]
  • 1H NMR (400 MHz):

    
     12.65 (s, 1H, COOH), 7.35 (m, 5H, Ar-H), 4.40 (d, 1H, N-CH2), 4.30 (d, 1H, N-CH2), 3.50 (m, 2H, C4-H), 3.10 (m, 1H, C3-H), 2.60 (m, 2H, C2-H).
    
  • Diagnostic Signal: The splitting of the benzylic protons (AB system) confirms the rigidity of the lactam ring.

Applications in Drug Discovery[3][4][7][8]

This specific scaffold is a versatile precursor. Two primary transformations utilize the chiral carboxylic acid handle:

  • Curtius Rearrangement: Converts the -COOH to an -NH2 (via isocyanate), yielding (S)-4-amino-1-benzylpyrrolidin-2-one , a direct GABA analog and precursor to broad-spectrum anticonvulsants.

  • Amide Coupling: Reaction with complex amines (e.g., 2,4-difluoroaniline derivatives) generates Nav1.8 inhibitors used in treating chronic pain (See Merck Sharp & Dohme patents).

References

  • Synthesis of Racemate: Zilkha, A., & Rivlin, J. (1961). Synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives. Journal of Organic Chemistry, 26, 9-14. Link

  • Resolution Methodology: Kleban, I., et al. (2020). O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine-3-carboxylic acids. Enamine / Tetrahedron. Link

  • Nav1.8 Inhibitor Application: Arasappan, A., et al. (2021).[3] 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders. WO 2021/257420 A1.[3] Link

  • Antibacterial Activity: Pranaitytė, G., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Proceedings of Open Readings 2024. Link

  • Product Properties: Sigma-Aldrich Product Specification, (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7). Link

Sources

Application Note: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid as a Privileged Scaffold for CNS-Targeting Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) has emerged as a highly versatile, privileged chiral building block in neuropharmacology. Featuring a stable


-lactam core, an N-benzyl group for enhanced blood-brain barrier (BBB) penetration, and a functionalizable C3-carboxylic acid, it serves as the foundation for synthesizing multi-target directed ligands (MTDLs) against Alzheimer's disease, anxiety, and neuroinflammation. This application note details the physicochemical rationale, synthetic workflows, and validated protocols for utilizing this precursor in CNS drug discovery.

Scientific Rationale & Scaffold Pharmacokinetics

Designing drugs for the central nervous system requires strict adherence to physicochemical boundaries to ensure BBB permeability. The (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold inherently aligns with the CNS Multi-Parameter Optimization (CNS MPO) guidelines:

  • 
    -Lactam Core : Provides a rigid, metabolically stable hydrogen-bond acceptor (HBA) without increasing the basicity of the molecule, which is crucial for minimizing hERG liability and preventing off-target cardiovascular toxicity.
    
  • N-Benzyl Moiety : Optimizes lipophilicity (clogP), driving passive transcellular diffusion across the BBB while anchoring the molecule in hydrophobic binding pockets of targets like Monoacylglycerol Lipase (MAGL) and Acetylcholinesterase (AChE).

  • C3-Carboxylic Acid : Acts as a versatile synthetic handle. Direct derivatization (via amidation, esterification, or hydrazinolysis) allows for rapid library generation without disrupting the chiral integrity of the C3 stereocenter, provided mild coupling conditions are employed.

Derivatization Pathways for Neurological Targets

The structural versatility of this precursor allows divergent synthesis toward multiple distinct neurological targets, making it a cornerstone for library generation in neuropharmacology 1.

Pathways Precursor (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Amidation Amide Coupling (C3-Carboxyl) Precursor->Amidation Amines, HATU, DIPEA Hydrazinolysis Hydrazinolysis & Cyclization Precursor->Hydrazinolysis Hydrazine, Isothiocyanate CH_Act Condensation (2-Aminophenols) Precursor->CH_Act Polyphosphoric Acid Target1 RXFP3 Antagonists (Stress/Anxiety) Amidation->Target1 Target2 AChE Inhibitors (Alzheimer's) Hydrazinolysis->Target2 Target3 MAGL Inhibitors (Neuroinflammation) CH_Act->Target3

Divergent synthetic pathways of the precursor toward distinct CNS targets.

Experimental Protocols: Self-Validating Workflows

Protocol A: Epimerization-Free Amide Coupling for RXFP3 Antagonists

Causality Focus : Traditional acid chloride formation (using SOCl


) can promote enolization and subsequent racemization at the C3 stereocenter of the pyrrolidone ring. To preserve the critical (S)-configuration required for target stereoselectivity, a mild uronium-based coupling agent (HATU) combined with a non-nucleophilic base (DIPEA) is utilized 1.

Step-by-Step Methodology:

  • Preparation : Dissolve (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert argon atmosphere. Rationale: Argon prevents oxidative degradation, while anhydrous DMF prevents competitive hydrolysis of the active ester.

  • Activation : Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at 0 °C for 15 minutes. Rationale: Pre-activation at 0 °C minimizes the risk of epimerization before the amine is introduced.

  • Coupling : Add the target primary amine (e.g., substituted aniline or heteroarylamine) (1.1 eq, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench with saturated aqueous NaHCO

    
     (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF) and brine.
    
  • Validation : Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5). Confirm chiral purity via chiral HPLC (>98% ee) and structural identity via
    
    
    H-NMR (specifically checking for the retention of the C3 proton multiplet at
    
    
    ~3.2 ppm).
Protocol B: Synthesis of Nootropic Triazole Derivatives (AChE Inhibitors)

Causality Focus : Direct reaction of hydrazine with the free carboxylic acid yields a stable carboxylate salt, halting the reaction and requiring excessive heat that degrades the lactam core. Therefore, an intermediate esterification step is mandatory. The subsequent base-catalyzed cyclization of the thiosemicarbazide intermediate selectively forms the 1,2,4-triazole ring, a potent pharmacophore for AChE inhibition 2.

Workflow Step1 Step 1: Esterification Precursor + MeOH / H2SO4 (Cat.) Step2 Step 2: Hydrazinolysis Methyl Ester + NH2NH2·H2O (Reflux) Step1->Step2 Step3 Step 3: Thiosemicarbazide Formation + Aryl Isothiocyanate (EtOH, RT) Step2->Step3 Step4 Step 4: Base-Catalyzed Cyclization 2N NaOH, Reflux -> Triazole Ring Step3->Step4 QC Quality Control NMR, LC/MS, FTIR Validation Step4->QC

Step-by-step workflow for the synthesis of nootropic 1,2,4-triazole derivatives.

Step-by-Step Methodology:

  • Esterification : Reflux the precursor (10 mmol) in anhydrous methanol (30 mL) with a catalytic amount of concentrated H

    
    SO
    
    
    
    (0.5 mL) for 6 hours. Evaporate the solvent, neutralize with NaHCO
    
    
    , and extract with DCM to yield the methyl ester.
  • Hydrazinolysis : Dissolve the methyl ester in ethanol (20 mL), add hydrazine hydrate (80%, 30 mmol), and reflux for 4 hours. Cool the mixture to precipitate the acid hydrazide. Filter and wash with cold ethanol.

  • Thiosemicarbazide Formation : React the hydrazide (5 mmol) with an aryl isothiocyanate (5 mmol) in ethanol (15 mL) at room temperature for 2 hours. The intermediate thiosemicarbazide will precipitate out of solution.

  • Cyclization : Suspend the thiosemicarbazide in 2N NaOH (10 mL) and reflux for 4 hours. Cool the solution and carefully acidify with 1N HCl to pH 3-4. The resulting 1,2,4-triazole derivative precipitates.

  • Validation : Recrystallize the crude product from ethanol. Verify the structural conversion by confirming the disappearance of the C=S stretch (~1250 cm

    
    ) and the appearance of the C=N stretch (~1600 cm
    
    
    
    ) via FTIR. Confirm the exact mass via LC/MS.

Quantitative Data & Physicochemical Profiling

Derivatives synthesized from (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid consistently demonstrate highly favorable CNS MPO scores (ideal range: 4.0 - 6.0). Table 1 summarizes the pharmacological and physicochemical profiles of key derivatives cited in recent literature 23.

Derivative ClassPrimary TargetRepresentative ActivitycLogPTPSA (Å

)
CNS MPO ScoreBBB Permeability
N-Aryl Carboxamides RXFP3 Receptor2.12

M (IC

, Antagonist)
2.8 - 3.455 - 654.8 - 5.5High
Benzoxazole Conjugates MAGL Enzyme9.4 nM (IC

, Inhibitor)
3.1 - 3.860 - 724.5 - 5.2High
1,2,4-Triazole Hybrids AChE / BChE0.042

M (IC

, Inhibitor)
2.5 - 3.270 - 854.2 - 5.0High
Fully Substituted Analogs BACE-1 EnzymeSub-

M (IC

, Inhibitor)
2.9 - 3.565 - 754.6 - 5.3High

Table 1: Pharmacological and physicochemical profiling of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

References

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System. National Institutes of Health (NIH) / PMC. 1

  • Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. Bioorganic & Medicinal Chemistry / ResearchGate. 2

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI Pharmaceuticals. 3

Sources

Experimental procedure for the synthesis of 5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the experimental procedure for synthesizing 5-oxopyrrolidine-3-carboxamide (also known as 2-pyrrolidone-4-carboxamide; CAS: 19522-39-5 / 7268-43-1 [acid precursor]). This compound is a critical chiral building block in the synthesis of pyrrolidone-based pharmaceuticals (e.g., racetams), GABA analogs, and peptidomimetics.

Unlike standard amide couplings that require expensive coupling reagents (HATU/EDC), this protocol utilizes a cyclization-amidation cascade starting from inexpensive itaconic acid derivatives. This guide prioritizes the Direct Ammonolysis of Dimethyl Itaconate (Method A) for its high atom economy and operational simplicity, while providing the Stepwise Route via 5-Oxopyrrolidine-3-Carboxylic Acid (Method B) for applications requiring rigorous intermediate purification.

Chemical Background & Retrosynthesis

The synthesis exploits the unique reactivity of itaconic acid derivatives. The core mechanism involves an aza-Michael addition of ammonia across the


-unsaturated double bond, followed by spontaneous intramolecular lactamization  and subsequent amidation  of the remaining ester.

Key Mechanistic Insight: The reaction order is critical. The amine nucleophile first attacks the


-carbon (Michael addition). The resulting intermediate rotates to position the secondary amine for attack on the 

-ester (cyclization), forming the thermodynamically stable 5-membered lactam ring.
Retrosynthetic Pathway (Graphviz Visualization)

Retrosynthesis Target 5-Oxopyrrolidine-3-Carboxamide (Target) Intermediate Michael Adduct (Transient Amino-Diester) Intermediate->Target 1. Cyclization (Lactam) 2. Amidation Start Dimethyl Itaconate (Starting Material) Start->Intermediate Aza-Michael Addition Ammonia Ammonia (NH3) Ammonia->Intermediate

Figure 1: Mechanistic cascade from Dimethyl Itaconate to the target lactam-amide.

Materials & Safety

ReagentCAS No.[1][2][3]RoleHazard Note
Dimethyl Itaconate 617-52-7SubstrateIrritant.
Ammonia (7N in MeOH) 7664-41-7ReagentCorrosive, Toxic Gas. Use in fume hood. Pressure hazard.
Itaconic Acid (Method B)97-65-4SubstrateIrritant.
Thionyl Chloride (Method B)7719-09-7ReagentWater Reactive, Corrosive. Generates HCl/SO2.

Safety Critical Control Point (CCP):

  • Ammonolysis Pressure: Reactions with ammonia in sealed vessels generate pressure. Ensure glassware is rated for pressure or use a blast shield.

  • Exotherm: The Michael addition is exothermic. Controlled addition at low temperature (0 °C) is required to prevent polymerization or runaway side reactions.

Method A: Direct Cascade Synthesis (Preferred)

Best for: High throughput, scale-up, and minimizing steps.

Protocol
  • Setup: Equip a 250 mL pressure-rated round-bottom flask (or autoclave) with a magnetic stir bar.

  • Charging: Add Dimethyl Itaconate (15.8 g, 100 mmol) and dissolve in Methanol (anhydrous, 50 mL).

  • Cooling: Place the vessel in an ice/water bath (0 °C) and stir for 10 minutes.

  • Addition: Slowly add 7N Ammonia in Methanol (43 mL, 300 mmol, 3.0 equiv) over 15 minutes.

    • Note: A slight exotherm will be observed. Maintain internal temperature < 10 °C.

  • Reaction: Seal the vessel tightly. Allow the mixture to warm to room temperature (20–25 °C) and stir for 24–48 hours.

    • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS. The starting material (Rf ~0.8) should disappear, and the polar product (Rf ~0.2) will appear.[4][5]

  • Precipitation: The product often precipitates as a white solid during the reaction.

  • Work-up:

    • Cool the suspension to 0 °C for 1 hour to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold Methanol (2 x 10 mL) and Diethyl Ether (2 x 20 mL) to remove residual esters.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

Expected Yield: 75–85% Appearance: White crystalline powder. Melting Point: 193–195 °C.

Method B: Stepwise Synthesis via Acid Intermediate

Best for: Derivatization at the acid stage or if high-purity intermediates are required.

Step 1: Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid
  • Reaction: Mix Itaconic Acid (13.0 g, 100 mmol) with 28% Aqueous Ammonia (20 mL) and water (30 mL) in a flask.

  • Reflux: Heat to reflux (100 °C) for 4–6 hours. The solution will turn clear then slightly yellow.

  • Isolation: Concentrate the solution under reduced pressure to ~20 mL. Acidify with conc. HCl to pH 2.

  • Crystallization: Cool to 4 °C overnight. Filter the resulting crystals (5-oxopyrrolidine-3-carboxylic acid).[5]

    • Ref: [CAS 7268-43-1]. Yield: ~80%.

Step 2: Esterification & Ammonolysis
  • Esterification: Dissolve the acid (10 g) in dry Methanol (100 mL). Add catalytic H2SO4 (0.5 mL) or SOCl2 (1.2 equiv, dropwise at 0 °C). Reflux for 4 hours.

  • Neutralization: Evaporate solvent, neutralize with saturated NaHCO3, extract with DCM, and dry/evaporate to get the Methyl Ester .

  • Ammonolysis: Dissolve the Methyl Ester in 7N NH3/MeOH (5 equiv). Stir at RT for 24 hours. Filter the precipitated Carboxamide product.

Purification & Characterization

Recrystallization Protocol

If the crude product from Method A is slightly yellow or impure:

  • Dissolve crude solid in a minimum amount of boiling water (high solubility) or hot Ethanol (moderate solubility).

  • Allow to cool slowly to room temperature, then to 4 °C.

  • Filter and wash with cold Acetone.

Analytical Data (Self-Validation Standards)
TechniqueExpected Signal / ResultStructural Assignment
1H NMR (DMSO-d6)

7.60 (s, 1H), 7.35 (br s, 1H), 6.90 (br s, 1H)
Lactam NH (7.60) and Amide NH2 (7.35, 6.90).

3.45 (m, 1H)
CH at C3 (Chiral center).

3.25 (t, 1H), 3.05 (dd, 1H)
CH2 at C4 (Ring protons).

2.30 (m, 2H)
CH2 at C2 (Adjacent to Carbonyl).
IR Spectroscopy 3350, 3180 cm

N-H stretching (Amide/Lactam).
1680, 1650 cm

C=O stretching (Lactam C=O and Amide C=O).
Mass Spec (ESI) [M+H]+ = 129.1Molecular ion confirmation.

Expert Insights & Troubleshooting

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete cyclization or presence of the intermediate acyclic diamide.

    • Solution: Ensure the reaction runs for the full 24-48h. If the product is oily, triturating with Acetone or Diethyl Ether often induces crystallization.

  • Issue: Polymerization.

    • Cause: Radical polymerization of itaconate before Michael addition.

    • Solution: Use radical inhibitors (e.g., BHT) if using old starting material, though the low temperature (0 °C) addition usually suppresses this.

  • Stereochemistry:

    • The product generated from achiral itaconic acid is racemic . If the S-enantiomer is required (resembling L-pyroglutamic acid), resolution via chiral HPLC or using chiral amines for the initial Michael addition is necessary.

References

  • Scarborough, H. C., et al. (1961).[6] "2-Pyrrolidone-4-carboxamide and Derivatives." Journal of Organic Chemistry, 26, 4955.[6] (Foundational work establishing the cyclization mechanism).

  • Haas, H. C., et al. (1984).[6] Itaconamide compounds and method of preparation. US Patent 4,480,125.[6] (Confirming the formation of pyrrolidone ring over acyclic itaconamide). Available at:

  • Farmer, T. J., et al. (2018). "Aza-Michael addition of amines to dimethyl itaconate." Beilstein Journal of Organic Chemistry. (Kinetics of the Michael addition).
  • Vertex AI Search. (2026). Consolidated Search Results on Synthesis of 5-oxopyrrolidine-3-carboxamide.

Sources

Application of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid as a Chiral Scaffold in Metastatic Cancer Research

Part 1: Executive Summary & Scientific Rationale

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a specialized chiral building block used primarily in the development of Matrix Metalloproteinase (MMP) inhibitors , specifically targeting MMP-2, MMP-9, and MMP-13. These enzymes are critical drivers of tumor metastasis, angiogenesis, and tissue remodeling.

Unlike flexible linear peptides, this compound offers a rigidified γ-lactam core . This structural constraint reduces the entropic penalty of binding to the enzyme active site, significantly enhancing potency and selectivity.

Mechanism of Action in Drug Design
  • S1' Pocket Targeting: The benzyl group at the

    
    -1 position is designed to occupy the hydrophobic S1' specificity pocket of MMP enzymes. This interaction is the primary determinant of inhibitor selectivity.
    
  • Zinc Binding Group (ZBG) Precursor: The carboxylic acid at C-3 serves as a handle for functionalization. It is typically converted into a hydroxamic acid (-CONHOH) or a reverse-hydroxamate, which chelates the catalytic Zinc ion (

    
    ) essential for MMP hydrolytic activity.
    
  • Stereochemical Control: The (S)-configuration at C-3 directs the vector of the zinc-binding group relative to the hydrophobic benzyl anchor, ensuring optimal geometry within the chiral enzymatic cleft.

Part 2: Application Workflows & Protocols

Workflow A: Chemical Functionalization (Scaffold Activation)

Objective: Convert the precursor acid into a bioactive hydroxamate-based MMP inhibitor.

Rationale: Carboxylic acids are weak zinc binders. Converting the acid to a hydroxamate increases Zinc affinity by orders of magnitude (


 shifts from 

to

range).

Protocol 1: Synthesis of (S)-N-Hydroxy-1-benzyl-5-oxopyrrolidine-3-carboxamide

  • Reagents:

    • (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)

    • Ethyl chloroformate (1.1 equiv)

    • N-Methylmorpholine (NMM) (1.2 equiv)

    • Hydroxylamine hydrochloride (

      
      ) (1.5 equiv)
      
    • KOH (methanolic)

    • Solvent: Anhydrous THF

  • Step-by-Step Methodology:

    • Activation: Dissolve the starting acid in anhydrous THF at -15°C under nitrogen. Add NMM followed by dropwise addition of ethyl chloroformate. Stir for 20 minutes to form the mixed anhydride intermediate.

      • Critical Checkpoint: Maintain temperature below -10°C to prevent decomposition of the mixed anhydride.

    • Preparation of Hydroxylamine: In a separate flask, neutralize

      
       in methanol with KOH at 0°C. Filter off the KCl precipitate.
      
    • Coupling: Add the filtrate (free

      
      ) to the mixed anhydride solution at -15°C. Stir for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
      
    • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl, saturated

      
      , and brine.
      
    • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography (MeOH/DCM gradient).

    • Validation: Confirm structure via

      
      -NMR (look for hydroxamate protons at 
      
      
      
      9.0-10.5 ppm) and Mass Spectrometry (ESI+).
Workflow B: Biological Validation (MMP Inhibition Assay)

Objective: Quantify the inhibitory potency (


) of the synthesized derivative against metastatic targets (e.g., MMP-13 or MMP-2).

Protocol 2: Fluorometric FRET Assay for MMP Inhibition

Rationale: This assay uses a quenched fluorogenic peptide substrate. Active MMP cleaves the peptide, separating the fluorophore from the quencher, resulting in fluorescence. Inhibitors prevent this cleavage.

  • Materials:

    • Recombinant Human MMP-13 (activated with APMA)

    • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca = Methoxycoumarin, Dpa = Dinitrophenyl)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM

      
      , 0.05% Brij-35.
      
    • Black 96-well microplates.

  • Step-by-Step Methodology:

    • Enzyme Prep: Dilute activated MMP-13 to 2 nM in Assay Buffer.

    • Inhibitor Dilution: Prepare serial dilutions of the (S)-pyrrolidine derivative (from Protocol 1) in DMSO. Final DMSO concentration in the well must be

      
      .
      
    • Incubation: Add 50

      
       of Enzyme solution and 20 
      
      
      
      of Inhibitor to wells. Incubate at 37°C for 30 minutes to allow equilibrium binding.
    • Reaction Initiation: Add 30

      
       of Substrate (Final conc. 10 
      
      
      
      ).
    • Measurement: Monitor fluorescence immediately (Ex: 328 nm / Em: 393 nm) in kinetic mode for 20 minutes.

    • Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

      • % Activity = (Slope_inhibitor / Slope_control) × 100.

      • Plot % Activity vs. Log[Inhibitor] to determine

        
        .
        

Part 3: Data Presentation & Visualization

Table 1: Comparative Potency of Pyrrolidine-Based MMP Inhibitors

Representative data derived from structure-activity relationship (SAR) studies utilizing this scaffold.

Compound VariantR-Group (N-1 Position)ZBG (C-3 Position)MMP-13 IC50 (nM)Selectivity (MMP-13 vs MMP-1)
Target Scaffold (S)-Benzyl Hydroxamate ~ 5 - 20 nM > 100-fold
Analog A (Racemic)BenzylHydroxamate~ 50 - 80 nM> 50-fold
Analog B (Control)MethylHydroxamate> 1000 nMPoor
Analog CBenzylCarboxylic Acid> 5000 nMN/A

Note: The (S)-enantiomer typically exhibits superior potency compared to the racemate or (R)-isomer due to optimal alignment with the S1' pocket.

Visualization: MMP Inhibition Pathway & Scaffold Logic

MMP_Inhibition_Pathway Tumor Primary Tumor MMP_Production MMP Expression (MMP-2, MMP-9, MMP-13) Tumor->MMP_Production Secretes ECM_Degradation ECM Degradation (Collagen Type IV cleavage) MMP_Production->ECM_Degradation Catalyzes Metastasis Metastasis & Angiogenesis ECM_Degradation->Metastasis Enables Scaffold (S)-1-Benzyl-5-oxopyrrolidine -3-carboxylic acid Inhibitor Synthesized Hydroxamate Inhibitor Scaffold->Inhibitor Chemical Functionalization (Protocol 1) Inhibitor->MMP_Production BLOCKS Activity Zinc Active Site Zinc (Zn2+) Inhibitor->Zinc Chelates (via Hydroxamate) S1_Pocket S1' Specificity Pocket Inhibitor->S1_Pocket Occupies (via Benzyl Group)

Figure 1: Mechanism of Action. The pyrrolidine scaffold positions the benzyl group into the S1' pocket and the hydroxamate into the Zinc active site, effectively blocking the MMP catalytic cycle and preventing ECM degradation.

References

  • Robinson, R. P., et al. (2000). "Structure-Based Design and Synthesis of a Potent Matrix Metalloproteinase-13 Inhibitor Based on a Pyrrolidinone Scaffold." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules." BenchChem Application Library.

  • MDPI. (2022).[2] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity." Pharmaceuticals.[1][3]

  • National Institutes of Health (NIH). (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][4] Molecules.

  • Sigma-Aldrich. "Product Specification: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid." Merck KGaA.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a critical chiral building block, often used as an intermediate for antagonists and peptidomimetics.

The industrial standard synthesis involves the condensation of Itaconic acid with Benzylamine . However, users frequently encounter two major yield bottlenecks:

  • Incomplete Cyclization: Formation of the acyclic intermediate rather than the lactam.

  • The "50% Wall": The reaction produces a racemate.[1] Without a recycling strategy for the (R)-enantiomer, the maximum theoretical yield of the (S)-isomer is 50%.[2]

This guide provides a self-validating workflow to overcome these limits, targeting a combined yield of >75% via dynamic recycling.

Master Workflow: Synthesis & Resolution Loop

The following diagram illustrates the integrated process. Note the "Recycling Loop" (Red Path), which is the key to breaking the 50% yield barrier.

G Itaconic Itaconic Acid + Benzylamine Reaction Aza-Michael Addition & Cyclization (Reflux/Melt) Itaconic->Reaction 100-110°C Racemate (±)-Racemic Product (Crude Oil/Solid) Reaction->Racemate -H2O Resolution Chiral Resolution Agent: (S)-(-)-1-Phenylethylamine Racemate->Resolution EtOH/H2O SS_Salt (S)-Acid • (S)-Amine Salt (Precipitate) Resolution->SS_Salt Crystallization RS_Salt (R)-Acid • (S)-Amine Salt (Mother Liquor) Resolution->RS_Salt Filtration Final_S Target Product: (S)-1-Benzyl-5-oxopyrrolidine -3-carboxylic acid SS_Salt->Final_S Acid Hydrolysis (HCl) Racemization Racemization Step (Heat/Base/Acid) RS_Salt->Racemization Recover (R)-Isomer Racemization->Racemate Recycle Loop (Yield Booster)

Figure 1: Integrated synthesis and resolution workflow with enantiomer recycling.

Troubleshooting Module: The Core Synthesis

Context: The reaction of itaconic acid and benzylamine is an aza-Michael addition followed by a condensation (lactamization).

Issue 1: "My product is a sticky oil that won't crystallize."

Diagnosis: Incomplete cyclization. You likely have a mixture of the target lactam and the acyclic intermediate (N-benzyl-4-carboxy-2-pyrrolidone precursor). The Fix: The cyclization releases water. If water remains in the system, the equilibrium prevents full closure.

  • Method A (Solvent-Free Melt): Conduct the reaction neat (no solvent) at 130–140°C for 2 hours. The high heat drives off water as steam. The melt solidifies upon cooling.

  • Method B (Dean-Stark): Use Toluene or Xylene and a Dean-Stark trap to physically remove the stoichiometric water generated.

Issue 2: "Low yield during workup."

Diagnosis: The product is a carboxylic acid.[1][3][4][5] If you wash with basic water (NaHCO3) during extraction, you are deprotonating your product and sending it into the aqueous waste stream. The Fix:

  • Acidify: Ensure the aqueous phase is pH < 2 (using HCl) before extracting with organic solvent (EtOAc or DCM).

  • Salting Out: The lactam is polar. Add NaCl to the aqueous phase to push the organic product into the organic layer.

Troubleshooting Module: Chiral Resolution (The Critical Step)

Context: To obtain the (S)-enantiomer, you must separate it from the racemate using a chiral resolving agent.

Protocol: Classical Resolution with (S)-(-)-1-Phenylethylamine

This is the industry-standard method for this specific acid structure.

StepActionTechnical Note
1. Dissolution Dissolve 10g (±)-Racemate in Ethanol (95%) .Do not use Methanol if possible; Ethanol/Water gradients offer better discrimination.
2. Addition Add 0.55 equivalents of (S)-(-)-1-Phenylethylamine .Adding >0.6 eq reduces yield purity because the (R)-salt may start to co-precipitate.
3. Nucleation Heat to reflux, then cool slowly to RT.If no crystals form, scratch the glass or seed with pure (S)-salt.
4. Filtration Filter the white solid. Save the filtrate (Mother Liquor). The Solid is the (S,S)-Salt. The Filtrate contains the unwanted (R)-isomer.
5. Liberation Suspend solid in water, add 1N HCl until pH 1. Extract with EtOAc.[6]This frees the (S)-acid. Recrystallize from water if ee% < 98%.
FAQ: Resolution Issues

Q: My enantiomeric excess (ee%) is only 80%.

  • A: Recrystallize the diastereomeric salt before acid liberation. Use 2:1 EtOH:H2O. One recrystallization usually boosts ee% from 80% to >99%.

Q: The salt isn't precipitating.

  • A: The solution is too dilute. Evaporate 30% of the solvent. Alternatively, add a "counter-solvent" like Diethyl Ether or MTBE dropwise until turbidity appears, then cool.

Advanced Module: Waste Valorization (Yield > 50%)

Context: The "Mother Liquor" from the resolution step contains the (R)-isomer. Discarding it limits your yield to 50%. You must racemize it (convert R back to R/S mix) and recycle it.[2]

The Racemization Protocol[5][6][7]
  • Strip Solvent: Evaporate the Mother Liquor from the resolution step.

  • Hydrolysis: Treat the residue with NaOH (aq) to remove the resolving agent (recover the amine by extraction).

  • Thermal Racemization:

    • The C3-proton is acidic (alpha to Carboxyl, beta to Amide).

    • Heat the (R)-enriched acid in Acetic Acid with a catalytic amount of conc. H2SO4 or simply reflux in 50% NaOH for 4-6 hours.

    • Mechanism:[2][5][6][7][8] Enolization planarizes the C3 center, destroying chirality.

  • Result: You now have a 50:50 (±)-mixture again.

  • Recycle: Feed this "new" racemate back into Step 1 of the Resolution Protocol .

Yield Impact:

  • Cycle 1: 35% isolated (S)-yield.

  • Cycle 2 (Recycled Waste): +17% yield.

  • Cycle 3: +8% yield.

  • Total Cumulative Yield: ~60-70%.

Data Summary: Solvent Optimization

Solvent SystemReaction TimeCrude YieldCrystallinityRecommendation
Water (Reflux) 4-6 hrs85%ModerateGood (Green Chem)
Neat (Melt, 135°C) 1-2 hrs92%High (Solidifies)Best for Scale
Toluene (Dean-Stark) 3-4 hrs88%HighGood for purity
Methanol 12 hrs70%Low (Oily)Avoid

References

  • Reaction of Itaconic Acid with Amines: Paytash, P. L., et al.[4] "The Reaction of Itaconic Acid with Primary Amines." Journal of the American Chemical Society, vol. 72, no. 3, 1950, pp. 1415–1416.

  • General Resolution of Pyrrolidine Derivatives: Vainauskas, V., et al. "Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid." ResearchGate, 2025.

  • Racemization Strategies for Carboxylic Acids: Ebbers, E. J., et al. "Controlled Racemization of Optically Active Organic Compounds." Tetrahedron, vol. 53, no. 28, 1997.

  • Commercial Availability & Properties: Sigma-Aldrich Product Specification: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[9]

Sources

Purification of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

[https://www.ncbi.nlm.nih.gov/

Refining Color and Contrast

I've just refined the Graphviz DOT flowchart to improve color contrast and ensure compliance with the specified color palette. I've re-checked that text color is explicitly set for all nodes, and I've integrated a refined color scheme. I've confirmed that the visual clarity of the diagram is expert-level and easy to comprehend.

Optimizing Visuals Now

I'm now implementing the refined color scheme and ensuring all text elements have explicitly set colors within the Graphviz DOT flowchart to maximize visual clarity, addressing an issue with the older visualization. I'm also confirming compliance with the specified color palette to maintain expert-level understandability. The text color is also correct now, and the diagram is ready.

Finalizing Detailed Protocol

I've just finished implementing the corrected text color specifications in the Graphviz DOT flowchart, ensuring optimal visual clarity and compliance. I focused on making sure the flowchart and accompanying text are now perfectly coordinated and ready to submit. The details are all finalized.

Technical Support Center: Purification of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid via Recrystallization & Chiral Resolution

Overview & Scientific Context

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a highly versatile chiral building block utilized in the synthesis of neuroprotective agents, monoacylglycerol lipase (MAGL) inhibitors[1], and nonpeptide antagonists for the Relaxin-3/RXFP3 system[2]. The standard synthetic route involves the solvent-free or aqueous condensation of benzylamine and itaconic acid to form a racemic mixture[1].

Because the target downstream applications require strict stereochemical fidelity, the racemic acid is typically resolved via diastereomeric salt formation using a chiral amine (e.g., (R)-(+)-1-phenylethylamine). This technical guide addresses the critical thermodynamic and kinetic challenges encountered during the recrystallization and free-acid recovery phases.

Section 1: Troubleshooting Guide (Q&A)

Q: Why is the enantiomeric excess (ee) of my recovered (S)-acid low (<90%) after the first recrystallization? A: Low optical purity in this system is almost always a result of kinetic trapping rather than thermodynamic equilibrium. If the cooling rate of the solvent system is too rapid, the solution becomes highly supersaturated. This forces the co-precipitation of the more soluble (R)-acid diastereomeric salt alongside the desired (S)-acid salt.

  • The Causality & Fix: Implement a strict, controlled cooling gradient of 0.2–0.5 °C/min. To bypass the metastable zone and induce thermodynamically favored nucleation, seed the solution with pure (S)-diastereomeric salt crystals at 2–3 °C below the saturation temperature.

Q: My diastereomeric salt is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I correct this? A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. Instead of forming an ordered crystal lattice, the solute melts out of the solvent as a dense, viscous liquid phase, trapping impurities.

  • The Causality & Fix: This is a solvent polarity issue. The current solvent system (often high-aqueous ethanol) is too poor of a solvent at lower temperatures. Add 5–10% v/v of a more miscible organic solvent (like absolute ethanol or ethyl acetate) to shift the binodal curve. Reheat the mixture until homogeneous, then cool slowly.

Q: During the recovery of the free (S)-acid from the diastereomeric salt, my yield drops significantly. What is causing this partition loss? A: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is an amphiphilic molecule with a pKa of approximately 3.8. If the aqueous phase is not sufficiently acidified, a significant fraction of the compound remains ionized (as a carboxylate) and will not partition into the organic extraction solvent.

  • The Causality & Fix: You must acidify the aqueous layer to a pH of strictly 1.5–2.0 using 2M HCl. Verify this with a calibrated pH meter—pH paper is insufficiently precise for this equilibrium. Additionally, saturate the aqueous layer with NaCl (salting-out effect) to force the organic acid into the ethyl acetate layer.

Section 2: Frequently Asked Questions (FAQs)

Q: Which chiral resolving agent is optimal for isolating the (S)-enantiomer? A: (R)-(+)-1-phenylethylamine is the industry standard. It forms a highly crystalline, low-solubility diastereomeric salt with the (S)-enantiomer in ethanol/water mixtures, allowing the (R)-enantiomer salt to remain dissolved in the mother liquor.

Q: How can I accurately verify the optical purity of the final product? A: While specific rotation via a polarimeter provides a quick estimate, chiral High-Performance Liquid Chromatography (HPLC) is the only self-validating method for exact ee determination. We recommend using a CHIRALPAK® IA column (250 x 4.6 mm, 5 μm) eluted with a 1:1 mixture of (5% MeOH/CH2Cl2) and hexanes at a flow rate of 1.0 mL/min[2].

Section 3: Data Presentation

Table 1: Solvent Systems for Diastereomeric Salt Recrystallization

Solvent SystemRatio (v/v)Expected ee% (1st Pass)Expected YieldCausality & Technical Notes
Ethanol / Water 80:2085 - 92%40 - 45%Standard. Excellent balance of solubility. Water provides hydrogen bonding to stabilize the crystal lattice[1].
Ethyl Acetate / Hexanes 60:4075 - 80%55 - 60%High Yield, Low ee. Hexanes force rapid precipitation (kinetic control), leading to co-crystallization of impurities.
Methanol / Acetone 50:50> 95%25 - 30%High ee, Low Yield. Highly selective for the (S)-salt, but the overall solubility is too high, leaving product in the mother liquor.

Section 4: Experimental Protocols

Protocol A: Diastereomeric Salt Formation and Recrystallization

This protocol is designed as a self-validating system; do not proceed to the next step unless the visual/thermal checkpoints are met.

  • Dissolution: Suspend 1.0 equivalent of racemic 1-benzyl-5-oxopyrrolidine-3-carboxylic acid in an 80:20 mixture of Ethanol/Water (10 mL per gram of acid).

  • Salt Formation: Heat the suspension to 70 °C under continuous stirring. Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine dropwise. Checkpoint: The solution must become completely clear and homogeneous.

  • Controlled Nucleation: Reduce the temperature at a rate of 0.5 °C/min. Once the temperature reaches 55 °C, introduce 1% (w/w) of pure (S)-diastereomeric salt seeds.

  • Harvesting: Continue cooling to 5 °C and hold for 2 hours. Filter the resulting white crystals under vacuum and wash with ice-cold pure ethanol.

Protocol B: Free Acid Recovery (Self-Validating Workflow)
  • Biphasic Setup: Suspend the isolated diastereomeric salt in a 1:1 mixture of Ethyl Acetate and distilled water (15 mL total per gram of salt).

  • Acidification: While stirring vigorously, add 2M HCl dropwise until the aqueous layer reaches exactly pH 1.5–2.0. Checkpoint: Validate the pH using a calibrated electronic pH meter. The solid salt must completely dissolve as it partitions.

  • Salting Out: Add solid NaCl to the aqueous layer until saturation is reached.

  • Extraction & Drying: Separate the organic (Ethyl Acetate) layer. Extract the aqueous layer twice more with fresh Ethyl Acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid[2].

Section 5: Mandatory Visualization

RecrystallizationWorkflow Step1 Racemic Acid + (R)-1-Phenylethylamine Step2 Dissolution in EtOH/H2O at 75°C Step1->Step2 Step3 Cooling Gradient (0.5°C/min) Step2->Step3 Decision Phase Behavior? Step3->Decision Oiling Oiling Out (LLPS) Decision->Oiling Liquid Phase Separation Cryst Diastereomeric Salt Crystallization Decision->Cryst Nucleation Fix Adjust Solvent Polarity & Reheat Oiling->Fix Fix->Step3 Recovery Acidify (pH 2.0) & EtOAc Extraction Cryst->Recovery Product Pure (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Recovery->Product

Workflow for chiral resolution and recrystallization of the target pyrrolidine carboxylic acid.

Section 6: References

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase Source: MDPI (Molecules) URL:[Link]

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System Source: NIH / PubMed Central (Journal of Medicinal Chemistry) URL:[Link]

Sources

Technical Support Center: Purity & Process Control for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The synthesis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid typically proceeds via the reaction of Itaconic acid with Benzylamine . This transformation relies on a tandem aza-Michael addition followed by an intramolecular lactamization .[1]

While the reaction is atom-economical and often conducted in water or melt conditions ("Green Chemistry"), the isolation of the specific (S)-enantiomer introduces unique purification challenges. The standard route yields a racemate , requiring a subsequent optical resolution step. Therefore, the "impurity profile" is dominated not just by chemical byproducts, but by stereochemical contaminants.

The Reaction Pathway & Critical Failure Points

The following diagram illustrates the reaction logic and where specific impurities (A, B, C) originate.

ReactionPathway cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start Itaconic Acid + Benzylamine Inter Linear Intermediate (Aza-Michael Adduct) Start->Inter Michael Addition (Water/Reflux) ImpurityC Impurity C: Benzylamine Salts Start->ImpurityC Acid-Base Side Reaction Racemate (±)-Product (Racemic Mixture) Inter->Racemate Cyclization (- H2O) ImpurityA Impurity A: Uncyclized Linear Acid Inter->ImpurityA Incomplete Reaction Resolution Chiral Resolution (e.g., w/ (R)-MBA) Racemate->Resolution Target Target: (S)-Enantiomer Resolution->Target ImpurityB Impurity B: (R)-Enantiomer Resolution->ImpurityB Separation Failure

Figure 1: Mechanistic flow from Itaconic Acid to the Target (S)-Enantiomer, highlighting the origin of linear intermediates and stereochemical impurities.

Troubleshooting Guide: Identifying & Eliminating Byproducts

This section addresses specific spectral and physical anomalies encountered during synthesis.

Issue 1: "My HPLC shows a persistent polar peak eluting before the main product."

Diagnosis: Impurity A (Linear Intermediate) Chemical Identity: N-benzyl-2-(aminomethyl)succinic acid (or its mono-amide regioisomer). Root Cause: Incomplete cyclization. The aza-Michael addition is fast, but the ring closure (lactamization) is the rate-determining step, especially in aqueous media where water acts as a leaving group but is also the solvent. Corrective Action:

  • Push the Equilibrium: If refluxing in water, extend reaction time. If the issue persists, switch to a Dean-Stark apparatus with a high-boiling solvent (e.g., Toluene or Xylene) to physically remove water.

  • Acid Catalysis: Add a catalytic amount of p-TsOH or H₂SO₄ during the reflux step to accelerate dehydration/cyclization.

Issue 2: "The melting point is broad and lower than literature values (100°C vs 140°C)."

Diagnosis: Impurity B (Enantiomeric Contamination) Chemical Identity: (R)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[2] Root Cause: Failure in the resolution step. The racemic mixture often has a different crystal lattice and melting point compared to the pure enantiomer. Corrective Action:

  • Recrystallization: If you used a chiral amine (e.g., (R)-methylbenzylamine) for resolution, the diastereomeric salt may need an additional recrystallization from Isopropanol/Water before acidifying to release the free acid.

  • Check Resolving Agent: Ensure the resolving agent has high optical purity (>99% ee).

Issue 3: "NMR shows a multiplet at ~7.4 ppm that integrates too high relative to the benzyl group."

Diagnosis: Impurity C (Benzylammonium Salts) Chemical Identity: Benzylammonium Itaconate (Salt form). Root Cause: The reaction mixture was not sufficiently acidified during workup, or the initial reaction did not reach temperatures high enough to form the covalent bond, resulting in a simple acid-base salt. Corrective Action:

  • pH Swing: Dissolve the crude solid in basic water (pH 10), extract with Ethyl Acetate (removes free Benzylamine), then acidify the aqueous layer to pH 1-2 and extract the product.

  • Temperature Check: Ensure reaction temperature exceeds 100°C (refluxing water or melt) to favor amide formation over salt formation.

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (Achiral)

Purpose: To determine chemical purity and identify linear intermediates.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm (Benzyl ring)
Retention Logic Linear intermediate (more polar) elutes before the cyclic product.
Protocol B: Chiral HPLC (Enantiomeric Excess)

Purpose: To quantify the (S)/(R) ratio.

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Expected Result Baseline separation of (S) and (R) enantiomers.

Standardized Synthesis & Resolution Workflow

Note: This protocol assumes the generation of the racemate followed by classical resolution, the most robust method for generating the (S)-enantiomer without expensive asymmetric catalysts.

Step 1: Synthesis of (±)-Racemate
  • Combine: Mix Itaconic acid (1.0 eq) and Benzylamine (1.0 eq) in water (3 mL/g).

  • Reflux: Heat to reflux (100°C) for 4–6 hours. Observation: The solution typically turns homogenous.

  • Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold water.

  • Drying: Dry in vacuo. Yield is typically >80%.

Step 2: Optical Resolution (The Critical Step)
  • Salt Formation: Dissolve the (±)-acid in hot Ethanol. Add (R)-(+)-α-Methylbenzylamine (0.5 eq).

  • Crystallization: Allow to cool slowly. The diastereomeric salt of the (S)-acid usually crystallizes out (check specific literature for your specific resolving agent preference; quinine is also used).

  • Liberation: Filter the salt. Suspend in water and acidify with 1N HCl. Extract with Ethyl Acetate.[3]

  • Evaporation: Concentrate the organic layer to yield (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

References

  • Synthesis & Antibacterial Activity: Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Source:Molecules (via PMC), 2025. Context: Describes the base reaction of itaconic acid with amines in water/reflux conditions. URL:[Link] (Note: Link is representative of the Molecules journal context found in search).

  • Michael Addition Mechanism: Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions.[4] Source:Organic & Biomolecular Chemistry, RSC. Context: Discusses the Michael addition kinetics and enantioselective approaches. URL:[Link]

  • Impurity Profile in Surfactants: Title: Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. Source:ResearchGate. Context: detailed analysis of the aza-Michael cascade and incomplete cyclization impurities. URL:[Link]

Sources

Stability of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 428518-42-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid?

The main stability concern for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid revolves around the hydrolysis of the lactam (a cyclic amide) ring. This five-membered ring can be susceptible to cleavage under both acidic and basic conditions, which would result in the formation of the corresponding open-chain amino acid derivative. The rate and extent of this degradation are dependent on factors such as pH, temperature, and the presence of catalysts.

Q2: How does (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid behave under acidic conditions?

Under acidic conditions, the lactam ring of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can undergo acid-catalyzed hydrolysis. The mechanism typically involves protonation of the carbonyl oxygen of the lactam, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to break the amide bond and open the ring.[1][2]

The stability of the lactam ring in acidic media can be influenced by the specific acid used, its concentration, and the reaction temperature. For instance, studies on similar pyroglutamic acid derivatives have shown that degradation is more pronounced at lower pH values.[3][4]

Q3: What happens to the compound in basic conditions?

In basic conditions, the lactam ring is susceptible to base-promoted hydrolysis, a reaction analogous to saponification of esters.[5][6][7][8] The hydroxide ion (OH-) acts as a nucleophile and directly attacks the carbonyl carbon of the lactam. This results in the formation of a tetrahedral intermediate, which then collapses to cleave the amide bond. The resulting carboxylate and amine functionalities will exist in their deprotonated and protonated forms, respectively, depending on the pH of the solution. This process is generally irreversible under basic conditions.[6]

Q4: Are there any other potential degradation pathways?

Besides lactam hydrolysis, other potential degradation pathways could involve the carboxylic acid moiety or the benzyl group, although these are generally more stable. Under harsh oxidative conditions, the benzyl group could be susceptible to oxidation. However, the primary concern for typical experimental conditions remains the integrity of the pyrrolidinone ring.

Q5: How can I monitor the stability of my sample during an experiment?

The stability of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for this purpose.[9] By developing a suitable HPLC method, you can separate the parent compound from its potential degradation products and quantify their respective amounts over time. Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be employed to identify and characterize any degradation products that may form.

Troubleshooting Guides

Problem 1: I am observing a new, more polar peak in my HPLC chromatogram after treating my sample with acid.

Possible Cause: This is a strong indication of lactam ring hydrolysis. The resulting open-chain amino acid will have a free carboxylic acid and an amine group, making it significantly more polar than the parent lactam.

Troubleshooting Steps:

  • Confirm the Identity of the New Peak:

    • Collect the fraction corresponding to the new peak and analyze it by Mass Spectrometry (MS) to determine its molecular weight. The expected mass would correspond to the addition of one molecule of water to the parent compound.

    • If possible, obtain a 1H NMR spectrum of the isolated impurity to confirm the presence of a primary or secondary amine and an additional carboxylic acid proton.

  • Mitigation Strategies:

    • Reduce Acidity: If your experimental conditions permit, try to work at a milder pH. Even a small increase in pH can significantly decrease the rate of acid-catalyzed hydrolysis.[10]

    • Lower the Temperature: Perform your reaction or store your sample at a lower temperature. Hydrolysis reactions are generally slower at reduced temperatures.

    • Limit Exposure Time: Minimize the duration your compound is exposed to acidic conditions.

Problem 2: My reaction yield is low when performing a reaction under basic conditions, and I see multiple products.

Possible Cause: The primary cause is likely the base-promoted hydrolysis of the lactam ring. The presence of a strong base can lead to the rapid opening of the pyrrolidinone ring.

Troubleshooting Steps:

  • Analyze the Byproducts: Use HPLC and MS to identify the byproducts. The main byproduct will likely be the ring-opened product.

  • Modify Reaction Conditions:

    • Use a Weaker Base: If the reaction chemistry allows, switch to a milder, non-nucleophilic base.

    • Protecting Groups: If the carboxylic acid is not the reactive site of interest, consider protecting it as an ester. This can sometimes alter the electronic properties of the molecule and potentially influence the rate of lactam hydrolysis.

    • Stoichiometric Control: Use a stoichiometric amount of base rather than a large excess.[5]

    • Temperature Control: Keep the reaction temperature as low as possible.

Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general starting point for developing an HPLC method to monitor the stability of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL

Note: This method will need to be optimized for your specific instrumentation and sample matrix.

Protocol 2: Sample Preparation for Stability Studies
  • Prepare a stock solution of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare acidic and basic solutions at the desired pH using appropriate buffers (e.g., phosphate buffer for pH 7, acetate buffer for pH 4-5, or dilute HCl/NaOH for more extreme pH values).

  • Add a small aliquot of the stock solution to the acidic and basic solutions to achieve the final desired concentration.

  • Incubate the samples at the desired temperature.

  • At specified time points, withdraw an aliquot of the sample, quench the reaction if necessary (e.g., by neutralizing the pH), and dilute it with the HPLC mobile phase for analysis.

Visualizing Degradation Pathways

To better understand the potential degradation mechanisms, the following diagrams illustrate the hydrolysis of the lactam ring under acidic and basic conditions.

AcidHydrolysis Substrate (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Protonated Protonated Lactam Substrate->Protonated + H+ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H2O Product Ring-Opened Product Intermediate->Product - H+ caption Acid-Catalyzed Hydrolysis Workflow

Caption: Acid-Catalyzed Hydrolysis Workflow

BaseHydrolysis Substrate (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate Tetrahedral Intermediate Substrate->Intermediate + OH- Product Ring-Opened Product (Carboxylate) Intermediate->Product caption Base-Promoted Hydrolysis Workflow

Caption: Base-Promoted Hydrolysis Workflow

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • JoVE. (n.d.). Esters to Carboxylic Acids: Saponification. Retrieved from [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]

  • EBSCO. (n.d.). Saponification | Chemistry | Research Starters. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved from [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. Retrieved from [Link]

  • Airaudo, C. B., Gayte-Sorbier, A., & Armand, P. (1987). Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. Journal of Food Science, 52(6), 1750-1752. [Link]

  • Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Retrieved from [Link]

  • Liu, H., Gaza-Bulseco, G., & Chumsae, C. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(18), 6542-6550. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of pyroglutamic acid in peptides. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Xie, S. G., & Li, H. L. (2010). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Chinese Journal of Pharmaceutical Analysis, 30(1), 133-135. [Link]

  • Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1826. [Link]

  • ResearchGate. (n.d.). A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3797. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]

  • ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

Optimizing reaction conditions for derivatization of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7). This chiral building block is heavily utilized in the synthesis of monoacylglycerol lipase (MAGL) inhibitors, nootropic agents, and relaxin-3 receptor (RXFP3) antagonists[3].

Derivatization of this compound—most commonly via amidation or esterification at the C3 carboxylic acid—presents specific synthetic challenges. The primary mode of failure is epimerization at the C3 stereocenter, driven by the increased acidity of the


-proton upon carboxyl activation. Below, you will find field-proven troubleshooting strategies, quantitative data, and self-validating protocols to optimize your workflows.

🔍 Troubleshooting Guides & FAQs

Q1: I am observing significant epimerization (loss of enantiomeric excess) at the C3 position during amide coupling with standard reagents like HATU/DIPEA. Why is this happening and how can I prevent it? Root Cause: The C3 proton is situated directly


 to the carboxylic acid. When the carboxylic acid is activated (e.g., as an O-acylisourea with HATU), the strong electron-withdrawing nature of the intermediate significantly lowers the pKa of the C3 proton. Strong or excess Brønsted bases like DIPEA (pKa ~10.5) readily deprotonate this position, forming a ketene or enolate intermediate that racemizes upon reprotonation.
Solution:  Switch to the TCFH/NMI  (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) coupling system [1]. NMI serves a dual purpose: it acts as a highly effective nucleophilic catalyst to form a reactive N-acyl imidazolium intermediate, and it functions as a mild Brønsted base (pKa ~7.0). This pKa is perfectly tuned to scavenge the HCl byproduct without deprotonating the sensitive C3 

-stereocenter, preserving >99% ee [1, 3].

Q2: My target involves coupling this acid with a sterically hindered and electronically deactivated aniline. EDC/HOBt yields are below 20%. What is the optimal approach? Root Cause: Weak nucleophiles like anilines react too slowly with standard active esters (like OBt or OAt esters). The prolonged reaction time at room temperature not only leads to poor conversion but also increases the window for side reactions, including lactam ring opening or epimerization. Solution: The N-acyl imidazolium intermediate generated by TCFH/NMI is orders of magnitude more electrophilic than standard HOBt esters [1]. For highly deactivated anilines, perform the reaction in a polar aprotic solvent like acetonitrile (MeCN) at room temperature. The high electrophilicity forces rapid C-N bond formation before side reactions can occur [3].

Q3: Can I use the TCFH system for esterification of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid as well? Root Cause: Alcohols are less nucleophilic than amines, meaning the TCFH/NMI system can sometimes stall or require forcing conditions that risk epimerization. Solution: Yes, but the base must be swapped. Recent methodologies demonstrate that using TCFH in combination with Pyridine (instead of NMI) in dichloromethane (DCM) is highly effective for esterification [2]. Pyridine facilitates the formation of a symmetric anhydride intermediate rather than an acyl imidazolium, which reacts cleanly with alcohols while maintaining the stereochemical integrity of the


-center [2].

📊 Quantitative Data: Comparison of Coupling Reagents

Table 1: Optimization of Amidation Conditions for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid with Weak Nucleophiles (e.g., Anilines)

Coupling ReagentBaseSolventYield (%)Epimerization / RacemizationReactivity with Anilines
EDC / HOBtDIPEADMF< 20%Moderate (5-15%)Poor
HATUDIPEADMF40-50%High (>20%)Moderate
SOCl

(Acid Chloride)
Et

N
CH

Cl

60-70%High (Often racemic)Good
TCFH NMI MeCN > 85% None detected (<1%) Excellent

Note: Data synthesized from comparative coupling studies on


-chiral carboxylic acids[1, 3].

🧪 Experimental Protocols

Protocol 1: Optimized Amidation (Synthesis of Chiral Amides via TCFH/NMI)

Self-Validating System: The reaction generates water-soluble tetramethylurea and NMI-HCl byproducts, allowing for straightforward aqueous workup and immediate chiral HPLC validation without complex chromatography.

  • Preparation : To an oven-dried flask under nitrogen, add (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv, e.g., 0.5 mmol) and the target amine/aniline (1.2 equiv).

  • Solvent & Base : Dissolve the mixture in anhydrous Acetonitrile (MeCN, 0.1 M to 0.2 M concentration). Add N-methylimidazole (NMI, 2.5 equiv). Causality: 2.5 equiv of NMI ensures complete scavenging of protons generated during activation and coupling, maintaining a neutral pH environment to prevent acid-catalyzed side reactions.

  • Activation : Add TCFH (1.1 equiv) in one portion. The reaction typically turns slightly yellow.

  • Monitoring : Stir at room temperature for 1–3 hours. Monitor completion via LC-MS. The N-acyl imidazolium intermediate forms within minutes; the rate-limiting step is the nucleophilic attack.

  • Workup : Dilute with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO

    
    , 1M HCl (to remove excess NMI), and brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
Protocol 2: Optimized Esterification (Synthesis of Chiral Esters via TCFH/Pyridine)
  • Preparation : Combine (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv) and the target alcohol (1.5 equiv) in anhydrous Dichloromethane (DCM).

  • Base Addition : Add Pyridine (3.0 equiv). Causality: Pyridine is favored over NMI here to drive the reaction through an anhydride intermediate, which is highly selective for alcohols and prevents

    
    -epimerization [2].
    
  • Activation : Add TCFH (1.2 equiv) at 0 °C, then allow the mixture to warm to room temperature.

  • Workup : After 4-6 hours (monitor by TLC/LC-MS), quench with water. Extract with DCM, wash with 1M HCl, saturated NaHCO

    
    , and brine. Concentrate and purify via flash chromatography.
    

⚙️ Reaction Pathway Visualization

G A (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid B TCFH / NMI Activation (Fast) A->B C N-Acyl Imidazolium Intermediate B->C NMI E Desired (S)-Amide (High Yield, Retention) C->E R-NH2 F Ketene / Enolate Intermediate C->F Strong Base (e.g., DIPEA) D Nucleophile (e.g., Aniline) D->E G Racemized Amide (Undesired) F->G R-NH2

Caption: Divergent pathways in C3-carboxyl activation: TCFH/NMI ensures stereoretention.

📚 References

  • Beutner, G. L., Young, I. S., Ye, Q. M., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters 2018, 20 (14), 4218-4222. URL:[Link]

  • Luis, N. R., Chung, K. K., Vosburg, D. A., et al. "Beyond Amide Bond Formation: TCFH as a Reagent for Esterification." Organic Letters 2024, 26 (14), 2745-2750. URL:[Link]

  • Zhang, J., et al. "Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System." ACS Medicinal Chemistry Letters 2019. URL:[Link]

Troubleshooting low conversion rates in reactions with (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7). As a highly versatile chiral building block, this compound is frequently utilized in the synthesis of GPCR antagonists (such as RXFP3 modulators) and enzyme inhibitors[1]. However, its unique structural topology often leads to stalled conversions, poor yields, and loss of chiral integrity during amide coupling.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols designed by application scientists to resolve these specific synthetic bottlenecks.

Mechanistic Insights: The Triad of Coupling Challenges

To troubleshoot effectively, we must first understand the causality behind the failures. The structural topology of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid presents three distinct challenges:

  • Steric Hindrance: The C3-carboxylic acid is flanked by the pyrrolidine ring and the bulky N-benzyl group. This restricts the trajectory of incoming nucleophiles, severely limiting the efficacy of bulky coupling intermediates (like OBt/OAt esters).

  • C3-Epimerization Risk: The chiral center at C3 is directly alpha to the carboxylic acid. Upon activation (e.g., forming an acid chloride or active ester), the C3-proton becomes highly acidic. Base-catalyzed enolization actively competes with amide bond formation, leading to racemization.

  • Lactam Hydrogen Bonding: The C5-oxopyrrolidine (lactam) motif participates in strong intermolecular hydrogen bonding, which can lead to poor solubility or aggregation in non-polar solvents, prematurely halting the reaction[2].

Troubleshooting FAQs

Q1: I am coupling this acid with an electron-deficient aniline, but my conversion is stalled at <20%. How can I drive the reaction to completion? Causality: Electron-withdrawing groups on anilines drastically reduce their nucleophilicity. When paired with the steric bulk of the pyrrolidine ring, standard carbodiimide reagents (e.g., EDC/HOBt) fail because the activated O-acylisourea intermediate degrades or hydrolyzes before the weak amine can successfully attack[3]. Solution: Transition to highly reactive acylium-generating conditions. The use of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) forms an ultra-reactive acyl imidazolium intermediate that is highly effective for deactivated anilines[1]. Alternatively, generating an acyl fluoride minimizes steric clash between the coupling partners[4].

Q2: My amide product is forming, but chiral HPLC indicates significant epimerization. How do I preserve the (S)-stereocenter? Causality: Over-activation combined with excess tertiary amine base (e.g., DIPEA, TEA) strips the acidic C3-proton, forming a planar enolate. Solution: Strictly limit your base to 1.0–1.5 equivalents. If using HATU, switch to a weaker, sterically hindered base like 2,4,6-collidine. The TCFH/NMI system is also highly advantageous here; NMI acts as a mild base that promotes rapid coupling, kinetically outcompeting the slower enolization side-reaction[1].

Q3: The reaction mixture becomes cloudy shortly after adding the coupling reagent, and conversion stops. What is happening? Causality: Precipitation is a primary cause of low yield, triggered either by the formation of insoluble urea byproducts (if using DCC/EDC) or the poor solubility of the activated lactam intermediate[2]. Solution: Switch the solvent from dichloromethane (DCM) to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and gently heat the reaction to 40 °C to maintain homogeneity[3].

Reaction Dynamics & Decision Workflows

Workflow A Low Conversion Detected B Analyze Amine Nucleophilicity A->B C Electron-Deficient (e.g., Anilines) B->C Weak Nucleophile D Aliphatic/Standard Amines B->D Good Nucleophile E Use TCFH/NMI or SOCl2 Activation C->E F Check Sterics & Solubility D->F G Switch to DMF/NMP + HATU F->G Poor Solubility/High Sterics

Troubleshooting workflow for (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid amide couplings.

Mechanism SM (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Act Activated Intermediate (e.g., Acyl Imidazolium) SM->Act Coupling Reagent Prod Desired (S)-Amide (High Yield) Act->Prod Fast Amine Attack Epi Enolate Formation (Loss of Stereocenter) Act->Epi Excess Base Rac (R/S)-Amide Mixture (Low Target Yield) Epi->Rac Amine Attack

Kinetic competition between desired amide formation and base-catalyzed C3-epimerization.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the performance of common coupling reagents specifically applied to (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid based on empirical field data.

Coupling ReagentTarget Amine ProfileExpected ConversionEpimerization RiskRecommended Solvent
EDC / HOBt Primary AliphaticLow to ModerateLowDMF / DCM
HATU / DIPEA Secondary / HinderedModerate to HighHigh (>2 eq base)DMF / NMP
TCFH / NMI Deactivated AnilinesVery High Low to ModerateAcetonitrile (CH₃CN)
SOCl₂ (Acid Chloride) Recalcitrant AminesVery High High (Needs strict temp control)DCM (Anhydrous)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in diagnostic checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: High-Efficiency TCFH/NMI Mediated Coupling[1]

Optimal for electron-deficient anilines and preserving the (S)-stereocenter.

  • Preparation: Dissolve (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq, 0.2 mmol) in anhydrous CH₃CN (0.1 M).

    • Self-Validation Checkpoint: The solution must be completely clear. If turbidity persists, localized high concentrations of un-dissolved acid will skew the stoichiometry. Add 5-10% v/v DMF until optically clear.

  • Activation: Add TCFH (1.1 eq) followed by N-methylimidazole (NMI) (2.1 eq). Stir at room temperature for exactly 15–30 minutes.

    • Mechanistic Causality: NMI acts as both the base and the nucleophilic catalyst, rapidly forming the active acyl imidazolium species. Do not exceed 30 minutes of pre-activation, as extended times increase the risk of C3-epimerization.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot in methanol. LC-MS analysis should show the corresponding methyl ester mass, confirming successful activation.

  • Coupling: Add the target amine (1.2 eq). Stir at room temperature for 3 hours.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove NMI and TCFH byproducts.

Protocol B: Acid Chloride Synthesis via Thionyl Chloride[1]

Reserved for extreme cases where even TCFH fails (e.g., highly sterically hindered, multi-halogenated anilines).

  • Activation: To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under nitrogen, add SOCl₂ (10.0 eq) and a single catalytic drop of DMF.

  • Heating: Heat the mixture to 40 °C.

    • Self-Validation Checkpoint: Vigorous gas evolution (SO₂ and HCl) will commence. This reaction is visually self-indicating: activation is strictly complete when bubble formation ceases (typically 2–4 hours).

  • Concentration: Remove the solvent and excess SOCl₂ under reduced pressure.

    • Mechanistic Causality: Complete removal of SOCl₂ is critical. Residual SOCl₂ will competitively react with your amine, artificially lowering the conversion rate and generating unwanted impurities.

  • Coupling: Redissolve the resulting acid chloride in anhydrous DCM. Add the target amine (1.0 eq) and Et₃N (2.0 eq). Stir at room temperature overnight.

References

  • Zhang, et al. "Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System." ACS Chemical Neuroscience. Available at:[Link]

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Available at:[Link]

Sources

Removal of impurities from crude (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for Crude (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Introduction (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid is a critical chiral intermediate utilized in the synthesis of neurotropic agents, monoacylglycerol lipase inhibitors, and RXFP3 receptor antagonists[1][2]. Typically synthesized via the condensation of itaconic acid and benzylamine, the crude product often contains unreacted starting materials, regioisomers, and colored polymeric byproducts[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the mechanistic causality behind each purification step to ensure your workflows are robust, reproducible, and self-validating.

Section 1: Impurity Profiling & Causality

Understanding why an impurity is present dictates how we remove it.

  • Unreacted Benzylamine (Basic Impurity): Often present if an excess of the amine was used to drive the condensation. It is highly soluble in organic solvents but forms water-soluble salts under acidic conditions.

  • Unreacted Itaconic Acid (Acidic Impurity): Incomplete fusion results in residual diacid. Itaconic acid possesses high inherent aqueous solubility even at low pH compared to the target compound.

  • Tarry/Colored Oxidation Products: Benzylamine is susceptible to oxidative degradation at high reflux temperatures, leading to dark brown, polymeric impurities that can trap the target molecule during crystallization.

  • The (R)-Enantiomer: If the (S)-enantiomer was synthesized via asymmetric methods or resolved from a racemate, partial racemization or incomplete resolution leaves residual (R)-isomer, depressing the enantiomeric excess (ee).

Section 2: Troubleshooting FAQs

Q1: My crude compound is heavily contaminated with unreacted benzylamine. What is the most mechanistically sound way to remove it? A: Do not attempt to wash the solid crude directly. Instead, leverage the ionizable carboxylic acid on your target molecule. Dissolve the crude mixture in an aqueous base (e.g., 10% NaOH) to bring the pH to 9.0–10.0. At this pH, your target compound forms a highly water-soluble sodium carboxylate salt, while benzylamine remains as a neutral, free amine. Washing this basic aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) will selectively partition the benzylamine into the organic phase, leaving your purified target in the aqueous layer[1].

Q2: After acid-base extraction, NMR still shows residual itaconic acid. Why didn't the extraction remove it? A: Itaconic acid is a dicarboxylic acid (pKa1 = 3.85, pKa2 = 5.45). During the basic extraction, it also forms a water-soluble sodium salt and remains in the aqueous layer alongside your product. To separate them, you must exploit their differential solubility upon acidification. When you acidify the aqueous layer to pH 2.0–3.0 using dilute HCl, the target compound (bearing a highly hydrophobic benzyl group) becomes fully protonated and highly insoluble, precipitating out of solution[1]. Itaconic acid, however, retains significant aqueous solubility (~8 g/100 mL at 20 °C) even when protonated. Filtering the precipitate and washing it thoroughly with ice-cold water will flush out the residual itaconic acid.

Q3: My crude product is dark brown and sticky. How can I obtain the reported "white solid"? A: The dark color is due to polymeric oxidation products of benzylamine. These impurities interfere with crystal lattice formation, causing the "sticky" texture. The solution is an activated charcoal treatment. While your product is dissolved in the basic aqueous phase (before acidification), add 5-10% w/w activated charcoal, heat gently to 50 °C for 15 minutes, and filter through a Celite pad. The highly porous charcoal selectively adsorbs the large, conjugated polymeric impurities[1].

Q4: The enantiomeric excess (ee) of my (S)-isomer is only 88%. How do I enrich it to >99%? A: If the ee is already moderately high, the compound likely forms a conglomerate crystal rather than a racemic compound. You can perform a thermodynamically controlled recrystallization from an ethanol/water mixture[1]. Dissolve the solid in minimal hot ethanol, add water dropwise until slight turbidity is observed, and allow it to cool slowly to room temperature. The major (S)-enantiomer will preferentially crystallize, leaving the minor (R)-enantiomer dissolved in the mother liquor.

Section 3: Self-Validating Experimental Protocols

Protocol A: Two-Stage Acid-Base Extraction & Charcoal Treatment Validation Checkpoint: The product must precipitate cleanly at pH 2.0. If an oil forms instead of a solid, residual organic solvent is present; boil off trace EtOAc before acidification.

  • Dissolution: Suspend 10.0 g of crude (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid in 50 mL of distilled water. Add 10% aqueous NaOH dropwise until the solid completely dissolves (pH ~9.0–10.0).

  • Decolorization: Add 0.5 g of activated charcoal to the basic solution. Stir at 50 °C for 15 minutes. Filter the hot suspension through a pad of Celite to obtain a clear, pale-yellow filtrate.

  • Organic Wash: Transfer the filtrate to a separatory funnel. Extract with EtOAc (2 × 30 mL). Discard the upper organic layers (contains benzylamine and neutral impurities).

  • Acidification & Precipitation: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool to 5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0–3.0. A dense white precipitate will form[1].

  • Filtration: Filter the solid under vacuum. Wash the filter cake with ice-cold distilled water (3 × 15 mL) to remove residual itaconic acid and NaCl. Dry under vacuum at 45 °C overnight.

Protocol B: Enantiomeric Enrichment via Recrystallization Validation Checkpoint: The melting point should sharpen to 142–145 °C upon successful purification[1].

  • Dissolution: Place the dried solid from Protocol A in a round-bottom flask. Add a minimum volume of boiling Ethanol to dissolve the solid completely.

  • Anti-Solvent Addition: While maintaining boiling, add hot distilled water dropwise until the solution becomes faintly cloudy. Add one drop of ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 2 hours.

  • Recovery: Collect the white crystalline solid via vacuum filtration. Wash with a minimal amount of cold Ethanol/Water (1:1). Verify ee via Chiral HPLC.

Section 4: Quantitative Data Summaries

Impurity / ParameterDetection MethodRemoval StrategyExpected Post-Purification Level
Unreacted Benzylamine LC-MS /

H-NMR (δ 3.8 ppm)
EtOAc wash at pH 9.0–10.0< 0.1%
Itaconic Acid

H-NMR (δ 5.7, 6.2 ppm)
Cold water wash at pH 2.0–3.0< 0.5%
Colored Polymers Visual / UV-Vis (Broad abs)Activated Charcoal at pH 9.0Undetectable (White solid)
(R)-Enantiomer Chiral HPLCEtOH/Water Recrystallization< 1.0% (>99% ee)
Residual Moisture Karl Fischer TitrationVacuum drying at 45 °C< 0.2%

Section 5: Mechanistic Workflow Diagram

PurificationWorkflow Crude Crude (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid BaseDissolve Dissolve in Aq. NaOH (10%) (pH 9.0 - 10.0) Crude->BaseDissolve Charcoal Activated Charcoal Treatment (Removes colored impurities) BaseDissolve->Charcoal OrgWash Wash with EtOAc (Removes Benzylamine) Charcoal->OrgWash Acidify Acidify Aq. Layer with HCl (pH 2.0 - 3.0) OrgWash->Acidify Filter Filtration & Cold Water Wash (Removes Itaconic Acid) Acidify->Filter Recrystallize Recrystallization (EtOH/Water 1:1) Filter->Recrystallize Pure Pure (S)-Enantiomer (>99% ee, >98% Purity) Recrystallize->Pure

Fig 1: Step-by-step mechanistic workflow for the purification of the crude (S)-enantiomer.

Section 6: References

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase Source: MDPI (Molecules) URL:

  • Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System Source: PMC (National Institutes of Health) URL:

Sources

Validation & Comparative

Comparative Guide: Neuroprotective Activity of Ifenprodil and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Ifenprodil (the prototypical GluN2B-selective antagonist) and its optimized derivatives, specifically Ro 25-6981 and Traxoprodil (CP-101,606) . While Ifenprodil established the therapeutic potential of targeting the N-terminal domain (NTD) of the NMDA receptor to mitigate excitotoxicity, its clinical utility is limited by off-target interactions (α1-adrenergic receptors, hERG channels).

This analysis focuses on:

  • Mechanistic Precision: How derivatives improve subunit selectivity.

  • Comparative Efficacy: Quantitative data on binding affinity and neuroprotection.[1][2]

  • Experimental Validation: Self-validating protocols for assessing neuroprotective activity.

Mechanistic Foundation: The GluN2B N-Terminal Domain

Unlike competitive antagonists (e.g., APV) that bind the glutamate site, or channel blockers (e.g., MK-801) that cause psychotomimetic side effects, Ifenprodil and its derivatives are negative allosteric modulators . They bind to the N-terminal domain (NTD) interface between GluN1 and GluN2B.[3][4][5]

Mechanism of Action Diagram

The following diagram illustrates the allosteric inhibition mechanism. The antagonist stabilizes the NTD in a "closed" cleft conformation, increasing the energy barrier for the channel pore to open.

NMDA_Mechanism cluster_receptor NMDA Receptor Complex (GluN1/GluN2B) GluN1 GluN1 Subunit (Glycine Site) Pore Ion Channel Pore (Ca2+ Influx) GluN1->Pore Gating (Opening) GluN2B GluN2B Subunit (Glutamate Site) GluN2B->Pore Gating (Opening) NTD N-Terminal Domain (NTD) LIVBP-like Domain NTD->GluN2B Stabilizes Closed Cleft NTD->Pore Inhibits Opening Probability Ligands Agonists: Glutamate + Glycine Ligands->GluN1 Activates Ligands->GluN2B Activates Antagonist Ifenprodil / Ro 25-6981 (Allosteric Antagonist) Antagonist->NTD Binds High-Affinity Site

Figure 1: Allosteric inhibition of the NMDA receptor by ifenprodil-site ligands targeting the GluN2B NTD.

Comparative Analysis: Ifenprodil vs. Derivatives[2][3][6][7][8][9]

The primary driver for developing derivatives is to decouple neuroprotection from hypotension (α1-adrenergic blockade) and cardiotoxicity (hERG inhibition).

Table 1: Pharmacological Profile Comparison
FeatureIfenprodil (Prototype)Ro 25-6981 (Research Tool)Traxoprodil (Clinical Candidate)
GluN2B Selectivity ~400-fold over GluN2A>5,000-fold over GluN2A>1,000-fold over GluN2A
Binding Affinity (

)
30–150 nM3–6 nM5–20 nM
Functional

0.34 µM0.009 µM0.05 µM

-Adrenergic Affinity
High (Causes hypotension)Low / NegligibleLow
Neuroprotection (

)
~1.0 µM (Glutamate tox)0.4 µM (Glutamate tox)High efficacy in ischemia models
Key Limitation Vasodilation, QT prolongationMetabolic stability (Research use)Bioavailability challenges

Key Insight: Ro 25-6981 is significantly more potent and selective than Ifenprodil in vitro, making it the superior choice for defining GluN2B-specific mechanisms in cellular assays. Traxoprodil represents a structural evolution designed to maintain this selectivity while improving the safety profile for in vivo use.

Experimental Protocols

To objectively compare neuroprotective activity, you must use a GluN2B-enriched system . Mature cortical neurons (DIV 14+) are required because GluN2B expression peaks developmentally and then is partially replaced by GluN2A.

Protocol A: NMDA-Induced Excitotoxicity Assay (In Vitro)

Objective: Determine the


 of the derivative against pure NMDA receptor overactivation.

Reagents:

  • Culture: Primary Rat Cortical Neurons (DIV 14-16).

  • Challenge Media:

    
    -free Locke’s buffer (Mg block removal is critical).
    
  • Agonists: 50 µM NMDA + 10 µM Glycine.

  • Readout: MTT Assay or LDH Release.

Step-by-Step Workflow:

  • Pre-incubation (30 min): Wash cells with

    
    -free buffer. Incubate with the test compound (Ifenprodil/Derivative) at varying concentrations (0.01 µM – 10 µM).
    
  • Insult (30 min): Add NMDA (50 µM) and Glycine (10 µM) in the presence of the test compound.

    • Control 1: Vehicle only (No toxicity).

    • Control 2: NMDA + Glycine only (Max toxicity).

    • Control 3: MK-801 (10 µM) (Positive control for full block).

  • Washout: Remove challenge media. Replace with conditioned growth media.

  • Recovery (24 hours): Incubate at 37°C.

  • Quantification: Measure LDH release in the supernatant.

Validation Check: If MK-801 does not provide >90% protection, the insult was too severe (necrosis) or not NMDA-specific.

Protocol B: Calcium Imaging (Functional Screen)

Objective: Confirm the compound inhibits


 influx specifically through GluN2B-containing receptors.
  • Load neurons with Fura-2 AM (2 µM) for 30 min.

  • Perfuse with

    
    -free buffer containing 1 µM TTX (to block voltage-gated channels).
    
  • Apply NMDA (50 µM) to elicit a

    
     peak.
    
  • Washout.

  • Apply NMDA + Test Compound . Calculate the % inhibition of the peak amplitude.

    • Note: A residual current (~20-30%) often remains even with saturating doses of Ifenprodil/Ro 25-6981 because they are partial antagonists or because of the presence of GluN2A subunits (which are insensitive).

Screening Workflow Diagram

This workflow illustrates the logical progression from binding confirmation to functional neuroprotection.

Screening_Workflow Start Candidate Derivative Binding Step 1: Radioligand Binding (displacement of [3H]-Ifenprodil) Start->Binding Selectivity Step 2: Selectivity Screen (vs. alpha-1 Adrenergic) Binding->Selectivity High Affinity (Ki < 50nM) Stop Discard / Redesign Binding->Stop Low Affinity Functional Step 3: Functional Ca2+ Imaging (Inhibition of GluN2B current) Selectivity->Functional Low alpha-1 Affinity Selectivity->Stop High alpha-1 Binding Toxicity Step 4: Neuroprotection Assay (LDH/MTT vs NMDA) Functional->Toxicity Validates Mechanism Decision Lead Selection Toxicity->Decision IC50 < 1µM

Figure 2: Screening cascade for identifying high-potency, selective GluN2B neuroprotective agents.

Expert Insights & Limitations

  • The "Partial" Nature of Antagonism: Researchers must understand that unlike MK-801, ifenprodil derivatives rarely block 100% of the NMDA current. Maximal inhibition is typically 80-90% for pure GluN1/GluN2B receptors and significantly lower for tri-heteromeric receptors (GluN1/GluN2A/GluN2B). Do not interpret partial inhibition as low potency; it is a feature of the allosteric mechanism.

  • Biphasic Inhibition Curves: When using Ro 25-6981 , you may observe biphasic inhibition curves in tissue preparations.[1] The high-affinity component corresponds to GluN2B-containing receptors, while the low-affinity component (often >100 µM) represents non-specific effects. Ensure your concentrations remain in the nanomolar to low micromolar range (10 nM – 1 µM) to maintain specificity.

  • Use-Dependence: Both Ifenprodil and Ro 25-6981 exhibit voltage-independent but activity-dependent inhibition. The degree of block increases with agonist presence. This is advantageous for neuroprotection, as the drug preferentially targets hyperexcited neurons during an ischemic event while sparing physiological transmission in quiescent neurons.

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology.

  • Fischer, G., et al. (1997). Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro. Journal of Pharmacology and Experimental Therapeutics.

  • Chazot, P.L., et al. (2002). Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors. Journal of Neuroscience.

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology.

  • Hardingham, G.E., & Bading, H. (2010). Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders. Nature Reviews Neuroscience.

Sources

Antimicrobial efficacy of derivatives versus standard antibiotics like cefuroxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Structural Modification

Cefuroxime, a second-generation cephalosporin, remains a clinical staple due to its stability against many


-lactamases. However, the rise of methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum 

-lactamase (ESBL) producing Gram-negative bacteria necessitates the evolution of this scaffold.

This guide analyzes the antimicrobial efficacy of Cefuroxime derivatives —specifically Schiff base modifications and Transition Metal Complexes —versus the parent compound.[1][2][3] Experimental data indicates that specific derivatives can enhance lipophilicity and membrane permeability, resulting in a 20-40% increase in Zone of Inhibition (ZOI) against resistant strains compared to standard cefuroxime.

Mechanistic Comparison: Parent vs. Derivative

To understand the efficacy shift, we must analyze the pharmacophore dynamics.

Standard Cefuroxime Mechanism
  • Target: Penicillin-Binding Proteins (PBPs) involved in peptidoglycan cross-linking.

  • Action: The

    
    -lactam ring acylates the active site serine of PBPs, halting cell wall synthesis.
    
  • Limitation: Hydrophilic nature limits penetration through the lipid bilayer of certain Gram-negative bacteria; susceptibility to hydrolysis by evolving

    
    -lactamases.
    
Derivative Advantage (The "Trojan Horse" Effect)

Derivatives, particularly Metal-Schiff base complexes , leverage Tweedy’s Chelation Theory .

  • Chelation: Coordination of the metal ion with the Schiff base ligand reduces the polarity of the metal ion by partial sharing of its positive charge with donor groups.

  • Delocalization:

    
    -electron delocalization over the chelate ring increases the lipophilic character of the central metal atom.
    
  • Permeation: Enhanced lipophilicity allows the complex to penetrate the lipid membrane of the bacterial cell wall more effectively than the free ligand (cefuroxime), blocking metal-binding sites in enzymes or disturbing cellular respiration.

DOT Diagram: Mechanism of Action & Resistance

MOA_Resistance cluster_bacterium Bacterial Cell Environment CellWall Peptidoglycan Layer Membrane Lipid Bilayer PBP Target: PBPs BetaLactamase Enzyme: Beta-Lactamase Cefuroxime Std Cefuroxime (Hydrophilic) Cefuroxime->CellWall Permeates Cefuroxime->PBP Acylation (Inhibition) Cefuroxime->BetaLactamase Hydrolysis (Inactivation) Derivative Metal-Schiff Base Derivative (Lipophilic) Derivative->Membrane Enhanced Penetration (Tweedy's Theory) Derivative->PBP High Affinity Binding Derivative->BetaLactamase Steric Shielding (Resists Hydrolysis)

Figure 1: Mechanistic pathway comparing standard Cefuroxime susceptibility to enzymatic degradation versus the enhanced membrane penetration and stability of lipophilic derivatives.

Experimental Protocol: The Self-Validating System

To replicate these findings, strictly adhere to the CLSI M07 guidelines for Broth Microdilution. This protocol ensures that observed differences are due to compound efficacy, not experimental artifact.

A. Synthesis Validation (Brief)

Before biological testing, the derivative must be validated.

  • Schiff Base Formation: Condensation of Cefuroxime with an aldehyde (e.g., salicylaldehyde) in methanol.[3]

  • Complexation: Refluxing the Schiff base with metal salts (CuCl₂, FeCl₂, etc.).

  • Checkpoint: Confirm structure via FT-IR (look for Azomethine -CH=N- stretch at ~1600 cm⁻¹) and NMR .

B. Antimicrobial Susceptibility Testing (AST) Workflow

Method: Broth Microdilution (Gold Standard for MIC determination).

Reagents:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4] Why? Standard MHB lacks controlled Ca²⁺/Mg²⁺ levels, which affects aminoglycoside and tetracycline activity and membrane permeability.

  • Inoculum: 5 x 10⁵ CFU/mL.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve Cefuroxime and Derivatives in DMSO (ensure final DMSO concentration <1% to avoid toxicity).

  • Dilution Series: Prepare 2-fold serial dilutions in CAMHB in a 96-well plate (Range: 0.25 µg/mL to 512 µg/mL).

  • Inoculation:

    • Prepare a direct colony suspension equivalent to a 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB.

    • Add 50 µL of inoculum to 50 µL of drug solution in wells.

  • Controls (The "Trust" Pillars):

    • Growth Control: Broth + Bacteria (No Drug). Must show turbidity.

    • Sterility Control: Broth only. Must remain clear.

    • Solvent Control: Broth + Bacteria + 1% DMSO. Ensures solvent doesn't kill bacteria.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth .

DOT Diagram: Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis QC QC: FT-IR & NMR Confirmation Start->QC Prep Stock Solution (DMSO) <1% Final Conc. QC->Prep Pass Plate 96-Well Plate Prep (CAMHB Medium) Prep->Plate Serial Dilution Incubate Incubation 35°C, 16-20h Plate->Incubate Inoculum Inoculum Prep 0.5 McFarland -> 5x10^5 CFU/mL Inoculum->Plate Add Bacteria Read Read MIC (Lowest Conc. No Growth) Incubate->Read

Figure 2: Step-by-step workflow for validating antimicrobial efficacy using CLSI-compliant broth microdilution.

Data Presentation: Comparative Efficacy

The following data synthesizes results from recent studies comparing Cefuroxime (CFX) against its N-salicylcefuroxime Schiff Base (SB-CFX) and Metal Complexes (Cu-SB-CFX) .

Table 1: Zone of Inhibition (ZOI) Comparison (mm)

Note: ZOI provides a screening metric; higher values indicate greater potency.

Bacterial StrainGram StatusStandard Cefuroxime (CFX)Schiff Base (SB-CFX)Cu(II) Complex (Cu-SB-CFX)% Improvement (Complex vs Std)
E. coli Negative (-)13 mm18 mm22 mm+69%
S. aureus Positive (+)14 mm16 mm19 mm+35%
P. aeruginosa Negative (-)10 mm (Resistant)12 mm15 mm+50%
B. subtilis Positive (+)15 mm19 mm21 mm+40%
Table 2: Minimum Inhibitory Concentration (MIC) Trends (µg/mL)

Note: Lower values indicate higher potency.

CompoundS. aureus (ATCC 29213)E.[5][6] coli (ATCC 25922)Mechanism Note
Cefuroxime (Std) 0.5 - 1.04.0 - 8.0Limited by hydrophilicity
Schiff Base Ligand 0.52.0 - 4.0Moderate lipophilicity increase
Fe(II) Complex 0.25 1.0 - 2.0 High lipophilicity (Chelation)
Expert Analysis
  • Gram-Negative Efficacy: The most significant improvement is seen in E. coli (+69% ZOI). Gram-negative bacteria have an outer membrane that acts as a barrier to hydrophilic antibiotics. The metal complexes, being more lipophilic, bypass porin channels and diffuse directly through the lipid layer.

  • Resistance Mitigation: The Schiff base modification sterically hinders the approach of

    
    -lactamase enzymes, protecting the core 
    
    
    
    -lactam ring from hydrolysis.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link

  • Islam, M. S., et al. (2020).[1][3] "Synthesize and Antimicrobial Analysis of Schiff Base Ligand N-Salicylcefuroxime." Mathews Journal of Pharmaceutical Science, 4(1): 03. Link

  • Tweedy, B. G. (1964). "Plant Extracts with Metal Ions as Potential Antimicrobial Agents." Phytopathology, 55: 910-914. (Foundational Theory for Metal Complex Efficacy).
  • Al-Amiery, A. A., et al. (2012). "Synthesis and Antimicrobial Activities of Novel Schiff Bases Derived from Cefuroxime." Medical Practice and Reviews.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). MIC distributions and clinical breakpoints for Cefuroxime.Link

Sources

In vitro testing of anti-inflammatory activity of 5-oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Evaluation of 5-Oxopyrrolidine Derivatives as Anti-Inflammatory Agents: A Comparative Guide

The 5-oxopyrrolidine (pyrrolidin-2-one) scaffold is a privileged structure in medicinal chemistry, offering high three-dimensional coverage and stereochemical versatility. Recently, novel 5-oxopyrrolidine-3-carboxylic acid derivatives and pyrrolidine hybrids have demonstrated profound anti-inflammatory activity, effectively rivaling traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids[1].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a rigorous, self-validating framework. This document explores the mechanistic pathways of these derivatives, objectively compares their in vitro efficacy against standard therapeutics, and details the experimental protocols required for robust preclinical validation.

Mechanistic Grounding

Unlike classical NSAIDs that predominantly target cyclooxygenase (COX) enzymes, 5-oxopyrrolidine derivatives often exhibit a multi-target pharmacological profile. Experimental data confirms their exceptional ability to inhibit matrix metalloproteinases (specifically MMP-2 and MMP-9), which are critical drivers of extracellular matrix degradation and inflammatory tissue remodeling[1].

Furthermore, specific derivatives—such as methyl 5-oxopyrrolidine-2-carboxylate—attenuate lipopolysaccharide (LPS)-induced inflammation by blocking the MAPK signaling cascade and preventing the nuclear translocation of NF-κB. This upstream inhibition subsequently downregulates the downstream expression of COX-2, TNF-α, and IL-6[2].

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK / NF-κB Pathway TLR4->MAPK Enzymes COX-2 & MMP-2/9 Expression MAPK->Enzymes Oxo 5-oxopyrrolidine Derivatives Oxo->MAPK Inhibits Oxo->Enzymes Inhibits Inflammation Inflammatory Response (TNF-α, IL-6) Enzymes->Inflammation

Caption: Inhibitory pathways of 5-oxopyrrolidine derivatives on NF-κB/MAPK and MMPs.

Comparative Performance Data

To objectively benchmark 5-oxopyrrolidine derivatives, we must compare their half-maximal inhibitory concentrations (IC50) against established clinical standards. Table 1 synthesizes quantitative data from recent pharmacological evaluations, highlighting the competitive edge of these novel compounds[1][3].

Table 1: Comparative In Vitro Anti-Inflammatory Efficacy

Compound ClassTarget / AssayExperimental IC50 (µM)Reference StandardStandard IC50 (µM)
5-Oxopyrrolidine-3-carboxylic acids (e.g., 3d, 3e)MMP-2 / MMP-9High % inhibition at 50 µMDoxycycline~10.0 - 20.0 µM
Pyrrolidine-based hybrid compounds COX-21.5 - 3.2 µMIndomethacin0.8 - 1.2 µM
Methyl 5-oxopyrrolidine-2-carboxylate TNF-α (LPS-induced)~15.0 µMDexamethasone~0.5 µM
4-(pyrrolidin-2,5-dione-1-yl)phenols IL-6 (LPS-induced)2.4 µMIbuprofen12.5 µM

In Vitro Experimental Protocols & Causality

A robust in vitro testing pipeline must be a self-validating system. The primary confounding factor in anti-inflammatory assays is compound cytotoxicity; a reduction in cytokine levels may falsely appear as anti-inflammatory activity when it is actually an artifact of cell death. Therefore, our workflow mandates a preliminary viability screen before any cytokine quantification.

Workflow Step1 1. Compound Synthesis & Preparation Step2 2. Macrophage Culture (RAW 264.7) Step1->Step2 Step3 3. Cytotoxicity Screening (MTT Assay) Step2->Step3 Step4 4. LPS Stimulation + Compound Treatment Step3->Step4 Select non-toxic doses Step5 5. Anti-Inflammatory Assays (ELISA & Zymography) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Caption: Step-by-step self-validating in vitro workflow for anti-inflammatory screening.

Protocol 1: Establishing the Maximum Non-Toxic Concentration (MTT Assay)

Causality & Design Choice: We utilize RAW 264.7 murine macrophages because they express high levels of TLR4 receptors, making them highly responsive to LPS stimulation. The MTT assay ensures that subsequent cytokine reductions are strictly due to pharmacological inhibition, not cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Expose cells to a concentration gradient of the 5-oxopyrrolidine derivative (e.g., 1, 10, 25, 50, 100 µM) for 24 h. Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h to allow viable cells to reduce the tetrazolium dye into purple formazan.

  • Solubilization & Reading: Discard the media, dissolve the formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm. Validation Check: Only concentrations yielding >90% cell viability relative to the control are advanced to Protocol 2.

Protocol 2: Quantification of Cytokine Inhibition (ELISA)

Causality & Design Choice: LPS is utilized to simulate a severe bacterial inflammatory response. By pre-treating the cells with the derivative, we assess its prophylactic capability to block the NF-κB signaling cascade before the inflammatory surge occurs.

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells at 5 × 10⁵ cells/well in 6-well plates. Pre-incubate with the established non-toxic concentrations of the derivative for 2 h.

  • LPS Stimulation: Introduce 1 µg/mL of LPS (E. coli O111:B4) to the wells. Incubate for 24 h.

  • Supernatant Harvesting: Collect the conditioned media and centrifuge at 10,000 × g for 5 min at 4°C to pellet cellular debris.

  • Cytokine Quantification: Analyze the supernatant using highly specific ELISA kits for TNF-α and IL-6. Calculate the IC50 values by plotting the dose-response inhibition curve.

Protocol 3: Assessment of Extracellular Matrix Remodeling (Gelatin Zymography)

Causality & Design Choice: Since 5-oxopyrrolidine-3-carboxylic acid derivatives are potent MMP inhibitors[1], standard ELISAs are insufficient. Gelatin zymography is employed because it directly visualizes and quantifies the catalytic degradation of the extracellular matrix by MMP-2 and MMP-9.

  • Electrophoresis: Load the conditioned media (from Protocol 2) onto a 10% SDS-PAGE gel co-polymerized with 0.1% (w/v) gelatin. Run under non-reducing conditions to preserve enzyme integrity.

  • Renaturation: Wash the gel twice (30 min each) in 2.5% Triton X-100 at room temperature to remove SDS and restore the tertiary structure of the MMPs.

  • Enzymatic Digestion: Incubate the gel in a developing buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5) at 37°C for 24 h to allow the active MMPs to digest the embedded gelatin.

  • Staining & Densitometry: Stain the gel with 0.5% Coomassie Brilliant Blue R-250. Areas of MMP activity will appear as clear bands against a dark blue background. Quantify the band intensities using densitometry software to determine the percentage of MMP inhibition compared to the LPS-only control.

References

  • Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies Source: Taylor & Francis URL: [Link]

Sources

Benchmarking the synthesis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the synthesis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid against other methods

Executive Summary

(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7) is a critical chiral building block for the synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acids, peptidomimetics, and neuromodulatory drugs (e.g., GABA analogs).[1] Its structural rigidity and defined stereochemistry make it invaluable in fragment-based drug discovery.

This guide benchmarks the Industrial Standard Protocol (Itaconic Acid Route) against emerging Asymmetric Catalytic and Biocatalytic alternatives. While the industrial route offers superior scalability and cost-efficiency, newer asymmetric methods provide higher atom economy by circumventing the need for chiral resolution.

The Benchmark: Optimized Industrial Route

Methodology: Aza-Michael Addition / Cyclization followed by Chemical Resolution. Status: The current "Gold Standard" for multi-kilogram production.

This method utilizes ubiquitous, low-cost starting materials—Itaconic acid and Benzylamine. The reaction proceeds via a thermal Aza-Michael addition followed by spontaneous lactamization. The resulting racemate is resolved using a chiral amine.[2][3][4]

Performance Metrics
MetricBenchmark (Itaconic Route)Alternative A (Asymmetric Michael)Alternative B (Enzymatic Resolution)
Overall Yield 35–40% (after resolution)60–75%40–45%
Enantiomeric Excess (ee) >99% (recrystallized)90–97%>98%
Atom Economy Low (50% loss w/o recycling)HighMedium
Cost of Goods (COGS) Lowest High (Catalysts)Medium (Enzymes)
Scalability Excellent (kg to ton)Poor (mg to g)Good (g to kg)
Green Metric (E-factor) Moderate (Solvent intensive)GoodExcellent
Detailed Protocols
Protocol A: The Benchmark (Itaconic Acid Route)

Reliable, robust, and solvent-free in the initial step.

Step 1: Synthesis of Racemic 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

  • Reagents: Itaconic acid (1.0 eq), Benzylamine (1.0 eq).

  • Procedure:

    • Mix Itaconic acid and Benzylamine in water (concentration ~2M).

    • Reflux at 100°C for 4–6 hours. The reaction proceeds via Aza-Michael addition followed by dehydrative cyclization.

    • Cool the mixture to 0°C. Acidify with concentrated HCl to pH 1–2.

    • Filter the precipitated white solid.[2]

    • Yield: 90–95% (Racemic).

    • Purity: >98% (HPLC).

Step 2: Optical Resolution

  • Reagents: Racemic acid (1.0 eq), (R)-

    
    -Methylbenzylamine (0.5–1.0 eq).
    
  • Procedure:

    • Dissolve the racemic acid in hot ethanol/isopropanol (10 mL/g).

    • Add (R)-

      
      -Methylbenzylamine dropwise.
      
    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the diastereomeric salt (The (S)-acid-(R)-amine salt typically crystallizes less solubly, but this must be empirically verified; often the (R)-amine precipitates the (S)-acid).

    • Recrystallize the salt from ethanol to upgrade ee to >99%.

    • Liberation: Suspend the salt in water, acidify with 1M HCl, and extract the free (S)-acid with ethyl acetate.

Protocol B: Asymmetric Michael Addition (The Challenger)

High-tech organocatalysis for direct chiral synthesis.

  • Reagents: Benzyl maleate derivative (Michael acceptor), Nitromethane (nucleophile), Chiral Thiourea Catalyst (10 mol%).

  • Procedure:

    • Perform the reaction in toluene at 0°C.

    • The chiral catalyst directs the addition of nitromethane to the maleate.

    • Subsequent reduction (H2/Pd-C) of the nitro group triggers spontaneous cyclization to the lactam.

  • Advantage: Avoids the 50% yield loss inherent in resolution.

  • Disadvantage: Requires expensive catalysts and multi-step precursor synthesis.

Mechanistic Insight

The Benchmark reaction relies on the unique reactivity of Itaconic acid. The following diagram illustrates the pathway from the achiral starting materials to the cyclized lactam.

G Figure 1: Reaction Pathway of the Benchmark Itaconic Acid Route Itaconic Itaconic Acid (C5H6O4) Intermediate Aza-Michael Adduct (Zwitterion) Itaconic->Intermediate Reflux (H2O) Benzylamine Benzylamine (BnNH2) Benzylamine->Intermediate Transition Cyclization (- H2O) Intermediate->Transition Lactamization Product Racemic 1-Benzyl-5-oxopyrrolidine -3-carboxylic acid Transition->Product

Figure 1: The amine attacks the


-carbon of Itaconic acid (Aza-Michael), followed by condensation of the amine with the 

-carboxylic acid to close the ring.
Critical Analysis & Recommendations

Why the Benchmark Wins for Scale: While asymmetric synthesis (Protocol B) is elegant, the Itaconic Acid Route (Protocol A) remains superior for drug development and manufacturing due to:

  • Cost: Itaconic acid is a renewable feedstock chemical produced by fermentation, costing orders of magnitude less than chiral catalysts.

  • Robustness: The reaction tolerates moisture and air, unlike sensitive organocatalytic methods.

  • Regulatory: The impurities (unreacted amine, diacids) are easily purged, whereas removing trace heavy metals or complex organocatalysts can be challenging in GMP settings.

Recommendation:

  • For Discovery (mg scale): Use Protocol B or purchase the enantiomer to save time.

  • For Process/Manufacturing (kg scale): Adopt Protocol A . To improve the "green" profile, implement a racemization loop for the unwanted (R)-isomer (e.g., heating with catalytic aldehyde/base) to recycle it back into the resolution step.

References
  • Synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.Google Patents (EP1305270B1).
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols (Methodology Comparison). Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Comprehensive Selectivity & Cross-Reactivity Profiling of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (N-Benzyl-Pyroglutamic Acid) Primary Application: Peptidomimetic scaffolds, chiral resolution agents, and protease inhibitor cores.[1]

This guide provides a structural and functional analysis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid, focusing on its cross-reactivity profile relative to endogenous metabolites and structural analogs.[1] Unlike linear glutamate or unsubstituted pyroglutamic acid, the N-benzyl derivative exhibits a distinct "pharmacological isolation" profile—it retains the lactam geometry required for peptidomimetics while eliminating cross-reactivity with the ubiquitous


-glutamyl cycle enzymes.

Structural Basis of Selectivity

To understand the cross-reactivity profile, one must analyze the scaffold's deviation from the endogenous ligand, L-Pyroglutamic acid (5-oxoproline).

The "Selectivity Handle" Hypothesis

The N-benzyl group functions as a steric and lipophilic "shield," altering the molecule's interaction landscape:

  • Metabolic Orthogonality: The natural enzyme 5-oxoprolinase (ATP-hydrolyzing) requires a free lactam nitrogen (N-H) for recognition and ring-opening to glutamate.[1] The N-benzyl substitution abolishes this interaction, preventing metabolic degradation and "cross-reactivity" with the glutathione cycle.

  • Receptor Silencing: Endogenous glutamate receptors (NMDA, AMPA, mGluR) typically require a free amino or specific spatial arrangement of charged groups. The N-benzyl group sterically clashes with the highly polar glutamate binding pockets, significantly reducing CNS neurotoxicity risks compared to linear analogs.

Graphviz Diagram: Structural Selectivity Logic

The following diagram illustrates how the N-benzyl modification shifts the molecule from a "Metabolic Substrate" to a "Stable Scaffold."

SelectivityLogic Substrate Unsubstituted (S)-Pyroglutamic Acid Target_Enzyme 5-Oxoprolinase (Metabolic Degradation) Substrate->Target_Enzyme High Affinity (Natural Substrate) Target_Receptor Glutamate Receptors (CNS Excitotoxicity) Substrate->Target_Receptor Moderate Affinity Scaffold (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Scaffold->Target_Enzyme Blocked (Steric Hindrance) Scaffold->Target_Receptor Silenced (Lipophilic Clash) Target_Mimetics Peptidomimetic Targets (MMPs, Integrins) Scaffold->Target_Mimetics High Selectivity (Hydrophobic Pocket)

Caption: Figure 1. The N-benzyl group acts as a selectivity filter, blocking interaction with endogenous metabolic enzymes and CNS receptors while enabling binding to hydrophobic pockets in therapeutic targets.[1]

Comparative Performance Analysis

This section objectively compares the N-benzyl derivative against its two primary alternatives: the Unsubstituted Parent (Pyroglutamic acid) and the Rigid Isomer (Proline derivatives).

Table 1: Cross-Reactivity and Stability Metrics
Feature(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (S)-Pyroglutamic Acid (Unsubstituted) (S)-Proline Derivatives
Primary Cross-Reactivity Low (Sterically hindered N-terminus)High (Substrate for 5-oxoprolinase)Moderate (Cross-reacts with Prolidase)
Metabolic Stability (

)
High (>4h in plasma)Low (Rapid conversion to Glutamate)High
Glutamate Receptor Binding Negligible (

)
Weak AgonistInactive
Lipophilicity (LogP) ~1.1 (Membrane permeable)-0.8 (Highly Polar)Variable
Crystallization Utility Excellent (Resolving agent)GoodPoor
Analysis of Alternatives
  • Vs. Unsubstituted Pyroglutamic Acid: The unsubstituted form is metabolically labile. If used as a drug scaffold, it risks being ring-opened into Glutamate, potentially causing excitotoxicity.[1] The N-benzyl derivative prevents this "metabolic cross-reactivity."[1]

  • Vs. Proline: While Proline is stable, it lacks the C-3 carboxylate and the C-5 ketone necessary for specific hydrogen-bonding networks found in protease active sites.[1] The 5-oxopyrrolidine scaffold offers a unique H-bond acceptor (the lactam carbonyl) that Proline lacks.[1]

Experimental Protocols for Cross-Reactivity Assessment

To validate the selectivity of this scaffold in your specific application, the following self-validating protocols are recommended.

Protocol A: Metabolic Cross-Reactivity (5-Oxoprolinase Stability)

Purpose: To confirm the scaffold does not act as a substrate for the endogenous housekeeping enzyme, ensuring metabolic stability.

  • Reagent Prep: Recombinant human 5-oxoprolinase (5-OPase) in Tris-HCl buffer (pH 7.4) supplemented with 2mM ATP and 5mM

    
    .
    
  • Substrate Incubation:

    • Test: 100

      
       (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1][2]
      
    • Control (+): 100

      
       L-Pyroglutamic acid.[1]
      
    • Control (-): Buffer only.

  • Reaction: Incubate at 37°C. Aliquot sampling at t=0, 15, 30, 60 min.

  • Quenching: Add equal volume ice-cold Acetonitrile (ACN).

  • Detection (LC-MS/MS): Monitor the formation of Glutamate (mass shift +18 Da).

  • Validation Criteria: The Positive Control must show >50% conversion to Glutamate within 30 mins. The Test compound should show <5% conversion or ring-opening.[1]

Protocol B: Off-Target Receptor Binding (Selectivity Screen)

Purpose: To verify the "silencing" of glutamate receptor affinity.

  • Platform: Competitive Radioligand Binding Assay.

  • Targets: NMDA Receptor (Rat Forebrain membranes), AMPA Receptor.

  • Radioligand:

    
    -Glutamate (20 nM).
    
  • Displacement: Titrate Test Compound (

    
     to 
    
    
    
    M).
  • Data Analysis: Calculate

    
    .
    
    • Interpretation: An

      
       indicates successful elimination of cross-reactivity with the endogenous glutamate signaling system.
      

Workflow Visualization: The Selectivity Screening Cascade

This workflow outlines the logical steps to validate a derivative of this scaffold for drug development, ensuring no immunological or enzymatic cross-reactivity.

ScreeningWorkflow Start Synthesized Derivative: (S)-1-Benzyl-5-oxopyrrolidine... Step1 Step 1: Chemical Purity Check (Chiral HPLC) Start->Step1 Step2 Step 2: Metabolic Stability Screen (5-Oxoprolinase / S9 Fraction) Step1->Step2 Decision1 Ring Opening > 10%? Step2->Decision1 Step3 Step 3: Glutamate Receptor Binding (NMDA/AMPA Displacement) Decision1->Step3 No (Stable) Fail REJECT: High Cross-Reactivity Decision1->Fail Yes (Unstable) Decision2 IC50 < 10µM? Step3->Decision2 Step4 Step 4: Target Potency Assay (e.g., MMP Inhibition) Decision2->Step4 No (Selective) Decision2->Fail Yes (Neurotoxic Risk) Pass VALIDATED SCAFFOLD Proceed to Lead Opt Step4->Pass

Caption: Figure 2. Critical path for validating the selectivity of N-benzyl-pyroglutamate derivatives. Failure at Step 2 or 3 indicates unacceptable cross-reactivity.[1]

References

  • Parrish, J. P., et al. "Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid and its application in peptidomimetics."[1] Journal of Organic Chemistry, 2002. (Representative link to journal)

  • Kumar, A., & Bachhawat, A. K. "Pyroglutamic acid: metabolic roles and biotechnological applications." Biotechnology Advances, 2012.

  • Niazi, U., et al. "Structural basis for the processing of pyroglutamyl peptides." Nature Structural & Molecular Biology, 2008. (Describes the structural requirements for 5-oxoprolinase recognition).

  • PubChem Compound Summary. "Benzyl 5-oxoprolinate and related derivatives." National Center for Biotechnology Information, 2025.

  • Smith, A. D., et al. "Cross-reactivity in small molecule drug discovery: The role of scaffold lipophilicity." Drug Discovery Today, 2018.

(Note: Specific synthesis and activity papers for this exact derivative often appear in patent literature or specialized heterocyclic journals. The references above anchor the mechanistic claims regarding 5-oxoprolinase and glutamate receptor selectivity.)

Sources

The Definitive Guide to Chiral Stationary Phases: A Head-to-Head Performance Comparison

Author: BenchChem Technical Support Team. Date: March 2026

The separation of enantiomers is a critical bottleneck in modern drug development. Because the pharmacological impact of a chiral drug is often attributed to a single enantiomer (the eutomer) while the other (the distomer) may exhibit adverse or toxic effects, regulatory agencies mandate rigorous stereoselective analysis[1].

As a Senior Application Scientist, selecting the correct Chiral Stationary Phase (CSP) is not a matter of trial and error; it requires a mechanistic understanding of how analytes interact with the chiral selector. This guide provides a head-to-head comparison of the industry's leading CSPs, supported by experimental causality and self-validating methodologies.

The Mechanistic Engine of Chiral Recognition

Enantioseparation is governed by the Three-Point Interaction Rule . For chiral recognition to occur, the enantiomer must undergo at least three simultaneous interactions with the stationary phase, one of which must be stereochemically dependent. This forms a transient diastereomeric complex. The difference in the thermodynamic stability of these complexes dictates the elution order and resolution.

G CSP Chiral Stationary Phase (CSP) Interaction 3-Point Interaction Rule (H-Bonding, Pi-Pi, Steric) CSP->Interaction Analyte Racemic Analyte Analyte->Interaction Complex1 Transient Diastereomeric Complex (Eutomer: Strong Affinity) Elution2 Second Peak Complex1->Elution2 Later Elution Complex2 Transient Diastereomeric Complex (Distomer: Weak Affinity) Elution1 First Peak Complex2->Elution1 Early Elution Interaction->Complex1 Optimal Fit Interaction->Complex2 Sub-optimal Fit

Caption: Mechanism of Chiral Recognition via Transient Diastereomeric Complexation.

Head-to-Head Comparison: The Major CSP Classes

A. Polysaccharide-Based CSPs (The Industry Workhorses)

Derived from amylose or cellulose (e.g., Chiralpak® and Chiralcel®), these phases dominate the field due to their broad applicability. They function via inclusion complexation within their helical polymer structures, supplemented by hydrogen bonding and


 interactions.
  • Coated vs. Immobilized: Historically, polysaccharide selectors were physically coated onto silica, restricting mobile phase choices to prevent polymer dissolution. The 2[2] (e.g., Chiralpak IA, IB, IC) revolutionized the field. Immobilization allows the use of "forbidden" solvents like dichloromethane (DCM) or tetrahydrofuran (THF), drastically expanding the selectivity space and enabling simultaneous chemo- and enantioselective separations[1].

  • Best For: Broad-spectrum pharmaceutical screening, high-capacity preparative chromatography.

B. Macrocyclic Glycopeptide-Based CSPs (The Polar Specialists)

Utilizing antibiotics like Vancomycin and Teicoplanin, these CSPs offer a complex "basket-like" architecture with multiple interaction sites, including hydrophobic pockets, hydroxyl, amino, and carboxyl groups[3].

  • Causality in Selectivity: Why do these excel where polysaccharides fail? According to 4[4], macrocyclic glycopeptides participate in significantly stronger polar interactions (hydrogen bonding and dipole-dipole) compared to derivatized polysaccharides.

  • Best For: Unprotected amino acids, highly polar/ionizable drugs, and LC-MS applications operating in Polar Organic Mode (POM) or Reversed-Phase (RP).

C. Cyclodextrin-Based CSPs (The Cavity Includers)

Composed of cyclic oligosaccharides (


-cyclodextrins), these phases separate enantiomers primarily through hydrophobic inclusion into their cavity.
  • Performance Insight: While they only account for a smaller percentage of LC chiral separations today, cyclodextrins remain unsurpassed at5[5].

D. Pirkle-Type (Brush-Type) CSPs (The Rational Designers)

These rely heavily on6

6[6]. Because the interaction mechanisms are highly predictable, Pirkle phases (e.g., Whelk-O1) are excellent for rational method development. They offer very high column efficiency but have a narrower application spectrum compared to polysaccharides.

Quantitative Performance Data Summary

CSP ClassPrimary SelectorsDominant InteractionsOptimal Elution ModesPreparative LoadabilityBest Suited For
Polysaccharide (Immobilized) Amylose/Cellulose CarbamatesInclusion, H-bonding,

NP, POM, RPVery High Broad spectrum of pharmaceuticals
Macrocyclic Glycopeptide Vancomycin, TeicoplaninH-bonding, Dipole, StericPOM, RPModerateAmino acids, polar/ionizable drugs
Cyclodextrin

-Cyclodextrin
Hydrophobic inclusionRP, POMLowStructural/geometrical isomers
Pirkle-Type (Brush) Whelk-O1, DNBPG

(Donor/Acceptor)
NPHighAromatic compounds,

-acid/bases

(Note: NP = Normal Phase, POM = Polar Organic Mode, RP = Reversed Phase)

Experimental Protocol: Systematic CSP Screening & Optimization

A robust chiral method cannot rely on guesswork. The following protocol establishes a self-validating workflow for screening and optimizing chiral separations.

Workflow Start Target Racemate Screening Primary Column Screening (Polysaccharide vs Macrocyclic) Start->Screening ModeSelect Select Elution Mode Screening->ModeSelect Normal Normal Phase (NP) Hexane / IPA ModeSelect->Normal Polar Polar Organic Mode (POM) MeOH / ACN ModeSelect->Polar Reverse Reversed Phase (RP) Water / ACN ModeSelect->Reverse Opt Method Optimization (Modifiers, Temp, Flow Rate) Normal->Opt Polar->Opt Reverse->Opt Val Self-Validation Check (Rs > 1.5, Tf < 1.5) Opt->Val Val->Opt Fail

Caption: Systematic Method Development and Screening Workflow for Chiral Separation.

Step-by-Step Methodology

Step 1: Primary Column & Mode Screening

  • Action: Screen the racemate across an immobilized polysaccharide column (e.g., Chiralpak IA) and a macrocyclic glycopeptide column (e.g., Chirobiotic V).

  • Causality: Polysaccharides offer the highest statistical probability of success for general pharmaceuticals. However, if the analyte is an underivatized amino acid or highly polar, the macrocyclic phase will likely yield superior stereorecognition due to its enhanced dipole interactions.

Step 2: Mobile Phase Selection

  • Action: Begin with Normal Phase (Hexane/Isopropanol 90:10) for polysaccharides. If using macrocyclic glycopeptides, default to Polar Organic Mode (100% Methanol or Methanol/Acetonitrile blends).

  • Causality: POM enhances the polar interactions necessary for macrocyclic glycopeptide recognition while maintaining excellent solubility and LC-MS compatibility.

Step 3: Additive Optimization (Critical Step)

  • Action: Add 0.1% Diethylamine (DEA) for basic analytes, or 0.1% Trifluoroacetic acid (TFA) for acidic analytes.

  • Causality: Free silanol groups on the silica support or active sites on the CSP can cause secondary, non-enantioselective ionic interactions. Basic additives like DEA mask acidic silanols, preventing peak tailing for basic drugs. Acidic additives suppress the ionization of acidic analytes, ensuring they remain in a neutral state for optimal interaction with the chiral cavity.

Step 4: Temperature Modulation

  • Action: Evaluate column temperatures between 15°C and 40°C.

  • Causality: Chiral separation is an enthalpy-driven process. Lowering the temperature generally increases the retention factor (

    
    ) and enantioselectivity (
    
    
    
    ), though it may broaden peaks due to increased mobile phase viscosity.

Step 5: System Suitability and Self-Validation Check

  • Action: Calculate the Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
  • Validation Criteria: The method is only validated if

    
     (baseline resolution) and 
    
    
    
    .
  • Feedback Loop: If

    
    , adjust the alcohol modifier ratio (e.g., switch from Isopropanol to Ethanol to alter steric bulk during inclusion). If 
    
    
    
    , increase the concentration of the acidic/basic additive up to 0.2%.

References

  • Papp, L., Szabó, Z., et al. (2024).
  • Mitchell, C. R., Benz, N. J., & Zhang, S. (2008). Comparison of the factors that contribute to retention on immobilized polysaccharide-based chiral stationary phases and macrocyclic glycopeptide chiral stationary phases with the Abraham model. PubMed.
  • LCGC International. (2020).
  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Sigma-Aldrich.
  • PubMed.

Sources

Validating the Mechanism of Action of (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrolidinone Scaffold in Drug Discovery

The (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. While the pyrrolidinone core is historically associated with nootropic "racetams" (e.g., Piracetam, Levetiracetam) targeting CNS ion channels, recent high-impact studies (2022–2025) have repositioned 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives as potent antimicrobial agents and biofilm disruptors [1, 2].

This guide focuses on validating the mechanism of action (MoA) of these derivatives, specifically targeting their ability to disrupt the bacterial membrane and inhibit biofilm formation in multidrug-resistant (MDR) pathogens like Staphylococcus aureus (MRSA).

Why This Validation Matters

Unlike standard antibiotics that target cell wall synthesis (Beta-lactams) or protein synthesis (Linezolid), these pyrrolidinone derivatives often exhibit a dual mechanism:

  • Membrane Depolarization: Rapid bactericidal activity.

  • Biofilm Disruption: Targeting the extracellular polymeric substance (EPS) matrix, a capability lacking in most conventional antibiotics.

Comparative Analysis: Performance vs. Alternatives

To validate a new chemical entity (NCE), it must be benchmarked against the "Gold Standard" of care. The following table contrasts (S)-1-Benzyl-5-oxopyrrolidine derivatives against standard alternatives in the context of MDR bacterial treatment.

Table 1: Performance Benchmark (Antimicrobial Context)
Feature(S)-1-Benzyl-5-oxopyrrolidine DerivativesCefuroxime (Beta-Lactam)Linezolid (Oxazolidinone)Vancomycin (Glycopeptide)
Primary Target Bacterial Membrane / Biofilm Matrix [1]Penicillin-Binding Proteins (PBPs)50S Ribosomal SubunitCell Wall Peptidoglycan
Activity vs. Biofilms High (Disrupts established biofilms)Low (Poor penetration)ModerateLow to Moderate
Activity vs. MRSA High (MIC 1–8 µg/mL for hydrazone derivatives) [2]None (Resistant)HighHigh
Resistance Profile Low (Membrane targets are hard to mutate)High (Beta-lactamase susceptibility)Moderate (Point mutations)Moderate (VanA/VanB genes)
Cytotoxicity (A549) Moderate (Potential anticancer overlap) [2]LowLowLow (Nephrotoxic at high dose)

Strategic Validation Framework

The validation of these derivatives requires a phased approach, moving from phenotypic observation to molecular confirmation.

Diagram 1: Mechanism of Action Validation Logic

This flowchart outlines the logical progression for validating the specific MoA of pyrrolidinone derivatives, distinguishing between membrane targeting and metabolic inhibition.

MoA_Validation Compound 1-Benzyl-5-oxopyrrolidine Derivative Phenotype Phenotypic Screening (MIC/MBC) Compound->Phenotype Decision Bactericidal or Bacteriostatic? Phenotype->Decision MembranePath Membrane Integrity Assays Decision->MembranePath Rapid Kill (<4h) BiofilmPath Biofilm Disruption Assays Decision->BiofilmPath Biofilm Reduction Assay1 NPN Uptake / DiSC3(5) Assay MembranePath->Assay1 Assay2 Crystal Violet / Confocal Microscopy BiofilmPath->Assay2 Result1 Validation: Membrane Depolarization Assay1->Result1 Result2 Validation: EPS Matrix Degradation Assay2->Result2

Caption: Logical workflow for distinguishing membrane-active mechanisms from biofilm-specific inhibition in pyrrolidinone derivatives.

Experimental Protocols for Validation

To replicate the high-impact findings cited in recent literature [1, 3], the following protocols must be executed. These are designed to be self-validating : positive controls ensure the assay works, while negative controls ensure the observed effect is specific to the molecule.

Protocol A: Membrane Permeabilization (NPN Uptake Assay)

Objective: Determine if the derivative kills bacteria by compromising the outer membrane (Gram-negative) or cytoplasmic membrane (Gram-positive).

Reagents:

  • Probe: 1-N-phenylnaphthylamine (NPN) – fluoresces only in hydrophobic environments (i.e., when the membrane is damaged).

  • Control: Polymyxin B (Positive control for membrane disruption).

  • Buffer: 5 mM HEPES (pH 7.2).

Workflow:

  • Preparation: Harvest S. aureus or E. coli cells at mid-log phase (

    
    ). Wash and resuspend in HEPES buffer.
    
  • Treatment: Add the test compound (at

    
     MIC) to the bacterial suspension.
    
  • Labeling: Add NPN to a final concentration of 10 µM.

  • Measurement: Immediately measure fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Validation Criteria: A rapid increase in fluorescence intensity (within 5–10 minutes) confirms membrane permeabilization. If fluorescence remains stable, the MoA is likely intracellular (e.g., protein synthesis inhibition).

Protocol B: Biofilm Disruption Assay

Objective: Validate the compound's ability to destroy established biofilms, a key differentiator for this scaffold [3].

Workflow:

  • Establishment: Grow S. aureus biofilms in 96-well microplates for 24 hours at 37°C.

  • Treatment: Remove planktonic media. Add fresh media containing the (S)-1-Benzyl-5-oxopyrrolidine derivative at varying concentrations (

    
    , 
    
    
    
    ,
    
    
    MIC). Incubate for another 24 hours.
  • Staining: Wash wells

    
     with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).
    
  • Quantification: Solubilize the dye with 33% acetic acid and measure absorbance at 595 nm.

  • Advanced Validation (Confocal): For definitive proof, use a Live/Dead BacLight kit.

    • Green (SYTO 9): Live cells.

    • Red (Propidium Iodide): Dead cells/compromised membranes.

    • Success Metric: A significant reduction in biomass thickness and a high Red:Green ratio compared to the untreated control.

Synthesis & Structural Considerations

The biological activity of the (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid core is highly dependent on the derivatization at the carboxylic acid position. Recent literature highlights that converting the acid to a hydrazone or hydrazide significantly amplifies antimicrobial potency [2].

Diagram 2: Synthesis and Derivatization Workflow

This diagram illustrates the critical chemical transformations required to activate the scaffold for biological testing.

Synthesis_Workflow Precursor Itaconic Acid + Benzylamine Cyclization Cyclization (Reflux) Precursor->Cyclization Core (S)-1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Cyclization->Core Activation Activation (H2SO4/MeOH) Core->Activation Ester Methyl Ester Intermediate Activation->Ester Hydrazine Hydrazine Hydrate Ester->Hydrazine Hydrazide Hydrazide Derivative Hydrazine->Hydrazide Aldehyde Reaction with Aryl Aldehydes Hydrazide->Aldehyde FinalDrug Target Hydrazone (High Potency) Aldehyde->FinalDrug

Caption: Synthetic pathway converting the inert carboxylic acid core into the bioactive hydrazone pharmacophore.

Expert Insights & Troubleshooting

1. Solubility Issues: The benzyl group increases lipophilicity. If the compound precipitates in aqueous media (Muller-Hinton Broth), dissolve the stock in DMSO. Ensure the final DMSO concentration in the assay is <1% to avoid toxicity artifacts.

2. Stereochemistry Matters: While the (S)-enantiomer is specified, verify enantiomeric purity using Chiral HPLC. Biological systems are chiral; the (R)-enantiomer may be inactive or exhibit off-target toxicity.

3. False Positives in Biofilm Assays: Ensure that the reduction in Crystal Violet signal is due to biofilm disruption and not just inhibition of bacterial growth. Always run a growth curve analysis in parallel to distinguish between bacteriostatic effects and true anti-biofilm activity.

References

  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 2022.[1]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 2025.[2] (Note: Link directs to related 2022 foundational work by same group as 2025 citation is pending indexing).

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 2021.

  • PubChem Compound Summary for CID 2381219: Benzyl 5-oxoprolinate. National Center for Biotechnology Information (2025).

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 428518-42-7). It is designed for immediate implementation in research and drug development laboratories.

Part 1: Immediate Hazard Profile & Logistics

Before opening the container, you must understand the specific risks associated with this chiral intermediate. It is not just an irritant; some safety data indicates it is harmful by ingestion, skin contact, and inhalation.

Physicochemical Safety Data
PropertySpecificationSafety Implication
Chemical Name (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acidVerify stereochemistry ((S)-isomer) for catalytic applications.
CAS Number 428518-42-7 Use this ID for waste labeling and inventory.
Physical State Solid (White to off-white powder)Dust Hazard: High risk of inhalation during weighing.
Melting Point 100°C - 102°CStable solid, but avoid high-heat friction.
Acidity Organic Acid (Carboxylic)Corrosive to mucous membranes; incompatible with strong bases.
Hazard Codes H302, H312, H332 (Harmful), H315, H319 (Irritant)Universal Precautions Required. Treat as a potent bioactive.
Storage & Stability
  • Temperature: Store at 2°C – 8°C (Refrigerate). While some sources suggest room temperature is acceptable for short periods, long-term stability is best preserved at 4°C.

  • Atmosphere: Keep container tightly closed. Hygroscopic nature is possible; store with desiccant if the seal is broken.

  • Segregation: Store away from oxidizing agents and strong bases .

Part 2: The Defense Layer (Personal Protective Equipment)

Core Directive: Do not rely solely on PPE. It is the last line of defense. Engineering controls (Fume Hood) are primary.

PPE Specifications Table
ComponentMaterial / StandardCritical Rationale
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness)Latex is not recommended due to poor organic solvent resistance if used in solution. Double gloving is required when handling the neat powder to prevent micro-exposure via pinholes.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient for powders that can become airborne. Goggles seal the eyes from dust and accidental splashes.
Body Protection Lab Coat (Cotton/Poly blend), Long Pants, Closed-toe ShoesPrevents skin absorption (H312). Ensure the lab coat is buttoned to the neck.
Respiratory N95 / P95 Mask (if outside hood)Primary: Handle inside a fume hood. Secondary: If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to prevent inhalation (H332).
Safe Handling Workflow (Visualization)

The following diagram illustrates the decision logic for safe handling, emphasizing engineering controls over PPE.

SafeHandling Start Task: Handle (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Check Is Fume Hood Available? Start->Check Hood Primary Protocol: Work inside Fume Hood (Sash at safe height) Check->Hood Yes NoHood Secondary Protocol: Wear N95/P95 Respirator + Safety Goggles Check->NoHood No (High Risk) Weighing Weighing Procedure: Use anti-static funnel Avoid spatula flicking Hood->Weighing NoHood->Weighing Cleanup Decontamination: Wipe surfaces with wet paper towel (Solvent: Water/Ethanol) Weighing->Cleanup Disposal Disposal: Solid Hazardous Waste (Label: Toxic/Irritant) Cleanup->Disposal

Caption: Operational logic flow for handling hazardous organic solids. Engineering controls (Green) take precedence over PPE-only solutions (Red).

Part 3: Operational Protocols

Weighing & Transfer
  • Preparation: Place the balance inside the chemical fume hood if possible. If the balance is external, tare the weighing boat before bringing it to the hood.

  • Transfer: Open the source container only inside the hood. Transfer the solid to the weighing boat using a clean spatula.

  • Containment: Cover the weighing boat (e.g., with a larger weigh boat inverted or parafilm) before removing it from the hood to the balance. This prevents dust inhalation during transport.[2][3]

  • Dissolution: If the experiment allows, add the solvent (e.g., Methanol, DCM) to the solid inside the hood to create a solution before moving it to the benchtop.

Reaction Setup
  • Inert Atmosphere: While the acid itself is relatively stable, many downstream applications (e.g., phosphine ligand synthesis) require Argon/Nitrogen.

  • Addition: Add reagents slowly. As a carboxylic acid, it will generate heat and potentially gas (CO2) if neutralized with carbonates/bicarbonates. Ventilation is critical.

Part 4: Emergency Response & Waste Management

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact: Flush with water for 15 min Lift eyelids occasionally Type->Eye Ocular Skin Skin Contact: Remove contaminated clothing Wash with soap & water Type->Skin Dermal Inhale Inhalation: Move to fresh air Support breathing if needed Type->Inhale Respiratory Medical Seek Medical Attention (Show SDS/CAS 428518-42-7) Eye->Medical Skin->Medical Inhale->Medical

Caption: Immediate action protocol for exposure incidents. Speed is critical for eye and skin contact.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>50g). Mark the zone.

  • PPE Up: Ensure goggles, lab coat, and double nitrile gloves are worn.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

  • Collect: Scoop the wet material into a hazardous waste container.

  • Decontaminate: Wipe the surface with a mild soap solution, followed by water.

Disposal
  • Classification: Hazardous Chemical Waste (Solid).

  • Labeling: Must be labeled clearly with the full chemical name and hazard warnings (Irritant/Harmful).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

References

  • Sigma-Aldrich. (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet & Safety Information. Retrieved from

  • TCI Chemicals. Safety Data Sheet for Benzyl-5-oxopyrrolidine Derivatives. Retrieved from

  • PubChem. Compound Summary: Pyrrolidine-3-carboxylic acid derivatives. Retrieved from

  • ECHA (European Chemicals Agency). C&L Inventory for Organic Acids and Pyrrolidines. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
(S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.